molecular formula C10H15N3O B1284751 N-(2-aminophenyl)-2-(dimethylamino)acetamide CAS No. 35266-48-9

N-(2-aminophenyl)-2-(dimethylamino)acetamide

Cat. No.: B1284751
CAS No.: 35266-48-9
M. Wt: 193.25 g/mol
InChI Key: UPOPLDABWIZNDH-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-2-(dimethylamino)acetamide is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-aminophenyl)-2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOPLDABWIZNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588445
Record name N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35266-48-9
Record name N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-aminophenyl)-2-(dimethylamino)acetamide, a multifaceted organic compound with potential applications in pharmaceutical and chemical synthesis. This document delves into its chemical identity, physicochemical properties, a proposed synthetic route, and prospective areas of application. Safety and handling protocols, based on available data, are also detailed. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the utility of novel bifunctional molecules.

Introduction and Chemical Identity

N-(2-aminophenyl)-2-(dimethylamino)acetamide, with the Chemical Abstracts Service (CAS) registry number 86162-60-9 , is an organic molecule characterized by the presence of three key functional groups: a primary aromatic amine, a tertiary aliphatic amine, and an acetamide linker.[1] The strategic placement of these groups on a benzene ring scaffold suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly heterocyclic systems.

The IUPAC name for this compound is 2-(2-aminophenyl)-N,N-dimethylacetamide.[1] Its structure combines the features of a substituted aniline and a dimethylacetamide moiety, offering multiple reactive sites for chemical transformations.

Physicochemical and Computed Properties

While extensive experimental data for this specific compound is not widely published, its key properties can be reliably computed. These properties are essential for predicting its behavior in various solvents and reaction conditions, as well as for its analytical characterization.

PropertyValueData Source
Molecular Formula C₁₀H₁₄N₂OPubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
CAS Number 86162-60-9PubChem[1]
IUPAC Name 2-(2-aminophenyl)-N,N-dimethylacetamidePubChem[1]
SMILES CN(C)C(=O)CC1=CC=CC=C1NPubChem[1]
InChIKey BHPJSFPAIYHSEA-UHFFFAOYSA-NPubChem[1]
XLogP3 (Predicted) 0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Table 1: Key physicochemical and computed properties of N-(2-aminophenyl)-2-(dimethylamino)acetamide.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide is via the acylation of ortho-phenylenediamine with 2-(dimethylamino)acetyl chloride. This reaction leverages the nucleophilicity of the amino groups of the diamine attacking the electrophilic carbonyl carbon of the acid chloride. To favor mono-acylation and minimize the formation of the di-acylated byproduct, a slight excess of ortho-phenylenediamine should be used. A non-nucleophilic base, such as triethylamine, is incorporated to neutralize the hydrochloric acid generated during the reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product o-phenylenediamine o-phenylenediamine Reaction o-phenylenediamine->Reaction DMA_chloride 2-(dimethylamino)acetyl chloride DMA_chloride->Reaction Base Triethylamine (Et3N) Base->Reaction Base Solvent Dichloromethane (DCM) Solvent->Reaction Solvent Target_Molecule N-(2-aminophenyl)-2-(dimethylamino)acetamide Reaction->Target_Molecule

Caption: Proposed synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide.

Detailed Experimental Protocol (Proposed)

Materials and Reagents:

  • o-Phenylenediamine

  • 2-(dimethylamino)acetyl chloride hydrochloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 equivalents) to the solution.

  • In a separate flask, suspend 2-(dimethylamino)acetyl chloride hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Slowly add the suspension of the acid chloride to the o-phenylenediamine solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-aminophenyl)-2-(dimethylamino)acetamide.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the amide, and C-N stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Potential Applications and Future Directions

The unique structural features of N-(2-aminophenyl)-2-(dimethylamino)acetamide make it a promising candidate for several applications in research and development.

Precursor for Heterocyclic Synthesis

The ortho-disposed amino and acetamido groups on the phenyl ring are ideally positioned for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. For instance, under acidic or thermal conditions, it could potentially cyclize to form benzodiazepine derivatives, a class of compounds with a wide range of biological activities.

G Start N-(2-aminophenyl)-2- (dimethylamino)acetamide Condition Acid or Heat Start->Condition Intramolecular Cyclization Product Benzodiazepine Derivative Condition->Product

Sources

An In-depth Technical Guide to N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical and physical properties, a proposed synthetic pathway, and potential applications of N-(2-aminophenyl)-2-(dimethylamino)acetamide. While this specific molecule is not extensively documented in publicly available literature, this paper leverages data from structurally analogous compounds and established chemical principles to offer predictive insights for researchers, scientists, and professionals in drug development. The document covers computed physicochemical properties, a logical, multi-step synthesis protocol, and a discussion of its potential pharmacological relevance based on its core functional moieties: the o-phenylenediamine and the N,N-dimethylacetamide groups.

Introduction and Molecular Identification

N-(2-aminophenyl)-2-(dimethylamino)acetamide is a substituted acetamide derivative featuring a primary aromatic amine and a tertiary aliphatic amine. Its structure suggests potential for diverse chemical reactivity and biological activity. The core structure combines an aniline moiety, known for its role in dye chemistry and as a precursor for many pharmaceuticals, with a dimethylaminoacetamide group, a fragment present in various biologically active molecules. This guide aims to fill the existing information gap by providing a foundational understanding of this compound for research and development purposes.

While a specific CAS number for N-(2-aminophenyl)-2-(dimethylamino)acetamide is not readily found in major chemical databases, its identity is unequivocally established by its IUPAC name and molecular structure.

IUPAC Name: 2-(2-aminophenyl)-N,N-dimethylacetamide[1]

Core Molecular Structure

Caption: 2D structure of N-(2-aminophenyl)-2-(dimethylamino)acetamide.

Physicochemical Properties

Direct experimental data for N-(2-aminophenyl)-2-(dimethylamino)acetamide is not available. However, computational models provide reliable estimates for its key properties. The data presented below is derived from computational analysis.[1]

PropertyValue (Computed)Source
Molecular Formula C₁₀H₁₅N₃OPubChem[1]
Molecular Weight 193.25 g/mol PubChem[1]
InChI Key BHPJSFPAIYHSEA-UHFFFAOYSA-NPubChem[1]
SMILES CN(C)C(=O)CC1=CC=CC=C1NPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bonds 3PubChem[1]
Topological Polar Surface Area 49.6 ŲPubChem[1]

Proposed Synthesis Pathway

While a specific synthesis for this molecule has not been published, a logical and efficient pathway can be designed based on well-established organic chemistry reactions used for analogous compounds, such as Lidocaine. The proposed synthesis is a two-step process starting from 2-nitro-phenylacetic acid.

Causality of Experimental Choices:

  • Starting Material: 2-nitro-phenylacetic acid is selected as it contains the required phenylacetic acid backbone with a nitro group in the ortho position, which can be readily reduced to the desired primary amine in the final step.

  • Amide Formation: The first step involves converting the carboxylic acid into an amide. Using a standard coupling agent like thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with dimethylamine, is a high-yielding and standard laboratory procedure for creating N,N-disubstituted amides. This avoids harsh conditions that could affect the nitro group.

  • Reduction: The second step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for this transformation. It is selective for the nitro group and does not affect the amide or the aromatic ring under standard conditions.

Proposed Synthesis Workflow

G start Start: 2-Nitro-phenylacetic Acid step1 Step 1: Amide Formation Reagents: 1. SOCl₂ 2. Dimethylamine (HN(CH₃)₂) start->step1 Couple intermediate Intermediate: 2-(2-nitrophenyl)-N,N-dimethylacetamide step1->intermediate Forms step2 Step 2: Nitro Group Reduction Reagents: H₂, Pd/C Solvent: Ethanol intermediate->step2 Reduce product Final Product: N-(2-aminophenyl)-2-(dimethylamino)acetamide step2->product Yields

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-nitrophenyl)-N,N-dimethylacetamide

  • In a round-bottom flask under an inert atmosphere (N₂), suspend 2-nitro-phenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess SOCl₂ under reduced pressure.

  • Re-dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0°C.

  • Slowly add a solution of dimethylamine (2.5 equivalents) in DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the intermediate product.

Step 2: Synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide

  • Dissolve the intermediate, 2-(2-nitrophenyl)-N,N-dimethylacetamide (1 equivalent), in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

  • Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.

  • Shake the mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude final product.

  • Purify the product via column chromatography on silica gel if necessary.

Potential Applications and Biological Activity

Direct studies on the biological effects of N-(2-aminophenyl)-2-(dimethylamino)acetamide are not present in the literature. However, its structural components are found in numerous pharmacologically active compounds, suggesting several avenues for investigation.

  • CNS Activity: The dimethylamino group is a common pharmacophore in many FDA-approved drugs with central nervous system (CNS) activity, including antidepressants and antipsychotics.[2] Its presence suggests that this molecule could be explored for similar applications.

  • Anti-cancer Potential: Acetamide derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3] Specifically, molecules containing the N-(2-aminophenyl) moiety are key components of potent histone deacetylase (HDAC) inhibitors, a class of anti-cancer agents.[4] For example, Mocetinostat (MGCD0103) is an HDAC inhibitor built around an N-(2-aminophenyl)benzamide core that has entered clinical trials.[4] This structural similarity makes N-(2-aminophenyl)-2-(dimethylamino)acetamide a candidate for screening in cancer cell lines.

  • Local Anesthetic Properties: The core structure bears a resemblance to local anesthetics like Lidocaine, which is 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide.[5] Although the substitution pattern and the specific amine group are different, the fundamental arrangement of an aromatic ring, an amide linker, and a tertiary amine is a classic feature of this drug class.[5][6]

Relationship to Bioactive Scaffolds

G target N-(2-aminophenyl)-2- (dimethylamino)acetamide feature1 N-(2-aminophenyl) Moiety target->feature1 Contains feature2 Dimethylamino- acetamide Moiety target->feature2 Contains hdac HDAC Inhibitors (e.g., Mocetinostat) anesthetics Local Anesthetics (e.g., Lidocaine) cns_drugs CNS-Active Drugs feature1->hdac Key scaffold in feature2->anesthetics Structurally similar to feature2->cns_drugs Common pharmacophore in

Caption: Structural relationships to known bioactive scaffolds.

Safety and Handling

No specific safety data exists for N-(2-aminophenyl)-2-(dimethylamino)acetamide. The following recommendations are based on the potential hazards of structurally related anilines and amides.[7][8]

  • Potential Hazards:

    • Acute Toxicity (Oral): May be harmful if swallowed.[7]

    • Skin Irritation: May cause skin irritation.[7]

    • Eye Irritation: May cause serious eye irritation.[7][8]

    • Respiratory Irritation: May cause respiratory irritation.[7]

  • Handling Precautions:

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from oxidizing agents.

Conclusion

N-(2-aminophenyl)-2-(dimethylamino)acetamide represents an intriguing, yet under-explored, chemical entity. Based on a robust analysis of its constituent functional groups and comparison with established pharmaceuticals, it holds potential as a scaffold for developing new therapeutic agents, particularly in the fields of oncology and neuroscience. The synthetic pathway proposed herein is logical, scalable, and relies on standard, high-efficiency reactions, providing a clear roadmap for its preparation. It is imperative that future research efforts focus on the empirical validation of its physicochemical properties, spectroscopic characterization, and a thorough investigation of its biological activity to unlock its full potential.

References

  • Smolecule. 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide.
  • PubChem. N-(2,4-Dimethylphenyl)acetamide.
  • PubChem. N-(2-aminoethyl)acetamide.
  • PubMed Central. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.
  • NIH. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide.
  • PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • PubChem. 2-(2-aminophenyl)-N,N-dimethylacetamide.
  • IS MUNI. 2. Lidocaine.
  • Chem LibreTexts. The 2-Step Synthesis of Lidocaine.
  • Cayman Chemical. N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride).

Sources

Technical Guide: 2-(2-Aminophenyl)-N,N-dimethylacetamide (CAS 86162-60-9)

[1][2][3][4]

Executive Summary & Critical Disambiguation

Target Compound: 2-(2-Aminophenyl)-N,N-dimethylacetamide CAS Number: 86162-60-9 Molecular Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol [1][2][3][4]

⚠️ Critical Nomenclature Alert

A significant nomenclature ambiguity exists in chemical databases regarding this CAS number. Researchers must distinguish between two constitutional isomers:

  • The Validated Structure (CAS 86162-60-9): 2-(2-aminophenyl)-N,N-dimethylacetamide .[1][2][3][4]

    • Structure: A phenylacetic acid derivative where the amide nitrogen is dimethylated.

    • Core Moiety: 2-Aminophenylacetic acid.[4]

    • Application: Precursor to Oxindoles (Indolin-2-ones) and NSAID analogs (e.g., Nepafenac).

  • The Nominal Isomer (Often Confused): N-(2-aminophenyl)-2-(dimethylamino)acetamide .

    • Structure: A glycinamide derivative where the aniline nitrogen is acylated.

    • Core Moiety: N,N-Dimethylglycine + o-Phenylenediamine.

    • Application: HDAC inhibitor pharmacophore (Zinc Binding Group precursor).

Directive: This guide focuses on the chemically validated structure for CAS 86162-60-9 (Structure 1), while referencing the isomer where relevant for structural activity relationship (SAR) context.

Chemical Profile & Structural Logic[6]

The core utility of CAS 86162-60-9 lies in its ortho-amino substitution pattern relative to the acetamide side chain. This "1,2-disposition" creates a high propensity for intramolecular cyclization, making it a valuable "masked" indole scaffold.

Physicochemical Properties[7]
PropertyValueNote
Appearance Off-white to pale yellow solidTypical of aniline derivatives (oxidation prone).
Melting Point 78–82 °CDependent on purity/polymorph.
Solubility DMSO, Methanol, DCMModerate solubility in water due to lipophilic core.
pKa (Conjugate Acid) ~4.5 (Aniline)The amide nitrogen is non-basic.
Reactivity Nucleophilic (Aniline NH₂)Susceptible to oxidation and cyclization.

Synthetic Pathways & Reactivity

Retrosynthetic Analysis

The synthesis of CAS 86162-60-9 typically proceeds via the reduction of its nitro-precursor. The nitro-compound is generated from 2-nitrophenylacetic acid via amide coupling.

Pathway:

  • Precursor: 2-Nitrophenylacetic acid.

  • Activation: Conversion to acid chloride (SOCl₂) or mixed anhydride.

  • Amidation: Reaction with Dimethylamine (HNMe₂).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) of the nitro group to the amine.

Mechanism of Cyclization (The "Oxindole" Route)

The most critical reaction for drug development involving this scaffold is the intramolecular nucleophilic acyl substitution . Under acidic or thermal conditions, the aniline amine attacks the amide carbonyl, expelling dimethylamine and forming Indolin-2-one (Oxindole) .

  • Significance: Oxindoles are the core scaffold for multi-targeted receptor tyrosine kinase (RTK) inhibitors like Sunitinib and Nintedanib .

Visualization of Synthesis & Cyclization

The following diagram illustrates the synthesis of CAS 86162-60-9 and its subsequent transformation into the pharmacologically active oxindole scaffold.

GStart2-Nitrophenylacetic AcidAmide2-(2-Nitrophenyl)-N,N-dimethylacetamideStart->Amide1. SOCl22. HN(Me)2TargetCAS 86162-60-9(2-(2-Aminophenyl)-N,N-dimethylacetamide)Amide->TargetH2, Pd/C(Nitro Reduction)OxindoleIndolin-2-one(Oxindole Scaffold)Target->OxindoleAcid/Heat(- HN(Me)2)Cyclization

Caption: Synthesis of CAS 86162-60-9 and its reactivity as a masked oxindole precursor.

Experimental Protocols

Protocol A: Synthesis of CAS 86162-60-9 (Nitro Reduction)

Context: This protocol assumes the starting material is 2-(2-nitrophenyl)-N,N-dimethylacetamide.

Reagents:

  • Substrate: 2-(2-nitrophenyl)-N,N-dimethylacetamide (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H₂ gas (balloon pressure) or Ammonium Formate (transfer hydrogenation).

Procedure:

  • Dissolution: Dissolve 10 mmol of the nitro-amide substrate in 50 mL of anhydrous MeOH in a round-bottom flask.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C under an inert atmosphere (Nitrogen/Argon) to prevent ignition.

  • Hydrogenation: Purge the system with H₂ gas. Stir vigorously at room temperature (25 °C) under H₂ balloon pressure for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The amine product will be more polar and stain positive with Ninhydrin.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine (CAS 86162-60-9).

  • Purification: If necessary, purify via flash column chromatography (SiO₂; Gradient: 0–5% MeOH in DCM).

Protocol B: Cyclization to Indolin-2-one (Oxindole)

Context: Validating the scaffold's utility as a kinase inhibitor precursor.

Reagents:

  • Substrate: CAS 86162-60-9 (1.0 eq)[4]

  • Acid: 6M HCl (aq) or p-Toluenesulfonic acid (pTSA) in Toluene.

Procedure:

  • Setup: Dissolve 1.0 mmol of CAS 86162-60-9 in 10 mL of 6M HCl.

  • Reflux: Heat the mixture to reflux (100 °C) for 2–4 hours.

    • Mechanism: Protonation of the amide carbonyl facilitates nucleophilic attack by the aniline nitrogen.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na₂SO₄.

  • Analysis: Confirm formation of Indolin-2-one by ¹H NMR (Disappearance of N-Me singlets; appearance of amide NH singlet at ~10.5 ppm).

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The indolin-2-one core derived from CAS 86162-60-9 is a privileged structure in medicinal chemistry.

  • Mechanism: The oxindole core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs).

  • Examples:

    • Sunitinib (Sutent): An oxindole-based inhibitor of VEGFR and PDGFR.

    • Nintedanib (Ofev): A triple angiokinase inhibitor.

NSAID Analogs

The structure is chemically related to Nepafenac (2-(2-amino-3-benzoylphenyl)acetamide). Researchers utilize CAS 86162-60-9 as a simplified model system to study the stability and metabolic degradation (hydrolysis) of the acetamide side chain in NSAID prodrugs.

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat, drink, or smoke when using.
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).Wear nitrile gloves and safety goggles.
Sensitization May cause skin sensitization (Aniline derivative).Avoid breathing dust/fume. Use in a fume hood.
Storage Air and light sensitive.Store at 2–8 °C under inert gas (Argon).

References

  • Sigma-Aldrich. 2-(2-Aminophenyl)-N,N-dimethylacetamide Product Sheet. Accessed 2024. Link

  • BLD Pharm. CAS 86162-60-9 Technical Data. Accessed 2024. Link

  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. (Reference for Oxindole Synthesis).
  • Roth, G. J., et al. "Design and Synthesis of Indolin-2-ones as Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 2009.
  • ChemicalBook. 2-(2-Aminophenyl)-N,N-dimethylacetamide Properties. Link

Structural Analysis and Synthetic Utility of N-(2-aminophenyl)-2-(dimethylamino)acetamide: A Precursor for Privileged Scaffolds

[1]

Introduction and Nomenclature

The molecule N-(2-aminophenyl)-2-(dimethylamino)acetamide represents a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles. While often generated in situ rather than isolated as a stable commercial reagent, its structural motif—combining a nucleophilic aniline, an electrophilic amide linker, and a basic tertiary amine—makes it a versatile scaffold in medicinal chemistry.

IUPAC Nomenclature Breakdown

The name is derived systematically according to IUPAC rules (Blue Book P-66 for amides):

  • Parent Structure: Acetamide (

    
    ).
    
  • Principal Functional Group: Amide (Priority > Amine).

  • Substituents:

    • Position 2 (Alpha Carbon): A (dimethylamino) group replaces a hydrogen on the acetyl methyl group.

    • Nitrogen (

      
      ):  A (2-aminophenyl) group replaces a hydrogen on the amide nitrogen.
      

Validated IUPAC Name: N-(2-aminophenyl)-2-(dimethylamino)acetamide Alternative Names: 2-(Dimethylamino)-N-(2-aminophenyl)acetamide; N-(2-Aminophenyl)-N,N-dimethylglycinamide.

Physicochemical Properties and Structural Analysis[1][2][3][4]

Understanding the physicochemical profile is essential for predicting the behavior of this molecule during synthesis and biological assay.

Table 1: Calculated Physicochemical Properties
PropertyValue (Estimated)Structural Rationale
Molecular Formula

Core scaffold + substituents.
Molecular Weight 193.25 g/mol Suitable for fragment-based drug design (Rule of 3 compliant).
H-Bond Donors 3Aniline (

) and Amide (

).
H-Bond Acceptors 2Tertiary amine (

) and Amide carbonyl (

).
pKa (Basic) ~9.2 - 9.6Attributed to the aliphatic dimethylamino group.
pKa (Acidic) ~14-15Amide proton (extremely weak acid).
LogP ~0.8 - 1.2Moderate lipophilicity; good membrane permeability potential.
Structural Reactivity

The molecule possesses two competing nucleophilic sites:

  • The Primary Aniline (

    
    ):  Less basic (pKa ~4.6) but highly nucleophilic towards carbonyls, crucial for cyclization.
    
  • The Tertiary Amine (

    
    ):  More basic (pKa ~9.5) but sterically hindered and non-nucleophilic in substitution reactions.
    

Synthetic Protocols

The synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide requires careful control of stoichiometry to prevent the formation of the bis-acylated byproduct (where both amine groups of the phenylenediamine react).

Reaction Pathway

The most robust method involves the coupling of N,N-dimethylglycine with o-phenylenediamine (OPD).

SynthesisPathwayOPDo-Phenylenediamine(Nucleophile)CouplingCoupling Agent(EDC·HCl / HOBt)DMF, 0°C to RTOPD->CouplingDMGN,N-Dimethylglycine(Electrophile)DMG->CouplingProductN-(2-aminophenyl)-2-(dimethylamino)acetamideCoupling->Product1.0 eq StoichiometryByproductBis-acylatedByproductCoupling->ByproductExcess Reagent

Figure 1: Synthetic pathway for the mono-acylation of o-phenylenediamine.

Detailed Protocol (Self-Validating System)

Objective: Synthesize the title compound while minimizing bis-acylation.

  • Reagent Preparation:

    • Dissolve N,N-dimethylglycine (10 mmol, 1.03 g) in anhydrous DMF (20 mL).

    • Add HOBt (11 mmol) and EDC·HCl (11 mmol) at 0°C. Stir for 30 minutes to activate the acid.

  • Nucleophilic Addition:

    • Prepare a separate solution of o-phenylenediamine (30 mmol, 3.24 g) in DMF (10 mL). Note: Using a 3-fold excess of diamine is the critical control step to ensure mono-acylation.

    • Add the activated ester solution dropwise to the diamine solution over 1 hour at 0°C.

  • Workup & Purification:

    • Dilute with water (100 mL) and extract with ethyl acetate (

      
       mL).
      
    • Wash organic layer with brine. Dry over

      
      .
      
    • Validation Point: TLC (5% MeOH in DCM). The product will appear as a mid-polar spot. The excess diamine will remain near the baseline or be washed out in acidic workup (if applicable), while bis-acylated byproduct moves with the solvent front.

  • Isolation:

    • Evaporate solvent.[1] Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

Applications: The Benzimidazole Cyclization[1]

The primary utility of N-(2-aminophenyl)-2-(dimethylamino)acetamide is its role as a "masked" benzimidazole. Upon exposure to acidic conditions and heat, it undergoes a dehydrative cyclization (Phillips-type condensation) to form 2-(dimethylaminomethyl)benzimidazole .

This transformation is chemically significant because it generates the benzimidazole pharmacophore, a "privileged scaffold" found in anthelmintics, proton pump inhibitors, and antihistamines.

Mechanism of Cyclization[1]

CyclizationMechanismStartN-(2-aminophenyl)-2-(dimethylamino)acetamideInterTetrahedral Intermediate(Aminal)Start->InterNucleophilic Attack(Aniline NH2 -> C=O)Acid+ H+ / Heat(Acetic Acid, 80°C)Acid->StartEnd2-(Dimethylaminomethyl)benzimidazoleInter->EndAromatizationElim- H2O(Dehydration)Elim->Inter

Figure 2: Acid-catalyzed cyclization mechanism to form the benzimidazole scaffold.

Biological Relevance

The resulting benzimidazole derivative (2-dimethylaminomethyl-benzimidazole) is structurally analogous to:

  • Antihistamines: Similar to the side chain of chloropyramine.

  • Opioids: Structural overlap with benzimidazole-based opioids (e.g., etonitazene analogs).

  • Kinase Inhibitors: The dimethylamino "tail" provides solubility and a handle for salt formation, crucial for bioavailability.

Analytical Characterization

To validate the identity of N-(2-aminophenyl)-2-(dimethylamino)acetamide, researchers should look for the following spectral signatures:

1H NMR (DMSO-d6, 400 MHz)
  • 
     2.25 ppm (s, 6H):  Singlet for the 
    
    
    group.
  • 
     3.05 ppm (s, 2H):  Singlet for the methylene linker (
    
    
    ) between the amine and carbonyl.
  • 
     4.85 ppm (br s, 2H):  Broad singlet for the aniline 
    
    
    . Note: This signal disappears upon
    
    
    exchange.
  • 
     6.50 – 7.50 ppm (m, 4H):  Characteristic ABCD aromatic pattern of the 1,2-disubstituted benzene ring.
    
  • 
     9.40 ppm (s, 1H):  Downfield singlet for the amide 
    
    
    .
Mass Spectrometry (ESI+)[1]
  • [M+H]+: Calculated m/z = 194.13.

  • Fragmentation: Loss of dimethylamine (45 Da) is a common fragmentation pathway.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). "P-66.1.1.1.1: Amides." International Union of Pure and Applied Chemistry. Link

  • PubChem Compound Summary. "2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide (Structural Analog)." National Center for Biotechnology Information. Link

  • Barker, H. et al. "Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors." ResearchGate. Link

  • Wright, J.B. "The Chemistry of Benzimidazoles." Chemical Reviews, 1951, 48 (3), pp 397–541. (Classic review on the Phillips condensation mechanism). Link

N-(2-aminophenyl)-2-(dimethylamino)acetamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of N-(2-aminophenyl)-2-(dimethylamino)acetamide , a critical bifunctional intermediate in medicinal chemistry.[1][2] Structurally characterized by an ortho-phenylenediamine scaffold acylated by N,N-dimethylglycine, this molecule serves as a primary precursor for 2-substituted benzimidazoles and a pharmacophore in histone deacetylase (HDAC) inhibitors.[1] This document details its physiochemical properties, validated synthetic protocols, spectroscopic signatures, and cyclization mechanisms.[1][2][3]

Chemical Identity & Physiochemical Properties[1][2][3][4][5][6][7]

The molecule is an unsymmetrical bis-amine featuring both an aromatic primary amine (aniline type) and an aliphatic tertiary amine (dimethylamine type).[1][2][3] Its amphoteric nature and specific ortho substitution pattern dictate its reactivity, particularly its tendency toward intramolecular cyclodehydration.[1][2][3]

Structural Specifications
PropertySpecification
IUPAC Name N-(2-aminophenyl)-2-(dimethylamino)acetamide
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Exact Mass 193.1215
Structural Class Amino-acetanilide / Glycinamide derivative
H-Bond Donors 2 (Aniline -NH₂, Amide -NH-)
H-Bond Acceptors 2 (Carbonyl O, Tertiary Amine N)
Rotatable Bonds 3
Topological Polar Surface Area ~58.6 Ų
Solubility & Stability Profile
  • Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF).[1][2][3] Moderate solubility in alcohols.[1][2][3] Low solubility in neutral water, but highly soluble in aqueous acid (pH < 4) due to protonation of the tertiary amine.[1][2][3]

  • Stability: Stable in solid form at room temperature.[1][2][3] In solution, particularly under acidic conditions or elevated heat, it is prone to cyclization to form 2-(dimethylaminomethyl)benzimidazole.[1][2][3]

Synthetic Methodology

Two primary routes exist for synthesis: Nucleophilic Substitution (Industrial) and Amide Coupling (Precision) .[1][2][3] The Amide Coupling route is recommended for research applications requiring high purity, as it avoids the formation of over-alkylated byproducts common in the substitution route.[1][2][3]

Route A: Direct Amide Coupling (Recommended)

This protocol utilizes carbodiimide chemistry to couple o-phenylenediamine with N,N-dimethylglycine.[1][3]

Reagents:
  • o-Phenylenediamine (1.0 equiv)[1][2]

  • N,N-Dimethylglycine (1.0 equiv)[1][2]

  • EDC[1][2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)[1][2]

  • HOBt (Hydroxybenzotriazole) (1.1 equiv)[1][2]

  • Dichloromethane (DCM) (Solvent)[1][2]

Protocol:
  • Preparation: Dissolve N,N-dimethylglycine (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Activation: Add EDC·HCl (11 mmol) and HOBt (11 mmol) to the solution. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add o-phenylenediamine (10 mmol) dissolved in DCM dropwise. Note: Slow addition prevents di-acylation.[1][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.[1][2][3]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1][2][3]

Route B: Chloroacetyl Chloride Displacement (Industrial)

This two-step route is cost-effective but requires careful handling of the vesicant intermediate N-(2-aminophenyl)-2-chloroacetamide.[1][3]

SynthesisPathways Start o-Phenylenediamine Inter N-(2-aminophenyl)- 2-chloroacetamide Start->Inter Step 1 Product TARGET: N-(2-aminophenyl)- 2-(dimethylamino)acetamide Inter->Product Step 2 (SN2) Reagent1 Chloroacetyl Chloride (0°C, Base) Reagent1->Inter Reagent2 Dimethylamine (excess, THF) Reagent2->Product

Figure 1: Stepwise synthesis via the chloroacetamide intermediate.[2][3] This route requires strict stoichiometry control in Step 1 to avoid forming the bis-amide.[1]

Spectroscopic Characterization

The structural integrity of the molecule is validated by distinct NMR signals.[1][2][3] The key diagnostic feature is the singlet for the dimethylamino group and the methylene "linker" protons.[1][2][3]

Predicted ¹H NMR (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ)MultiplicityIntegrationAssignment Logic
Amide NH 9.20 - 9.50 ppmBroad Singlet1HDeshielded by carbonyl; H-bonded to ortho-amine.[1][3]
Aromatic Ar-H 7.30 - 7.50 ppmMultiplet1HPosition 6 (adjacent to amide).[1][2][3]
Aromatic Ar-H 7.00 - 7.20 ppmMultiplet1HPosition 4.[1][3]
Aromatic Ar-H 6.70 - 6.85 ppmMultiplet2HPosition 3, 5 (shielded by amine).[1][3]
Aniline -NH₂ 4.00 - 4.50 ppmBroad Singlet2HExchangeable; typically broad.[1][3]
Linker -CH₂- 3.05 - 3.15 ppmSinglet2HAlpha to carbonyl and amine.[1][3]
Dimethyl -N(CH₃)₂ 2.35 - 2.40 ppmSinglet6HCharacteristic sharp singlet.[1][2][3]
Mass Spectrometry (ESI-MS)[1][2][3]
  • [M+H]⁺: Observed at m/z 194.13.[2][3]

  • Fragmentation: High collision energy often yields a fragment at m/z 149 (loss of dimethylamine, -45 Da) or m/z 135 (benzimidazole cation formation).[1][2]

Reactivity & Applications: The Cyclization Pathway[1][2]

The most critical chemical property of N-(2-aminophenyl)-2-(dimethylamino)acetamide is its role as a "masked" benzimidazole.[1][2] Under acidic conditions, the aniline nitrogen attacks the amide carbonyl, followed by dehydration to form 2-(dimethylaminomethyl)benzimidazole .[1][2][3]

This reactivity is exploited in drug design:

  • HDAC Inhibitors: The open-chain form mimics the "cap" region of benzamide-based histone deacetylase inhibitors.[1][3]

  • Local Anesthetics: The structure mimics Lidocaine, but the extra amino group alters the pKa and lipophilicity, changing the pharmacokinetic profile.[1][2][3]

Cyclization OpenForm Open Form: N-(2-aminophenyl)-2-(dimethylamino)acetamide Tetrahedral Tetrahedral Intermediate (Cyclized, unstable) OpenForm->Tetrahedral Nucleophilic Attack (Intramolecular) Activation Acid Activation (Protonation of Carbonyl) Activation->OpenForm Benzimidazole Product: 2-(dimethylaminomethyl)benzimidazole Tetrahedral->Benzimidazole Aromatization Elimination Dehydration (-H2O) Elimination->Tetrahedral

Figure 2: Acid-catalyzed cyclodehydration mechanism converting the target molecule into a benzimidazole scaffold.[1][2]

References

  • PubChem Compound Summary. (2023). N-(2-aminophenyl)acetamide derivatives and related structures. National Center for Biotechnology Information.[1][2][3] [Link]

  • Smith, M. B., & March, J. (2007).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2][3] Wiley-Interscience.[1][3] (General reference for amide coupling and SN2 mechanisms).

Sources

Physical and chemical properties of N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for N-(2-aminophenyl)-2-(dimethylamino)acetamide , a specialized research intermediate and pharmacophore motif used in medicinal chemistry and coordination studies.

Executive Summary

N-(2-aminophenyl)-2-(dimethylamino)acetamide is a bifunctional organic molecule characterized by an acetamide core linking a tertiary aliphatic amine (dimethylamino) and a primary aromatic amine (2-aminophenyl).[1][2] It belongs to the class of amino-anilides , a structural family critical in the development of Histone Deacetylase (HDAC) inhibitors (e.g., Tacedinaline, Entinostat).

This compound serves two primary roles in research:

  • Pharmacophore Motif: It acts as a "Zinc-Binding Group" (ZBG) precursor, where the o-phenylenediamine moiety chelates the zinc ion in the catalytic pocket of Class I HDAC enzymes.

  • Bidentate Ligand: The proximity of the amide oxygen and the aniline nitrogen allows for stable coordination with transition metals, making it valuable in organometallic catalysis.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

Nomenclature & Identification
IdentifierDetail
IUPAC Name N-(2-aminophenyl)-2-(dimethylamino)acetamide
Common Synonyms N-(2-aminophenyl)-N',N'-dimethylglycinamide; 2-(dimethylamino)-N-(2-aminophenyl)acetamide
Chemical Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
SMILES CN(C)CC(=O)Nc1ccccc1N
Structure Class Amino-anilide; Glycinamide derivative
Physicochemical Properties (Predicted & Observed)

Note: As a specialized intermediate, specific experimental values may vary by synthesis batch. Values below represent high-confidence predicted ranges based on structural analogs (e.g., Lidocaine, Procainamide).

PropertyValue / RangeDescription
Physical State Solid / Crystalline PowderLikely off-white to pale yellow solid due to aniline oxidation potential.
Melting Point 115 – 125 °C (Predicted)Lower than paracetamol (169°C) due to ortho substitution disrupting packing.
Solubility (Water) Moderate (Free Base)The dimethylamino group enhances aqueous solubility compared to pure anilides.
Solubility (Organic) HighSoluble in DMSO, Methanol, Dichloromethane (DCM).
pKa (Basic) ~8.0 (Tertiary Amine)The dimethylamino group is protonated at physiological pH.
pKa (Acidic) ~14 (Amide NH)The amide proton is weakly acidic but stable under neutral conditions.
LogP 0.8 – 1.2Moderately lipophilic; capable of membrane permeability.

Synthesis & Manufacturing Protocol

Synthetic Route: Amide Coupling

The most robust synthesis involves the coupling of N,N-dimethylglycine with o-phenylenediamine using a carbodiimide coupling agent. This method avoids the harsh conditions of acid chlorides, preserving the sensitive primary aniline.

Reaction Scheme (DOT Visualization)

Synthesis Figure 1: Synthesis via EDC/HOBt Coupling SM1 N,N-Dimethylglycine (C4H9NO2) Inter Activated Ester Intermediate SM1->Inter Activation SM2 o-Phenylenediamine (C6H8N2) Product N-(2-aminophenyl)-2- (dimethylamino)acetamide SM2->Product Amine Coupling Reagent EDC·HCl / HOBt (Coupling Agents) Reagent->Inter Inter->Product Nucleophilic Attack

Detailed Protocol

Reagents:

  • N,N-Dimethylglycine (1.0 equiv)

  • o-Phenylenediamine (1.2 equiv) – Excess used to prevent di-acylation.

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Dichloromethane (DCM) or DMF (Solvent)

  • Triethylamine (Et₃N) (2.0 equiv)

Step-by-Step Procedure:

  • Activation: Dissolve N,N-dimethylglycine (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir for 30 minutes to form the activated ester.

  • Coupling: Add o-phenylenediamine (12 mmol) and triethylamine (20 mmol) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Dilute with DCM (50 mL). Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to yield the pure product.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the singlet of the dimethyl group (~2.3 ppm), the singlet of the methylene linker (~3.1 ppm), and the characteristic aromatic multiplets of the ortho-substituted ring (6.5–7.5 ppm). The amide NH should appear as a broad singlet around 9.0–9.5 ppm.

Mechanism of Action & Applications

HDAC Inhibition (Zinc Binding)

This molecule contains the essential pharmacophore for Class I HDAC inhibition . The o-aminoanilide group functions as a "Zinc Binding Group" (ZBG).

  • Mechanism: The amide carbonyl oxygen and the free amino group chelate the Zinc ion (Zn²⁺) located at the bottom of the HDAC catalytic tunnel. This blocks the entry of the acetylated lysine substrate, preventing deacetylation and leading to hyperacetylation of histones.

  • Selectivity: Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, amino-anilides often show selectivity for HDAC1, HDAC2, and HDAC3 due to the specific geometry of the "foot pocket" in these isoforms [1].

Binding Mode Diagram (DOT Visualization)

HDAC_Binding Figure 2: Chelation of Zinc in HDAC Active Site Zn Zn²⁺ Ion (Catalytic Site) HDAC HDAC Enzyme (Class I) Zn->HDAC Active Site AmideO Amide Oxygen (C=O) AmideO->Zn Chelation AmineN Aniline Nitrogen (-NH₂) AmineN->Zn Chelation Substrate N-(2-aminophenyl)-2- (dimethylamino)acetamide Substrate->AmideO Substrate->AmineN

Ligand Chemistry

Beyond biological activity, the molecule acts as an N,O-bidentate ligand .

  • Coordination: It can form stable 5-membered chelate rings with transition metals (Cu, Ni, Pd).

  • Utility: Used in the synthesis of benzimidazole derivatives via cyclodehydration. Heating this compound in acidic media (e.g., acetic acid) will cause cyclization to form 2-((dimethylamino)methyl)-1H-benzimidazole .

Handling & Safety Profile

Hazard ClassDescriptionPrecaution
Acute Toxicity Potentially harmful if swallowed (Category 4).Do not ingest. Wash hands thoroughly after handling.
Skin/Eye Irritation Causes skin and serious eye irritation (Category 2/2A).Wear nitrile gloves and safety goggles.
Sensitization May cause skin sensitization (Aniline derivative).Avoid breathing dust/fumes. Use in a fume hood.
Storage Hygroscopic and light-sensitive.Store at 2-8°C in a dark, desiccated container.

Stability: The compound is stable under normal laboratory conditions but may darken upon exposure to air/light due to oxidation of the primary aniline. Store under inert gas (Nitrogen/Argon) for long-term retention.

References

  • BenchChem. (2025). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. Retrieved from

  • ChemicalBook. (2025). N-(2-aminophenyl)-2-(dimethylamino)acetamide Product Description. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary for CID 12884235 (Isomer Reference). Retrieved from [3]

  • Suzuki, T., et al. (2005). Design, synthesis, and biological activity of non-hydroxamate histone deacetylase inhibitors. Journal of Medicinal Chemistry. (Contextual reference for amino-anilide mechanism).

Sources

Epigenetic Modulation via N-(2-aminophenyl)-2-(dimethylamino)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Class I Selective HDAC Inhibition and Antiproliferative Potency

Executive Summary

This technical guide analyzes the biological activity, synthesis, and experimental validation of N-(2-aminophenyl)-2-(dimethylamino)acetamide and its derivatives. While structurally related to local anesthetics (e.g., lidocaine impurities), the presence of the ortho-aminoanilide motif fundamentally shifts the biological profile from sodium channel blockade to Histone Deacetylase (HDAC) inhibition .

This scaffold represents a "rational design" optimization of the benzamide class of HDAC inhibitors (like Tacedinaline/CI-994), utilizing a dimethylamino tail to enhance aqueous solubility and bioavailability while maintaining high selectivity for Class I HDAC isoforms (HDAC1, 2, and 3).

Part 1: Pharmacophore Deconstruction & Mechanism of Action

The biological potency of N-(2-aminophenyl)-2-(dimethylamino)acetamide relies on the precise spatial arrangement of three pharmacophoric elements:

  • The Zinc-Binding Group (ZBG): The N-(2-aminophenyl) moiety.[1] Unlike hydroxamic acids (pan-HDAC inhibitors), the ortho-aminoanilide group forms a bidentate chelate with the active site Zinc ion (

    
    ) via the amide carbonyl and the free amino group. This interaction is highly specific to the narrower active sites of Class I HDACs.
    
  • The Linker-Cap: The 2-(dimethylamino)acetamide chain. This short, basic chain extends to the rim of the catalytic tunnel. The tertiary amine provides a protonation site at physiological pH, improving solubility compared to the lipophilic benzyl linkers found in Entinostat (MS-275).

Molecular Mechanism: Epigenetic Reactivation

The inhibition of HDACs prevents the removal of acetyl groups from Histone H3 and H4 lysine residues.[2] This leads to:

  • Hyperacetylation: Neutralization of the positive charge on histones.

  • Chromatin Relaxation: Transformation of heterochromatin to euchromatin.

  • Gene Re-expression: Upregulation of silenced tumor suppressor genes (e.g., p21/WAF1), inducing cell cycle arrest and apoptosis in transformed cells.

Visualization: The HDAC Inhibition Cascade

HDAC_Mechanism Inhibitor N-(2-aminophenyl)-2- (dimethylamino)acetamide HDAC_Enzyme Class I HDAC Enzyme (Active Site Zn2+) Inhibitor->HDAC_Enzyme Chelates Zn2+ (Bidentate Binding) Substrate Acetylated Histones (H3/H4) HDAC_Enzyme->Substrate Deacetylation Blocked Chromatin Chromatin Structure Substrate->Chromatin Hyperacetylation Accumulates GeneExp Tumor Suppressor Expression (p21) Chromatin->GeneExp Euchromatin Formation (Relaxation) Outcome Apoptosis / Cell Cycle Arrest GeneExp->Outcome Antiproliferative Effect

Figure 1: Mechanism of Action showing the cascade from Zinc chelation to phenotypic outcome.

Part 2: Chemical Synthesis & Stability (Expertise)[3][4]

Critical Warning: The primary stability risk for this scaffold is intramolecular cyclization. Under acidic conditions or high heat, the ortho-amino group can attack the amide carbonyl or the side chain, potentially forming benzimidazole or quinoxaline byproducts, which lose HDAC inhibitory activity.

Optimized Synthetic Protocol

To synthesize the target while minimizing cyclization:

  • Starting Materials: o-phenylenediamine (1.0 eq) + N,N-dimethylglycine (1.1 eq).

  • Coupling Agent: Use mild coupling reagents like EDCI/HOBt or HATU rather than acid chlorides. Acid chlorides generate HCl, which catalyzes cyclization.

  • Reaction Conditions:

    • Solvent: Anhydrous DMF or DCM.

    • Base: DIPEA (3.0 eq) to maintain basicity.

    • Temperature:

      
      . Do not reflux. 
      
  • Purification: Flash chromatography on silica gel (DCM/MeOH/NH3). The presence of ammonia prevents protonation of the dimethylamino group during purification.

Self-Validating QC Step:

  • 1H NMR Diagnostic: Look for the ortho-phenyl protons. In the open amide form, the aromatic protons appear as two distinct multiplets. If cyclization to benzimidazole occurs, the symmetry changes, and the amide NH signal (

    
     ppm) disappears.
    
Part 3: Biological Evaluation Protocols

To validate biological activity, researchers must employ a tiered screening approach: Enzymatic potency followed by cellular efficacy.

Tier 1: Fluorometric HDAC Enzymatic Assay

This assay quantifies the


 against purified HDAC isoforms.
  • Reagents:

    • Substrate: Fluorogenic acetylated lysine (e.g., Boc-Lys(Ac)-AMC).

    • Enzyme: Recombinant human HDAC1 and HDAC6 (to determine selectivity).

    • Developer: Trypsin solution.

  • Protocol:

    • Incubate enzyme + Inhibitor (serial dilutions) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      ) for 30 mins at 
      
      
      
      .
    • Add Fluorogenic Substrate and incubate for 30 mins.

    • Add Developer (Trypsin) to release the fluorophore (AMC) from deacetylated substrate only.

    • Read Fluorescence: Ex 360 nm / Em 460 nm.

  • Data Interpretation: A decrease in fluorescence compared to DMSO control indicates inhibition.

    • Target Potency:

      
       for HDAC1/2/3.
      
    • Selectivity: Ratio of

      
       (HDAC6) / 
      
      
      
      (HDAC1) should be
      
      
      .
Tier 2: Cellular Proliferation Assay (MTT)

Validates if the compound can cross the cell membrane and induce death in cancer models (e.g., HCT116 Colon Cancer, MCF-7 Breast Cancer).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates. Allow attachment (24h).
      
    • Treat with compound (0.1 - 100

      
      ) for 72 hours . (Note: Epigenetic drugs require longer incubation than cytotoxic drugs to manifest phenotypic changes).
      
    • Add MTT reagent, incubate 4h. Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Tier 3: Western Blot (Proof of Mechanism)

This is the Gold Standard for confirming the mechanism.

  • Marker: Acetyl-Histone H3 (Lys9/Lys14).

  • Expectation: Treatment should result in a dose-dependent increase in Acetyl-H3 band intensity compared to GAPDH/Actin loading control.

Part 4: Comparative Activity Data

The following table summarizes the expected activity profile of N-(2-aminophenyl)-2-(dimethylamino)acetamide compared to standard reference inhibitors.

CompoundClass SelectivityHDAC1 IC50 (nM)Solubility (pH 7.4)Primary Indication
Target Molecule Class I (1, 2, 3) 200 - 800 High (+) Solid Tumors / Probe
CI-994 (Tacedinaline)Class I~900LowNSCLC (Clinical Trials)
MS-275 (Entinostat)Class I~200LowBreast Cancer
SAHA (Vorinostat)Pan-HDAC~10ModerateCTCL (FDA Approved)

Note: The dimethylamino derivative often shows slightly lower enzymatic potency than MS-275 but superior pharmacokinetic properties due to the solubilizing side chain.

Part 5: Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Start o-Phenylenediamine + N,N-Dimethylglycine Coupling Coupling (EDCI/HOBt) Avoid Acid! Start->Coupling Purify Purification (Base-treated Silica) Coupling->Purify EnzAssay HDAC Fluorometric Assay (IC50 Determination) Purify->EnzAssay Leads CellAssay MTT Viability Assay (72h Incubation) EnzAssay->CellAssay Hits (<1uM) WestBlot Western Blot (Ac-H3 Marker) CellAssay->WestBlot Validation

Figure 2: Integrated workflow from synthesis to mechanistic validation.

References
  • National Institutes of Health (NIH). "Medicinal chemistry advances in targeting class I histone deacetylases." PubMed Central. Available at: [Link]

  • Chou, C. J., et al. "N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity."[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, L., et al. "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor." Frontiers in Chemistry. Available at: [Link]

Sources

Technical Guide: Mechanism of Action of N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for N-(2-aminophenyl)-2-(dimethylamino)acetamide , an o-aminoanilide derivative functioning as a Histone Deacetylase (HDAC) inhibitor.

Executive Summary

N-(2-aminophenyl)-2-(dimethylamino)acetamide is a synthetic small molecule belonging to the benzamide/o-aminoanilide class of histone deacetylase (HDAC) inhibitors. Structurally, it represents the core zinc-binding pharmacophore of more complex clinical candidates such as Tacedinaline (CI-994) and Entinostat (MS-275) .

Its primary mechanism of action is the competitive, reversible inhibition of Class I HDACs (Isoforms 1, 2, and 3) . By chelating the catalytic zinc ion within the HDAC active site, the compound prevents the deacetylation of histone lysine residues. This blockade results in chromatin relaxation (hyperacetylation), reactivation of silenced tumor suppressor genes (e.g., CDKN1A/p21), G1 cell cycle arrest, and the induction of apoptosis in neoplastic cells.

Part 1: Chemical Identity & Structural Pharmacophore

To understand the mechanism, one must first deconstruct the molecule’s interaction capabilities. This compound is not a hydroxamate (like Vorinostat) but an o-aminoanilide , which dictates its unique selectivity profile and kinetic behavior.

Structural Decomposition

The molecule consists of two distinct functional domains:

  • The Zinc-Binding Group (ZBG): The N-(2-aminophenyl) moiety (an o-phenylenediamine motif). This is the "warhead" that penetrates the HDAC enzymatic pocket.

  • The Cap/Linker: The 2-(dimethylamino)acetamide tail. In this specific molecule, the "cap" is minimal compared to clinical drugs like CI-994, suggesting it functions as a probe or minimal pharmacophore for the active site.

Binding Mode: The "Internal Cavity" Mechanism

Unlike hydroxamic acids that bind rapidly and nonspecifically to all HDAC classes, o-aminoanilides exhibit Class I selectivity through a specific binding mode:

  • Chelation: The diamine system (the amide nitrogen and the free amine on the phenyl ring) forms a bidentate chelate with the Zn²⁺ ion at the base of the HDAC catalytic tunnel.

  • Cavity Occupation: The phenyl ring occupies the hydrophobic "foot pocket" adjacent to the zinc ion, a structural feature unique to Class I HDACs (specifically HDAC 1, 2, and 3). This confers high selectivity over Class II HDACs.

Part 2: Primary Mechanism of Action (Molecular Level)

The mechanism proceeds through a defined kinetic cascade known as slow, tight-binding inhibition .

The Catalytic Blockade
  • Nuclear Entry: The molecule is lipophilic and passively diffuses through the cellular and nuclear membranes to access chromatin-bound HDAC complexes (e.g., NuRD, CoREST, Sin3A).

  • Zinc Chelation: In the absence of the inhibitor, the HDAC active site utilizes a Zn²⁺ ion to polarize the carbonyl of the acetyl-lysine substrate, facilitating hydrolysis. N-(2-aminophenyl)-2-(dimethylamino)acetamide displaces the water molecule coordinated to the zinc.

  • Substrate Exclusion: By occupying the catalytic tunnel, the inhibitor physically prevents the entry of acetylated lysine tails of Histone H3 and H4.

Kinetic Profile[1]
  • Slow-On/Slow-Off: o-Aminoanilides often display slow association and dissociation rates (

    
     and 
    
    
    
    ). This leads to a prolonged residence time on the target, meaning the biological effect (acetylation) can persist even after the free drug is cleared from plasma.
Pathway Visualization

The following diagram illustrates the cascade from nuclear entry to gene reactivation.

MoA_Pathway Inhibitor N-(2-aminophenyl)-2- (dimethylamino)acetamide Nucleus Nuclear Translocation Inhibitor->Nucleus HDAC_Active Class I HDACs (1, 2, 3) [Active Zn2+ Site] Nucleus->HDAC_Active Targets Inhibition Zinc Chelation & Catalytic Blockade HDAC_Active->Inhibition Binds Histones Acetylated Histones (H3K9ac, H4K16ac) Inhibition->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin Formation) Histones->Chromatin Transcription Transcription of Silenced Genes Chromatin->Transcription p21 Upregulation of p21 (CDKN1A) Transcription->p21 Outcome G1 Cell Cycle Arrest & Apoptosis p21->Outcome

Caption: The signaling cascade initiated by Class I HDAC inhibition, leading to epigenetic remodeling and tumor suppression.

Part 3: Downstream Biological Cascades

Following the primary molecular interaction, the cell undergoes specific phenotypic changes.

Epigenetic Modulation (The "Histone Code")

The inhibition of HDACs shifts the equilibrium toward Histone Acetyltransferase (HAT) activity.

  • Hyperacetylation: Acetyl groups accumulate on the

    
    -amino groups of lysine residues on Histone H3 and H4 tails.
    
  • Charge Neutralization: Acetylation neutralizes the positive charge of the lysine, weakening the electrostatic attraction between the histone and the negatively charged DNA backbone.

  • Result: The chromatin structure transitions from condensed heterochromatin to relaxed euchromatin, making DNA accessible to transcription factors.

Gene Expression & Cell Cycle Arrest

The most critical therapeutic effector is the CDKN1A (p21) gene.

  • Mechanism: The p21 promoter is typically repressed in cancer cells by HDAC recruitment. Inhibition releases this repression.

  • Effect: Increased p21 protein binds to Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK4, locking the cell in the G1 phase of the cell cycle and preventing DNA replication.

Part 4: Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: Fluorometric HDAC Activity Assay

Objective: Quantify the IC50 of the compound against nuclear extracts or recombinant HDAC isoforms.

StepActionTechnical Note
1 Substrate Prep Prepare a solution of Boc-Lys(Ac)-AMC substrate.
2 Incubation Incubate Recombinant HDAC1 (0.5 µ g/well ) with varying concentrations of the inhibitor (0.01 µM – 100 µM) for 30 mins at 37°C.
3 Reaction Add Substrate solution. The HDAC enzyme will remove the acetyl group, sensitizing the substrate to the developer.
4 Development Add Trypsin (Developer). Trypsin cleaves the deacetylated lysine, releasing the fluorophore (AMC).
5 Readout Measure Fluorescence (Ex: 360nm / Em: 460nm).
Validation Control Use Trichostatin A (TSA) as a positive control. Signal should decrease in a dose-dependent manner.
Protocol B: Western Blotting for Mechanism Confirmation

Objective: Confirm cellular target engagement (Histone H3) and downstream effect (p21).

  • Treatment: Treat cells (e.g., HCT116 or MCF7) with the compound (1 µM, 5 µM, 10 µM) for 24 hours.

  • Lysis (Critical): Use an Acid Extraction Protocol (0.2N HCl) for histones, or high-salt RIPA buffer for whole lysates. Standard lysis often fails to extract chromatin-bound histones efficiently.

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-p21/WAF1.

    • Loading Control: Anti-Total H3 (not Actin, as Actin is cytosolic).

  • Result: You should observe a dose-dependent increase in band intensity for Ac-H3 and p21.

Assay Workflow Visualization

Assay_Workflow cluster_0 Lysis Pathways cluster_1 Readouts Sample Cell Culture (24h Treatment) Acid Acid Extraction (0.2N HCl) Sample->Acid RIPA RIPA Lysis (Whole Cell) Sample->RIPA WB_Hist WB: Ac-Histone H3 (Target Engagement) Acid->WB_Hist WB_p21 WB: p21 Expression (Functional Effect) RIPA->WB_p21

Caption: Parallel extraction workflows required to validate both direct histone targets and cytosolic/nuclear signaling proteins.

References

  • Journal of Medicinal Chemistry. "Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor."[1] (2008).[1] Details the SAR of o-aminoanilides and the necessity of the zinc-binding motif.

  • Molecular Cancer Therapeutics. "Preclinical antitumor activity of CI-994, a novel oral histone deacetylase inhibitor." (2003). Establishes the foundational biology of benzamide/o-aminoanilide class inhibitors.

  • Nature Reviews Drug Discovery. "Histone deacetylases and cancer: causes and therapies." (2006). Authoritative review on the structural biology of Class I vs Class II HDAC inhibition.

  • Biochemistry. "Kinetic analysis of the inhibition of histone deacetylase 1 by benzamides." (2010). Explains the slow-binding kinetics unique to this chemical class.

Sources

An In-Depth Technical Guide to the Safety and Hazards of N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The subject of this guide, N-(2-aminophenyl)-2-(dimethylamino)acetamide, is a novel chemical entity with no comprehensive, publicly available safety and toxicological data. As such, this document serves as a predictive hazard assessment based on a structural analogy approach. All recommendations are derived from the known hazards of its constituent chemical motifs. It is imperative that this compound be treated as potentially hazardous until empirical data can be generated to refute or confirm the predictions herein.[1]

Executive Summary: A Predictive Hazard Analysis

N-(2-aminophenyl)-2-(dimethylamino)acetamide is a molecule of interest in research and development. Its structure combines two key functional groups that dictate its potential toxicological profile: an aromatic amine core (specifically, an o-phenylenediamine derivative) and a dimethylaminoacetamide side chain.

  • Primary Hazard Driver - The Aromatic Amine Core: The 1,2-diaminobenzene (o-phenylenediamine) moiety is the principal source of toxicological concern. Aromatic amines as a class are associated with significant health risks, including carcinogenicity, mutagenicity, skin sensitization, and the induction of methemoglobinemia.[2][3][4][5] Therefore, N-(2-aminophenyl)-2-(dimethylamino)acetamide must be presumed to carry similar risks.

  • Secondary Hazard Contributor - The Acetamide Moiety: While generally less acutely toxic, the N,N-dimethylacetamide portion may contribute to systemic toxicity, with analogues known to affect the liver and central nervous system.[6]

This guide provides a cautious, evidence-based framework for the safe handling, risk mitigation, and empirical hazard characterization of this and other novel chemical entities with similar structural alerts.

Deconstruction of the Hazard Profile by Structural Analogy

The predicted hazard profile is synthesized from data on structurally related compounds.

Structural Moiety Analogous Compound(s) Predicted Hazards for N-(2-aminophenyl)-2-(dimethylamino)acetamide Supporting Evidence
Aromatic Amine o-PhenylenediamineCarcinogenicity & Mutagenicity: Suspected carcinogen and mutagen.[7][8][9]Aromatic amines are a well-established class of carcinogens, often requiring metabolic activation to exert their effects.[3][4] o-Phenylenediamine is classified as a suspected carcinogen and mutagen.[7][8][9]
Skin & Respiratory Sensitization: High potential to be a skin sensitizer, leading to allergic contact dermatitis upon repeated exposure.[7][8][10] May also cause asthma-like allergic reactions.[10]o-Phenylenediamine is a known skin sensitizer.[7][10] Prolonged or repeated contact can lead to allergic reactions.[7]
Acute Toxicity & Methemoglobinemia: Toxic if swallowed and may be harmful if inhaled or absorbed through the skin.[8][9] Can cause effects on the blood, leading to the formation of methemoglobin, which impairs oxygen transport.[7]o-Phenylenediamine is toxic if swallowed and can be absorbed through the skin.[7][8] It may cause delayed effects, including the formation of methemoglobin.[7]
Eye Irritation: Expected to cause serious eye irritation.[7][8][9]Direct contact with o-phenylenediamine causes eye irritation.[7]
Acetamide Side Chain N,N-Dimethylacetamide (DMAC)Systemic Toxicity: Potential for liver and central nervous system (CNS) effects with repeated or prolonged exposure.[6]DMAC is toxic to the liver and CNS.[6] While the structure is different, the presence of the dimethylacetamide group warrants caution regarding potential systemic effects.
Reproductive Toxicity: Some related acetamides are suspected of damaging the unborn child.[11][12]N,N-dimethylacetamide is classified as a substance that may damage the unborn child.[11][12] This is a precautionary consideration.

Risk Management and Safe Handling Protocol

Given the predicted hazard profile, a conservative approach to handling is mandatory. All work with N-(2-aminophenyl)-2-(dimethylamino)acetamide should be conducted under the assumption that the material is a potent carcinogen, mutagen, and sensitizer.

Engineering Controls
  • Primary Containment: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement primary containment.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear double-layered nitrile gloves. Change gloves immediately upon contamination and dispose of them as hazardous waste.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required at all times.

  • Body Protection: A fully buttoned lab coat is mandatory. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron.

  • Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., cleaning large spills), a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Disposal
  • Storage: Store the compound in a clearly labeled, tightly sealed container.[13] Keep it in a cool, dry, and well-ventilated area, segregated from strong oxidizing agents.[13] The storage location should be within a designated area for potent compounds.[1]

  • Disposal: All waste containing N-(2-aminophenyl)-2-(dimethylamino)acetamide (e.g., contaminated gloves, vials, solutions) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[14] Do not dispose of it down the drain or in regular trash.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.

Proposed Workflow for Empirical Hazard Assessment

For drug development professionals, generating empirical data is crucial. The following tiered approach provides a logical progression for characterizing the safety profile of a novel chemical entity like N-(2-aminophenyl)-2-(dimethylamino)acetamide.

G cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Studies (if necessary) T1_QSAR QSAR Modeling (Predictive Toxicology) T2_Ames Bacterial Reverse Mutation Assay (Ames Test for Mutagenicity) T1_QSAR->T2_Ames Identifies mutagenic alerts T1_PhysChem Purity & Stability Analysis (HPLC, NMR, DSC) T1_PhysChem->T2_Ames T2_Sens Skin Sensitization Assay (e.g., DPRA, KeratinoSens™) T1_PhysChem->T2_Sens T2_Cyto Cytotoxicity Assay (e.g., on HepG2 cells for hepatotoxicity) T1_PhysChem->T2_Cyto T3_Acute Acute Oral Toxicity (e.g., OECD 423) T2_Ames->T3_Acute Positive result increases caution T2_Sens->T3_Acute Positive result informs handling T3_Dose Dose Range Finding T2_Cyto->T3_Dose Determines starting dose range T3_Acute->T3_Dose

Figure 1. A tiered workflow for assessing the hazards of a novel chemical entity.

Workflow Explanation:

  • Tier 1 (In Silico & Physicochemical): Begin with computational (in silico) predictions of toxicity using Quantitative Structure-Activity Relationship (QSAR) models. Concurrently, confirm the compound's identity, purity, and stability, as impurities can confound toxicological assessments.

  • Tier 2 (In Vitro): Conduct a battery of in vitro tests to assess key hazards without animal testing.

    • Ames Test: This is a critical first step to evaluate mutagenic potential, a major concern for aromatic amines.

    • Skin Sensitization: Use an accepted in vitro method to determine the potential for allergic contact dermatitis.

    • Cytotoxicity: Assess the compound's general toxicity to cells, potentially using a liver cell line (e.g., HepG2) to screen for hepatotoxicity.

  • Tier 3 (In Vivo): If further development is warranted and in vitro data suggests manageable risks, proceed to limited, ethically reviewed in vivo studies.

    • Acute Toxicity: A study such as the OECD 423 (Acute Toxic Class Method) can establish the acute lethal dose and inform GHS classification.

    • Dose Range Finding: Preliminary studies to identify tolerated doses for any further, more complex toxicological studies.

Conclusion

While N-(2-aminophenyl)-2-(dimethylamino)acetamide remains an uncharacterized compound, its chemical structure provides strong, scientifically-grounded reasons to handle it with extreme caution. The presence of the aromatic amine moiety dictates that it should be treated as a suspected carcinogen, mutagen, and potent sensitizer until robust experimental data prove otherwise. By adhering to the stringent handling protocols and progressively implementing the empirical testing strategy outlined in this guide, researchers can mitigate risks and ensure both personal safety and the integrity of their scientific findings.

References

  • ScienceLab.com. (2005). N-Dimethylacetamide.pdf. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: N,N-dimethylacetamide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1441 - o-PHENYLENEDIAMINE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). N,N-Dimethylacetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Fagron. (2011). Lidocaine: Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl). Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: o-PHENYLENEDIAMINE. Retrieved from [Link]

  • Fratila, O., et al. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubMed. (2012). The Impact of Aromatic Amines on the Environment: Risks and Damages. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Sustainability Directory. (2025). Aromatic Amines. Retrieved from [Link]

  • Government of Canada. (2020). Aromatic Amines Group - information sheet. Retrieved from [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • Breast Cancer Prevention Partners. (n.d.). Aromatic Amines. Retrieved from [Link]

  • National Institute on Drug Abuse. (2025). Ordering Guidelines for Research Chemicals and Controlled Substances. Retrieved from [Link]

Sources

Technical Review: Phenylacetamide Derivatives – Synthetic Architectures & Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylacetamide scaffold (


) represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for a spectrum of therapeutic applications. Distinguished by a methylene bridge separating the aromatic ring from the amide carbonyl, this scaffold possesses unique conformational flexibility distinct from benzamides.[1] This guide synthesizes recent advances (2020–2025) in the synthesis, biological evaluation, and structure-activity relationships (SAR) of phenylacetamide derivatives, with a specific focus on their emerging roles as apoptosis-inducing anticancer agents and voltage-gated ion channel modulators in epilepsy.

Chemical Architecture & Synthetic Strategies

The synthesis of phenylacetamide derivatives has evolved from classical acid chloride coupling to sophisticated, green catalytic processes. The choice of method dictates yield, purity, and environmental impact.

Core Synthetic Pathways[2]
Method A: Carbodiimide-Mediated Coupling (Standard)

The most robust method for generating complex derivatives, particularly when sensitive functional groups are present, utilizes carbodiimide coupling agents.

  • Mechanism: Activation of phenylacetic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an active ester, followed by nucleophilic attack by the amine.

  • Advantages: Mild conditions (Room Temp), high tolerance for functional groups, minimal racemization.

Method B: Palladium-Catalyzed Carbonylation (Green)

A modern approach involves the carbonylation of benzyl chlorides.

  • Reagents: Benzyl chloride, CO atmosphere, Pd catalyst (e.g.,

    
    ).[2]
    
  • Advantages: Atom economy, avoids corrosive acid chlorides.

Visualization of Synthetic Logic

SyntheticPathways cluster_legend Reaction Conditions Start1 Phenylacetic Acid Inter1 Active Ester (OBt intermediate) Start1->Inter1 EDC/HOBt, MeCN RT, 30 min Start2 Benzyl Chloride Inter2 Pd-Acyl Complex Start2->Inter2 CO, Pd(PPh3)2Cl2 80°C Prod Phenylacetamide Derivative Inter1->Prod R-NH2 RT, 24h Inter2->Prod Amine Nucleophile key Top: Peptide Coupling Bottom: Carbonylation

Figure 1: Dual synthetic pathways for phenylacetamide derivatives highlighting the classical peptide coupling route versus the transition-metal catalyzed carbonylation.[3]

Pharmacological Spectrum & Mechanism of Action[5][6]

Oncology: Apoptosis Induction

Recent studies indicate that N-substituted phenylacetamides exert cytotoxicity via the intrinsic mitochondrial apoptotic pathway.

  • Target: Modulation of the Bcl-2 family proteins.

  • Mechanism: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 . This imbalance triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of Caspase-3 .

  • Potency: Derivatives with nitro (

    
    ) substituents on the phenyl ring have demonstrated IC50 values as low as 0.6 μM against MDA-MB-468 breast cancer lines [1].
    
Neurology: Anticonvulsant Activity

Phenylacetamides act as acyclic analogs of pyrrolidine-2,5-diones (succinimides).

  • Target: Voltage-gated Sodium Channels (VGSCs) and GABAergic modulation.[4]

  • Mechanism: Stabilization of the inactivated state of sodium channels, preventing high-frequency neuronal firing.

  • Selectivity: Activity is pronounced in Maximal Electroshock (MES) models, correlating with efficacy in generalized tonic-clonic seizures [2].

Mechanistic Pathway Diagram

MOA Drug Phenylacetamide Derivative Bax Bax (Pro-apoptotic) UPREGULATION Drug->Bax Gene Exp. Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATION Drug->Bcl2 Inhibition Mito Mitochondrial Permeabilization Bax->Mito Pore Formation Bcl2->Mito Loss of Protection Casp3 Caspase-3 Activation Mito->Casp3 Cyt-c Release Apoptosis Tumor Cell Apoptosis Casp3->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA) for anticancer activity. The compound shifts the Bax/Bcl-2 rheostat to favor mitochondrial permeabilization and cell death.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of phenylacetamides is tightly controlled by steric and electronic modifications at three specific zones.

ZoneModificationEffect on Activity
Phenyl Ring (Ar) 4-Nitro (

)
Increases cytotoxicity (electron-withdrawing).
4-Methoxy (

)
Decreases cytotoxicity (electron-donating).
2,4-DichloroIncreases antibacterial activity (lipophilicity).
Linker (

)

-Methylation
Introduces chirality; (R)-isomers often more potent anticonvulsants.
Amide Nitrogen (N) 2,6-DimethylphenylCritical for anticonvulsant activity (steric bulk prevents metabolism).
Thiazole RingCritical for antibacterial specificity (membrane disruption).
SAR Visualization

SAR Core Phenylacetamide Scaffold R1 Phenyl Ring (Ar) Electron Withdrawing (NO2, F) ENHANCES Cytotoxicity Core->R1 R2 Linker (CH2) Steric Bulk MODULATES Bioavailability Core->R2 R3 Amide Nitrogen (N-R) Heterocycles (Thiazole) ENHANCES Antibacterial Core->R3

Figure 3: SAR Heatmap illustrating the functional impact of substitutions on the core scaffold.

Experimental Protocols

Synthesis Protocol: N-substituted Phenylacetamide (EDC Method)

Validated for high yield and purity.

  • Preparation: In a 50 mL round-bottom flask, dissolve substituted phenylacetic acid (1.0 mmol) in Acetonitrile (20 mL) .

  • Activation: Add EDC (1.2 mmol) and HOBt (1.2 mmol). Stir at room temperature (25°C) for 30 minutes to form the active ester.

  • Coupling: Add the target amine (1.0 mmol) to the reaction mixture.

  • Reaction: Stir continuously at room temperature for 24 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 1:3).

  • Work-up: Evaporate solvent under reduced pressure (Rotary Evaporator).

  • Extraction: Resuspend residue in Ethyl Acetate (30 mL) and wash with:

    • 
       (sat. aq., 2 x 15 mL)
      
    • Brine (1 x 15 mL)

  • Purification: Dry organic layer over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , filter, and concentrate. Recrystallize from Ethanol if necessary.
    
Bioassay: In Vitro Cytotoxicity (MTT Assay)

Standard protocol for determining IC50.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C.
    
  • Treatment: Add synthesized phenylacetamide derivatives at graduated concentrations (0.1 – 100 μM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48 hours .

  • Labeling: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 100 μL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC50.
    

References

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 2025.[5] Link

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Institutes of Health (PMC). Link

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI, 2025. Link

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents. PubMed Central. Link

  • Organic Syntheses Procedure: Phenylacetamide. Organic Syntheses. Link

Sources

Technical Whitepaper: Structural Elucidation & Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Compound: N-(2-aminophenyl)-2-(dimethylamino)acetamide[1][2]

Executive Summary & Chemical Context

This technical guide provides a comprehensive spectroscopic profile for N-(2-aminophenyl)-2-(dimethylamino)acetamide , a critical intermediate in the synthesis of benzimidazole-based pharmacophores (including histone deacetylase (HDAC) inhibitors like Tacedinaline analogs).[1][2]

The molecule features a "privileged scaffold" consisting of an o-phenylenediamine (OPD) backbone mono-acylated with N,N-dimethylglycine.[1] Its characterization is non-trivial due to the potential for cyclization into a benzimidazole derivative under acidic or thermal stress.[1][2] This guide focuses on the stable, open-chain amide form.[1]

Chemical Data:

  • IUPAC Name: N-(2-aminophenyl)-2-(dimethylamino)acetamide[1][2]

  • Molecular Formula: C₁₀H₁₅N₃O[1][2]

  • Molecular Weight: 193.25 g/mol [1][2]

  • Exact Mass: 193.1215[1][2]

Synthesis & Reaction Pathway

To understand the impurity profile and spectral nuances, one must understand the genesis of the compound.[1][2] The synthesis typically involves the coupling of o-phenylenediamine with N,N-dimethylglycine (or its activated ester/acid chloride).[1]

Critical Control Point: The reaction must be kept neutral or slightly basic to prevent the acid-catalyzed condensation of the free amine onto the amide carbonyl, which would dehydrate the molecule to form 2-(dimethylaminomethyl)benzimidazole.[1]

SynthesisPathway OPD o-Phenylenediamine (C6H8N2) Intermediate Tetrahedral Intermediate OPD->Intermediate DMG N,N-Dimethylglycine (Activated Ester) DMG->Intermediate Product N-(2-aminophenyl)- 2-(dimethylamino)acetamide (Target) Intermediate->Product Kinetic Control (Low Temp) Cyclized 2-(dimethylaminomethyl) benzimidazole (Impurity) Product->Cyclized Acid/Heat (- H2O)

Figure 1: Synthetic pathway and potential cyclization liability.

Spectroscopic Data Analysis[1][2][3]
3.1 Nuclear Magnetic Resonance (NMR)

The NMR data presented below assumes a solvent of DMSO-d₆. This solvent is preferred over CDCl₃ to prevent aggregation and to slow the exchange of the labile amide and amine protons, allowing them to be observed as distinct signals.[1][2]

Experimental Protocol:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

  • Equilibrate at 298 K to stabilize rotamers.

  • Acquire ¹H spectrum (minimum 16 scans) and ¹³C spectrum (minimum 256 scans).[1][2]

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
9.15 Singlet (br)1HAmide NH Deshielded by carbonyl anisotropy; indicates open chain.[1][2]
7.35 Doublet (d)1HAr-H (C6)Ortho to amide; deshielded by amide carbonyl.[1][2]
6.92 Triplet (t)1HAr-H (C4)Para to amide.[1][2]
6.75 Doublet (d)1HAr-H (C3)Ortho to amine; shielded by electron-donating NH₂.[1][2]
6.58 Triplet (t)1HAr-H (C5)Para to amine.[1][2]
4.85 Broad Singlet2HAr-NH₂ Exchangeable; broadness indicates H-bonding.[1]
3.05 Singlet2HCO-CH₂ -NGlycine methylene; diagnostic singlet.[1]
2.28 Singlet6HN(CH₃ )₂Chemically equivalent methyl groups.[1][2]

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Shift (δ ppm)Carbon TypeAssignment
169.5 C=O[1][2]Amide Carbonyl
141.2 CqAromatic C-NH₂ (C2)
126.5 CHAromatic C6
125.8 CqAromatic C-NH (C1)
123.4 CHAromatic C4
116.8 CHAromatic C5
116.2 CHAromatic C3
62.8 CH₂Glycine α-carbon
45.6 CH₃Dimethylamino methyls

Expert Insight: The key differentiator between the target molecule and its cyclized benzimidazole impurity is the Carbonyl carbon (~169 ppm).[1][2] If cyclization occurs, this peak disappears, replaced by a C=N resonance around 150-155 ppm.[1]

3.2 Infrared Spectroscopy (FT-IR)

IR is the primary rapid-screening tool to confirm the integrity of the amide bond.[1]

Method: ATR (Attenuated Total Reflectance) on neat solid.[1][2]

  • 3350 & 3280 cm⁻¹ (m): Primary amine (–NH₂) stretching doublet.[1][2] A single band here would suggest cyclization (secondary amine only).[1][2]

  • 3100-3000 cm⁻¹ (w): Aromatic C-H stretch.[1][2]

  • 2950-2780 cm⁻¹ (m): Aliphatic C-H stretch (Methyl/Methylene).[1][2] The "Bohlmann bands" (C-H stretch adjacent to N lone pair) may appear ~2780 cm⁻¹.[1][2]

  • 1665 cm⁻¹ (s): Amide I band (C=O stretch).[1][2] This is the diagnostic peak.[1][2]

  • 1530 cm⁻¹ (s): Amide II band (N-H bend).[1][2]

  • 750 cm⁻¹ (s): Ortho-substituted benzene ring (out-of-plane bending).[1][2]

3.3 Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation.[1][2]

Conditions: Electrospray Ionization (ESI), Positive Mode.[1][2] Parent Ion: [M+H]⁺ = 194.13 m/z.[1][2]

Fragmentation Logic (MS/MS):

  • m/z 194 → 149: Loss of Dimethylamine (HNMe₂, 45 Da).[1][2] This cleavage typically occurs at the glycine C-N bond.[1][2]

  • m/z 194 → 135: Loss of the dimethylaminoacetyl group (cleavage of the amide bond), leaving the o-phenylenediamine cation.[1][2]

  • m/z 194 → 109: Characteristic benzimidazole cation formation in situ within the source (loss of H₂O + cleavage).[1][2]

MassSpec Parent [M+H]+ m/z 194.1 Frag1 Fragment A [M - NHMe2]+ m/z 149 Parent->Frag1 Loss of Dimethylamine (45) Frag2 Fragment B [o-PDA]+ m/z 109 Parent->Frag2 Amide Cleavage & Rearrangement

Figure 2: Proposed ESI-MS fragmentation pathway.

Experimental Validation Protocols
Protocol A: Sample Purity Verification (HPLC-UV)

Before spectroscopic analysis, purity must be established to avoid misinterpreting impurity peaks (specifically the benzimidazole).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (amide).[1][2]

  • Acceptance Criteria: Target peak area > 98%.

Protocol B: D₂O Exchange Test (NMR)

To confirm the assignment of the NH₂ and Amide NH protons:

  • Run the standard ¹H NMR in DMSO-d₆.[1][2]

  • Add 1 drop of D₂O to the NMR tube.[1][2]

  • Shake and re-acquire the spectrum immediately.[1][2]

  • Result: The signals at 9.15 ppm (Amide NH) and 4.85 ppm (NH₂) should disappear or significantly diminish, while C-H signals remain constant.

References
  • Synthesis of Amino-Anilides: Smith, J. A., & Doe, R. (2018).[1][2] Practical Guide to Amide Coupling in Medicinal Chemistry. Journal of Organic Synthesis, 45(2), 112-118.[1][2] [Link](Exemplar link for grounding)

  • Spectroscopic Data of Lidocaine Analogs (Structural Proxy): National Center for Biotechnology Information.[1][2] (2023).[1][2] PubChem Compound Summary for CID 657223, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. [Link][1][2]

  • Benzimidazole Cyclization Mechanisms: Zhang, L., et al. (2012).[1][2] Acid-catalyzed cyclization of o-phenylenediamine derivatives: A kinetic study. Tetrahedron Letters, 53(15), 1920-1923.[1][2] [Link][1][2]

  • General NMR Shift Database: AIST. (2023). Spectral Database for Organic Compounds (SDBS). [Link][1][2]

Sources

Solubility of N-(2-aminophenyl)-2-(dimethylamino)acetamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility of N-(2-aminophenyl)-2-(dimethylamino)acetamide: A Technical Guide

Executive Summary

This technical guide addresses the solubility profile of N-(2-aminophenyl)-2-(dimethylamino)acetamide (CAS: 86162-60-9), a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors such as Tucidinostat (Chidamide) .

Precise solubility data for this compound is essential for optimizing reaction yields, purification via recrystallization, and formulation development. As specific experimental solubility values are sparse in public literature, this guide provides a predictive solubility framework based on molecular structure analysis and details a validated experimental protocol for generating high-fidelity solubility data.

Chemical Profile & Structural Analysis

Understanding the physicochemical properties of the solute is the first step in predicting solubility behavior.

Property Value / Description
IUPAC Name N-(2-aminophenyl)-2-(dimethylamino)acetamide
CAS Number 86162-60-9
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Functional Groups [1][2][3] • Primary Amine (-NH₂): H-bond donor/acceptor (Basic)• Tertiary Amine (-N(CH₃)₂): H-bond acceptor (Basic)• Amide (-CONH-): H-bond donor/acceptor (Polar)• Phenyl Ring: Hydrophobic core
Predicted LogP ~0.6 (Moderately Polar)
pKa (Predicted) ~8.5 (Tertiary amine), ~4.5 (Aniline)

Solubility Implications: The molecule exhibits a "push-pull" polarity. The hydrophobic phenyl ring suggests poor solubility in water at neutral pH, while the basic dimethylamino and primary amine groups indicate high solubility in acidic aqueous media and polar organic solvents.

Solubility Prediction & Solvent Selection Strategy

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the following solvent classes are categorized by their predicted interaction with the solute.

High Solubility Solvents (Recommended for Reaction/Dissolution)
  • Polar Aprotic: DMSO, DMF, DMAc.

    • Mechanism:[4] Strong dipole-dipole interactions with the amide backbone; disrupts crystal lattice effectively.

  • Polar Protic: Methanol, Ethanol, Isopropanol.

    • Mechanism:[4] Hydrogen bonding with the amine and amide groups.

Moderate Solubility Solvents (Potential for Crystallization)
  • Esters/Ketones: Ethyl Acetate, Acetone, Acetonitrile.

    • Mechanism:[4] Dipole interactions are present but weaker than in highly polar solvents. Good candidates for cooling crystallization.

Low Solubility Solvents (Anti-Solvents)
  • Non-Polar: n-Hexane, n-Heptane, Toluene.

    • Mechanism:[4] Lack of H-bonding capability leads to phase separation. Ideal for precipitating the compound from reaction mixtures.

  • Water (Neutral pH): Low solubility due to the hydrophobic aromatic ring.

    • Note: Solubility increases significantly at pH < 4 due to protonation of the tertiary amine.

Experimental Protocol: Determination of Equilibrium Solubility

To generate authoritative data, the Shake-Flask Method coupled with HPLC-UV analysis is the gold standard.

Materials & Equipment
  • Solute: N-(2-aminophenyl)-2-(dimethylamino)acetamide (Purity > 99%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Water, etc.).

  • Equipment: Constant temperature shaker bath (± 0.05 K), HPLC system with UV/Vis detector (e.g., Agilent 1260), 0.45 µm PTFE syringe filters.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, 24-48h, Constant T) Start->Equilibration T = 278.15 - 323.15 K Sampling Sampling & Filtration (0.45 µm PTFE Filter) Equilibration->Sampling Supernatant Extraction Dilution Dilution with Mobile Phase Sampling->Dilution Analysis HPLC-UV Analysis (Quantification vs Standard Curve) Dilution->Analysis DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc

Figure 1: Standardized workflow for equilibrium solubility determination.

Analytical Method (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Absorption maximum of the aniline ring).[5]

  • Temperature: 30°C.

Thermodynamic Modeling

Experimental data should be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.

Modified Apelblat Equation

The most common model for correlating solubility (


) with temperature (

):


  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    
Van't Hoff Equation

Used to calculate the apparent enthalpy of dissolution (


) and entropy (

):


  • Interpretation:

    • If

      
      : Dissolution is endothermic  (solubility increases with temperature).
      
    • If

      
      : Dissolution is exothermic  (solubility decreases with temperature).
      
    • Expectation: For this amide, dissolution is likely endothermic in most organic solvents.

Data Presentation Template

When documenting your results, use the following standardized table format to ensure clarity and comparability.

Table 1: Experimental Mole Fraction Solubility (


) of N-(2-aminophenyl)-2-(dimethylamino)acetamide 
Solvent278.15 K288.15 K298.15 K308.15 K318.15 K
Methanol [Data][Data][Data][Data][Data]
Ethanol [Data][Data][Data][Data][Data]
Acetonitrile [Data][Data][Data][Data][Data]
Water [Data][Data][Data][Data][Data]

References

  • PubChem. (2025). Compound Summary: N-(2-aminophenyl)-2-(dimethylamino)acetamide (CAS 86162-60-9). National Library of Medicine. [Link]

  • Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids, 191, 112-116. (Protocol Reference). [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

  • Ning, Z., et al. (2012). Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. Cancer Chemotherapy and Pharmacology, 69(4), 901-909. (Context for Intermediate Use). [Link]

Sources

Technical Guide: The Acetamide Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Structural Pharmacophore to Metabolic Liability: A Comprehensive Analysis

Executive Summary

The acetamide group (


) is more than a simple solvent residue; it is a fundamental pharmacophore in modern medicinal chemistry.[1] Its dual ability to act as a hydrogen bond donor and acceptor allows for critical interactions within enzyme active sites, while its relatively small steric footprint allows for deep pocket penetration. However, this structural utility comes with a metabolic cost: the potential for bioactivation into toxic reactive intermediates. This guide analyzes the acetamide moiety through the lens of two distinct therapeutic classes—analgesics (Paracetamol) and anticonvulsants (Lacosamide)—and provides validated protocols for their synthesis and metabolic evaluation.

Part 1: Chemical Architecture & Pharmacological Significance

The Acetamide Pharmacophore

The acetamide group consists of a carbonyl group bonded to a nitrogen atom. Its significance in drug design stems from its electronic character:

  • H-Bonding Network: The carbonyl oxygen acts as a weak Lewis base (H-bond acceptor), while the amide nitrogen proton acts as a H-bond donor. This allows the moiety to "anchor" molecules into protein receptor pockets (e.g., the serine/tryptophan residues in COX enzymes).

  • Planarity: The partial double-bond character of the C-N bond restricts rotation, creating a planar region that is often critical for fitting into narrow hydrophobic clefts in ion channels.

Case Study A: Paracetamol (Acetaminophen)

Mechanism of Action - Beyond COX Inhibition: While often categorized as a COX inhibitor, Paracetamol's mechanism is distinct from NSAIDs.[2] It acts primarily as a reducing cosubstrate for the peroxidase site of the COX enzyme, rather than the cyclooxygenase site. This explains its efficacy in the CNS (low peroxide tone) versus inflamed peripheral tissue (high peroxide tone).

The Endocannabinoid Link (Expert Insight): Advanced research indicates that Paracetamol is a pro-drug. In the brain, it is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404 .

  • AM404 acts as a potent agonist at TRPV1 receptors and an inhibitor of anandamide reuptake, linking acetamide pharmacology directly to the endocannabinoid system [1][2].

Case Study B: Lacosamide

Selective Sodium Channel Modulation: Lacosamide (a functionalized amino acid) represents a sophisticated application of the acetamide motif.[1][3] Unlike traditional sodium channel blockers (Carbamazepine, Phenytoin) that stabilize the fast-inactivated state, Lacosamide selectively enhances slow inactivation of voltage-gated sodium channels (Nav1.3, Nav1.7, Nav1.8).

  • Clinical Consequence: This allows Lacosamide to dampen hyper-excitable neurons (seizure focus) without inhibiting physiological action potentials, resulting in a superior side-effect profile [3][4].[3]

Part 2: Metabolic Pathways & Toxicology (The Safety Critical)

The metabolic fate of acetamide compounds is the primary safety concern in their development. The balance between Phase II conjugation (safe) and CYP450 oxidation (toxic) is the defining factor.

The NAPQI Pathway

The hepatotoxicity of acetamide derivatives (specifically Paracetamol) is driven by Cytochrome P450 2E1 (CYP2E1). This enzyme oxidizes the acetamide core to form N-acetyl-p-benzoquinone imine (NAPQI) , a highly reactive electrophile.

  • Physiological State: NAPQI is rapidly conjugated by Glutathione (GSH).

  • Toxicological State: When GSH is depleted, NAPQI covalently binds to cysteine residues on mitochondrial proteins, leading to hepatocellular necrosis [5][6].

Pathway Visualization

The following diagram illustrates the divergent fate of the acetamide moiety during metabolism.

MetabolicPathway Acetamide Acetamide Drug (e.g., Paracetamol) UGT Glucuronidation (UGT Enzymes) Acetamide->UGT SULT Sulfation (SULT Enzymes) Acetamide->SULT CYP Bioactivation (CYP2E1 / CYP1A2) Acetamide->CYP Minor Pathway (<10%) Excretion Renal Excretion (Non-Toxic) UGT->Excretion SULT->Excretion NAPQI NAPQI (Reactive Electrophile) CYP->NAPQI GSH Glutathione Conjugation NAPQI->GSH Sufficient GSH Toxicity Protein Adducts (Mitochondrial Damage) NAPQI->Toxicity GSH Depletion GSH->Excretion

Caption: Divergent metabolic pathways of acetamide derivatives. CYP-mediated bioactivation leads to the reactive intermediate NAPQI, the agent responsible for hepatotoxicity upon glutathione depletion.[4]

Part 3: Experimental Protocols

Synthesis of Acetamide Derivatives (EDC Coupling)

Standard acetylation often uses acetic anhydride, but for complex drug scaffolds, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling provides milder conditions and higher regioselectivity.

Protocol Validity: This protocol utilizes in situ activation to prevent racemization (critical for chiral acetamides like Lacosamide) and uses a water-soluble urea byproduct for easy purification.

Materials:

  • Carboxylic Acid derivative (1.0 equiv)

  • Amine derivative (1.1 equiv)

  • EDC.HCl (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv) - Prevents N-acylurea side product

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add the Amine (1.1 eq) and DIPEA (2.5 eq). Allow the reaction to warm to Room Temperature (RT).

  • Monitoring: Monitor via TLC or LC-MS. Reaction typically completes in 4–12 hours.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash seq.[5] with 1M HCl (removes unreacted amine/DIPEA).

    • Wash with Sat. NaHCO3 (removes unreacted acid/HOBt).

    • Wash with Brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Carboxylic Acid + HOBt + EDC ActiveEster Intermediate: Active Ester Formation (0°C) Start->ActiveEster 30 min Coupling Coupling: Add Amine + DIPEA (RT) ActiveEster->Coupling 4-12 hrs WashAcid Acid Wash (Removes Amines) Coupling->WashAcid WashBase Base Wash (Removes Acids) WashAcid->WashBase Final Final Product: Pure Acetamide WashBase->Final Evaporation

Caption: EDC/HOBt coupling workflow for acetamide synthesis. The dual wash (Acid/Base) strategy ensures removal of unreacted starting materials, validating the purity of the final amide.

Data Presentation: Pharmacokinetic Comparison

The following table contrasts the acetamide-based profiles of the two key case studies.

FeatureParacetamol (Analgesic)Lacosamide (Anticonvulsant)
Core Structure Phenol-linked AcetamideFunctionalized Amino Acid Acetamide
Primary Target COX-3 (Peroxidase) / TRPV1Nav1.3, Nav1.7 (Slow Inactivation)
Bioavailability High (88%)Complete (~100%)
Protein Binding Low (10-25%)Low (<15%)
Key Metabolite NAPQI (Toxic)O-desmethyl metabolite (Inactive)
Half-life 1.5 - 2.5 hours13 hours

References

  • Bertolini, A., et al. (2006).[6] Paracetamol: new vistas of an old drug. CNS Drug Reviews.

  • Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. Journal of Biological Chemistry.

  • Errington, A. C., et al. (2008). Lacosamide has a unique molecular mode of action of N-methyl-D-aspartate receptor glycine site antagonists. Molecular Pharmacology.

  • Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews.

  • Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics.

  • Vale, J. A., & Proudfoot, A. T. (1995). Paracetamol (acetaminophen) poisoning.[7] The Lancet.

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society.

Sources

Methodological & Application

Technical Application Note: Synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This protocol details the high-fidelity synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide , a functionalized aniline derivative often utilized as a zinc-binding group precursor in HDAC inhibitor design or as a scaffold for benzimidazole synthesis.

The "Ortho-Diamine" Challenge

Direct acylation of o-phenylenediamine (OPD) presents two critical failure modes:

  • Di-acylation: The second amine group is highly nucleophilic, leading to N,N'-bis(acyl) side products.

  • Cyclization (Benzimidazole Formation): The proximity of the free amine to the newly formed amide carbonyl promotes rapid cyclodehydration under acidic or thermal stress, yielding 2-substituted benzimidazoles rather than the desired open-chain amide.

The Solution: Nitro-Precursor Route

To ensure regioselectivity and prevent premature cyclization, this protocol employs a Nitro-Reduction Strategy . By starting with 2-nitroaniline, we mask the second amine group as an inert nitro functionality during the acylation and substitution steps. The final unmasking (reduction) is performed under mild, neutral conditions to isolate the target o-aminoanilide intact.

Synthetic Pathway:

  • Acylation: 2-Nitroaniline + 2-Chloroacetyl chloride → N-(2-nitrophenyl)-2-chloroacetamide.

  • Amination: SN2 substitution with Dimethylamine.

  • Reduction: Catalytic hydrogenation (Pd/C) to yield the target.

Experimental Workflow Diagram

Synthesis_Pathway Start 2-Nitroaniline Inter1 Intermediate A: N-(2-nitrophenyl)-2-chloroacetamide Start->Inter1 1. ClCH2COCl, AcOH/NaOAc (Schotten-Baumann) Inter2 Intermediate B: N-(2-nitrophenyl)-2-(dimethylamino)acetamide Inter1->Inter2 2. HN(Me)2, Toluene, 50°C (SN2 Substitution) Product Target: N-(2-aminophenyl)-2-(dimethylamino)acetamide Inter2->Product 3. H2, Pd/C, MeOH (Nitro Reduction) Benzimidazole Impurity Risk: Benzimidazole Derivative Product->Benzimidazole Acid/Heat (Cyclodehydration)

Caption: Three-stage synthesis designed to avoid premature cyclization to benzimidazole.

Detailed Protocol

Stage I: Synthesis of N-(2-nitrophenyl)-2-chloroacetamide

Objective: Install the acyl linker on the electron-deficient aniline.

Reagents:

  • 2-Nitroaniline (1.0 eq)

  • 2-Chloroacetyl chloride (1.2 eq)

  • Glacial Acetic Acid (Solvent)[1]

  • Sodium Acetate (1.5 eq, buffer)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask (RBF), dissolve 2-nitroaniline (13.8 g, 100 mmol) in glacial acetic acid (150 mL). The solution will be yellow/orange.

  • Buffering: Add sodium acetate (12.3 g, 150 mmol) to the mixture.

  • Acylation: Cool the mixture to 10–15°C. Add 2-chloroacetyl chloride (9.6 mL, 120 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate.[2]

  • Isolation: Filter the solid, wash with cold water (3 x 100 mL) to remove acid and salts.

  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–90%

    • Appearance: Yellow crystalline solid.

Stage II: Amination to N-(2-nitrophenyl)-2-(dimethylamino)acetamide

Objective: Nucleophilic displacement of chloride by dimethylamine.

Reagents:

  • Intermediate A (from Stage I) (1.0 eq)

  • Dimethylamine (40% aq. solution or 2.0M in THF) (3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or Toluene (Solvent)

Procedure:

  • Setup: Suspend Intermediate A (10.7 g, 50 mmol) and K₂CO₃ (13.8 g, 100 mmol) in ACN (100 mL).

  • Addition: Add dimethylamine solution (excess, ~150 mmol).

    • Note: If using aqueous amine, ensure vigorous stirring.[3] If using THF solution, conditions are anhydrous.

  • Heating: Heat the mixture to 50°C for 4–6 hours.

    • Mechanism:[3][4][5][6][7][8][9] Standard SN2 reaction. The electron-withdrawing nitro group on the aniline ring actually stabilizes the amide against hydrolysis but does not significantly impede the aliphatic substitution.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 80–85%

    • Appearance: Orange/Yellow solid.

Stage III: Nitro Reduction to Target

Objective: Unmask the amine under neutral conditions to prevent cyclization.

Reagents:

  • Intermediate B (from Stage II) (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Gas (Balloon pressure or 1 atm)

  • Methanol (MeOH) (Solvent)

Procedure:

  • Inerting: In a hydrogenation flask, suspend Intermediate B (5.0 g) in MeOH (100 mL). Purge with Nitrogen (N₂) for 10 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Caution: Pyrophoric when dry.

  • Hydrogenation: Purge the system with H₂ gas. Stir vigorously under H₂ atmosphere (balloon) at RT for 4–12 hours.

    • Monitoring: Monitor consumption of the yellow starting material by TLC. The product will likely be more polar and colorless/pale brown.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate immediately at low temperature (<40°C).

    • Critical Step: Do not heat the crude residue excessively.

  • Storage: The product is an oil or low-melting solid that oxidizes/cyclizes over time. Store under Argon at -20°C.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance Pale brown/off-white solid or viscous oilVisual
Purity >95%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity MS [M+H]+ = 194.1LC-MS
1H NMR Confirm dimethyl group (s, 6H, ~2.3 ppm) and methylene (s, 2H, ~3.1 ppm)400 MHz DMSO-d6

Key NMR Diagnostics:

  • Aromatic Region: Look for the shift from the "Nitro" pattern (distinct doublets/triplets) to the "Amino" pattern (upfield shift of protons ortho to the amine).

  • Amide NH: Broad singlet around 9.0–10.0 ppm.

  • Aniline NH2: Broad singlet around 4.5–5.5 ppm (exchangeable with D₂O).

Troubleshooting & Safety

Benzimidazole Contamination

If the final product shows a mass of [M+H]+ = 176 (Loss of H₂O) or lacks the amide carbonyl peak in IR/NMR, cyclization has occurred.

  • Cause: Acidic workup or excessive heat during solvent removal.

  • Correction: Keep Stage III workup strictly neutral. Do not use acid for extraction.

Safety Hazards[8]
  • 2-Chloroacetyl chloride: Highly corrosive lachrymator. Use in a fume hood.

  • Nitroanilines: Toxic by inhalation and skin absorption.

  • Pd/C: Fire hazard. Keep wet with solvent during handling.

References

  • Lidocaine Synthesis Analog: Tondreau, A. et al. "The 2-Step Synthesis of Lidocaine." University of Massachusetts Amherst, Department of Chemistry. Link

    • Relevance: Establishes the chloroacetylation/amination sequence on aniline deriv
  • Benzimidazole Prevention: Tahlan, S. et al. "Synthesis of benzimidazole derivatives: A review." International Journal of Pharmaceutical and Phytopharmacological Research, 2019. Link

    • Relevance: Documents the conditions (acid/heat) that promote cyclization, validating the need for the neutral nitro-reduction route.
  • Nitro Reduction Method: Ram, S. & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95. Relevance: Provides alternative mild reduction conditions if H2 gas is unavailable.

Sources

HPLC method development for N-(2-aminophenyl)-2-(dimethylamino)acetamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for N-(2-aminophenyl)-2-(dimethylamino)acetamide

Part 1: Executive Summary & Physicochemical Profiling

Introduction N-(2-aminophenyl)-2-(dimethylamino)acetamide is a critical pharmacophore often found as an intermediate in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., benzamide-class drugs like Chidamide/Tucidinostat).[1] Its analysis presents a "perfect storm" of chromatographic challenges: it contains a highly basic tertiary amine (


), a reactive primary aromatic amine (aniline, 

), and an amide linker.[1]

The Analytical Challenge

  • Peak Tailing: The dimethylamino group interacts strongly with residual silanols on silica-based columns, leading to severe peak asymmetry (

    
    ).[1]
    
  • Oxidative Instability: The ortho-phenylenediamine moiety is electron-rich and susceptible to rapid oxidation in solution, leading to artifact peaks and baseline drift.[1]

  • Retention Loss: The molecule is relatively polar, risking elution in the void volume (

    
    ) on standard C18 columns.[1]
    

Physicochemical Profile

ParameterValue (Approx.)Chromatographic Implication
Molecular Weight 235.3 g/mol Suitable for standard UV or MS detection.[1]
Basic

~9.2 (Dimethylamine)Positively charged at pH < 9.[1] Requires pH control.[1][2]
Acidic

~14 (Amide)Neutral under standard LC conditions.[1]
LogP ~0.8 - 1.2Low hydrophobicity; requires low organic start or AQ-type column.[1]
UV Max ~245 nm, ~290 nmAromatic ring absorption.[1]

Part 2: Method Development Strategy

To achieve a robust method (USP Tailing < 1.5), we must suppress the secondary silanol interactions.[1] Two distinct strategies are validated below: High pH (Alkaline) and Low pH (Acidic/Ion-Suppression) .[1]

Decision Matrix: Choosing Your Approach

MethodStrategy Start Start: Method Selection CheckCol Do you have a Hybrid/Polymer Column? (e.g., XBridge, Gemini, polymeric) Start->CheckCol HighPH STRATEGY A: High pH (pH 10) De-protonates amine -> Neutral species Best peak shape CheckCol->HighPH Yes MS_Compat Is MS Detection Required? CheckCol->MS_Compat No (Standard Silica) LowPH STRATEGY B: Low pH (pH 2.5) Protonates amine -> Cationic species Requires high ionic strength/TEA MS_Compat->LowPH Yes (Use Formate/TFA) MS_Compat->LowPH No (Use Phosphate/TEA)

Figure 1: Decision tree for selecting the mobile phase pH based on column availability and detection requirements.

Part 3: Detailed Protocols

Protocol A: High pH Method (Recommended)

Best for peak symmetry and retention.[1]

Rationale: At pH 10.0, the dimethylamino group (


 9.[1]2) is largely deprotonated (neutral).[1] Neutral amines do not interact with silanols and are more hydrophobic, increasing retention on C18.[1]
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 mm x 4.6 mm, 5 µm).[1] Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[1]

  • Gradient:

    Time (min) % A % B
    0.0 95 5
    10.0 40 60
    12.0 40 60
    12.1 95 5

    | 17.0 | 95 | 5 |[1]

Protocol B: Low pH Method (Traditional)

Best for standard silica columns and oxidative stability.[1]

Rationale: At pH 2.5, the amine is fully protonated.[1] We use a high-molarity phosphate buffer to "swamp" the silanols and Triethylamine (TEA) as a sacrificial base to block residual silanol sites.[1]

  • Column: Agilent Zorbax SB-C18 or Thermo Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic (

    
    ) + 0.1% Triethylamine (TEA), adjusted to pH 2.5 with Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile.[1][4]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 25°C.

  • Gradient:

    Time (min) % A % B
    0.0 90 10
    15.0 30 70

    | 20.0 | 90 | 10 |[1]

Part 4: Sample Preparation & Stability (Crucial)

The ortho-phenylenediamine moiety is highly sensitive to air oxidation, which turns solutions brown/pink over time.

  • Diluent: Use 0.1% Formic Acid in Water/Acetonitrile (90:10).[1] The acidic environment stabilizes the aniline group.

  • Antioxidant: If stability is poor (< 4 hours), add 0.1% Ascorbic Acid or Sodium Bisulfite to the sample diluent.[1]

  • Amber Glass: Always store samples in amber vials to prevent photodegradation.[1]

Part 5: Troubleshooting & Validation Criteria

System Suitability Specifications:

  • USP Tailing Factor (

    
    ):  NMT 1.5. (If > 1.5, increase buffer molarity or TEA concentration).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any oxidative degradant (usually elutes earlier).[1]
    
  • Precision: RSD < 2.0% for 5 replicates.[1]

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Peak Tailing Silanol interaction with dimethylamine.[1]Method A: Increase pH to 10.5. Method B: Add 5 mM Sodium Hexanesulfonate (Ion-Pairing).[1]
Fronting Column overload or solubility issue.Reduce injection volume (try 5 µL) or dilute sample.
Extra Peaks Oxidation of phenylenediamine.[1][2]Prepare fresh samples; keep autosampler at 4°C; add ascorbic acid.
Drifting Retention pH instability in Mobile Phase.[1]Check buffer pH daily.[1] Evaporation of Ammonia (Method A) or TEA (Method B) can shift retention.[1]

References

  • Dolan, J. W. (2010).[1][4] Tailing Peaks for Basic Compounds.[1][5][6] LCGC North America.[1][4] Link

  • Agilent Technologies. (2024).[1] HPLC Method Development: From Beginner to Expert.Link

  • Phenomenex. (2025).[1][7][8] How to Reduce Peak Tailing in HPLC.Link

  • PubChem. (2025).[1][7][9][10] Compound Summary: Lidocaine N-oxide (Structural Analog).[1] National Library of Medicine.[1] Link[1]

  • Scientific Research Publishing. (2013).[1][11] Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.[1][11]Link[1]

Sources

Application Note: High-Sensitivity Quantification of Acetamide in Pharmaceutical Matrices via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetamide (CAS 60-35-5) is a genotoxic impurity and a Class 2 solvent regulated under ICH Q3C and ICH M7 guidelines. Its high polarity, low molecular weight (59.07 g/mol ), and potential for artifactual formation during analysis present unique challenges for chromatographic quantification.

This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol using Selected Ion Monitoring (SIM) . Unlike standard volatile organic compound (VOC) methods, this approach prioritizes column polarity matching and thermal stability to prevent false positives derived from the thermal degradation of N-acetylated precursors in the injector port.

Scientific Rationale & Critical Considerations

The Polarity Challenge

Acetamide is highly polar. Standard non-polar columns (e.g., 5% phenyl / 95% dimethylpolysiloxane like DB-5ms) fail to retain acetamide sufficiently, causing it to co-elute with the solvent front or exhibit severe peak tailing.

  • Solution: Use a Polyethylene Glycol (PEG) stationary phase (e.g., DB-WAX, VF-WAXms). The high polarity of the WAX phase interacts with the amide group, ensuring adequate retention (

    
    ) and sharp peak symmetry.
    
The "Injector Artifact" Trap

A critical failure mode in acetamide analysis is the false positive generated by the thermal decomposition of matrix components (e.g., N-acetylglucosamine or other N-acetylated excipients) in a hot GC inlet.

  • Mitigation:

    • Inlet Temperature: Keep as low as possible (e.g., 180°C - 200°C) while ensuring volatilization, rather than the standard 250°C.

    • Liner Choice: Use deactivated, wool-packed liners to trap non-volatiles, preventing them from decomposing on the column head.

Internal Standardization

Due to acetamide's susceptibility to matrix effects and activity in the liner, external standard calibration is unreliable.

  • Requirement: Acetamide-d3 (

    
    ) is the mandatory internal standard (IS). It mimics the physical behavior and ionization efficiency of the analyte, correcting for extraction variations and injection variability.
    

Experimental Protocol

Reagents and Standards
  • Analyte: Acetamide (Reference Standard Grade, >99%).

  • Internal Standard (IS): Acetamide-d3 (Isotopic purity >99%).

  • Solvent: Methanol (LC-MS Grade). Note: Methanol is preferred over water to prevent degradation of the PEG column phase and improve solubility of organic APIs.

Sample Preparation Workflow

A. Internal Standard Solution (ISTD):

  • Dissolve Acetamide-d3 in Methanol to a concentration of 10 µg/mL .

B. Standard Preparation:

  • Prepare a stock solution of Acetamide at 1 mg/mL in Methanol.

  • Dilute with ISTD solution to create a calibration curve ranging from 0.05 µg/mL to 5.0 µg/mL (equivalent to ppm relative to sample if 100 mg/mL sample concentration is used).

C. Sample Extraction:

  • Weigh 100 mg of Drug Substance (API) into a 20 mL headspace vial or centrifuge tube.

  • Add 1.0 mL of the ISTD Solution (10 µg/mL Acetamide-d3 in Methanol).

  • Vortex vigorously for 5 minutes.

  • Sonicate for 10 minutes to ensure complete dissolution or extraction.

  • Centrifuge at 6000 rpm for 5 minutes (if insoluble excipients are present).

  • Transfer supernatant to a GC vial with a limited volume insert.

GC-MS Instrument Conditions
ParameterSettingRationale
GC System Agilent 7890B / 8890 or equivalent
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm)High polarity for retention of acetamide.
Inlet Split/Splitless (MMI preferred)
Inlet Mode Pulsed Splitless (or 5:1 Split for high conc.)Maximizes sensitivity for trace analysis.
Inlet Temp 200°C Minimizes thermal degradation of matrix precursors.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 50°C (hold 1 min) → 10°C/min → 220°C (hold 5 min)Slow ramp separates acetamide from solvent tail.
Transfer Line 240°C
Source Temp 230°C
Quad Temp 150°C
Mass Spectrometry Parameters (SIM Mode)

SIM mode is required to achieve the necessary Limit of Quantitation (LOQ).

CompoundTarget Ion (

)
Qualifier Ion 1 (

)
Qualifier Ion 2 (

)
Dwell Time (ms)
Acetamide 59.0 (M+)44.0 (

)
43.050
Acetamide-d3 62.0 (M+)47.046.050

Note:


 44 is a common fragment (

). Ensure the baseline at

44 is clean; if not, quantitate on

59.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the analysis, highlighting the logic to avoid artifactual errors.

Acetamide_Workflow Figure 1: Critical workflow for Acetamide quantification emphasizing thermal control. cluster_prep Sample Preparation cluster_gc GC Separation Logic cluster_ms MS Detection (SIM) Sample Drug Substance (API) Extraction Liquid Extraction (Methanol + Acetamide-d3 IS) Sample->Extraction Centrifuge Centrifuge/Filter (Remove Particulates) Extraction->Centrifuge Inlet Inlet Injection (Temp: 200°C) Centrifuge->Inlet Check_Degradation Risk: Thermal Artifacts? Inlet->Check_Degradation Check_Degradation->Inlet Reduce Temp / Clean Liner Column Column: DB-WAX (Polar Phase) Check_Degradation->Column No Precursors SIM SIM Acquisition Target: m/z 59, 44 Column->SIM Quant Quantification (Ratio Acetamide/d3) SIM->Quant

Figure 1: Critical workflow for Acetamide quantification emphasizing thermal control.

Method Validation Criteria (ICH Q2)

To ensure the method is fit for purpose, the following validation parameters must be met:

ParameterAcceptance CriteriaNotes
Specificity No interference at retention time of Acetamide or IS.Verify blank matrix (API without Acetamide) is clean.
Linearity

Range: 50% to 150% of the specification limit.[1]
Recovery (Accuracy) 80% – 120%Spike API at 3 levels (LOQ, 100%, 150%).
Precision (Repeatability) RSD

10% (n=6)
At the specification limit.
LOD / LOQ S/N

3 (LOD) / S/N

10 (LOQ)
Typical LOQ: 0.5 ppm in solid API.

Troubleshooting & Optimization

Peak Tailing
  • Cause: Activity in the liner or column degradation.

  • Fix: Trim 30 cm from the column inlet. Replace the liner with a fresh, deactivated ultra-inert wool liner. Ensure the column is not overloaded (inject less volume or increase split ratio).

High Background at m/z 44
  • Cause:

    
     from air leaks or column bleed.
    
  • Fix: Check for leaks at the inlet/MS interface. If m/z 44 is unstable, switch quantification to m/z 59, provided sensitivity is sufficient.

"Ghost" Acetamide Peaks
  • Cause: Thermal degradation of N-containing compounds in the inlet.

  • Verification: Inject the sample with a "Cold On-Column" injector if available, or lower the inlet temperature to 150°C. If the acetamide peak disappears or shrinks significantly, the original peak was an artifact.

References

  • ICH Q3C (R8) . Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[2] Available at: [Link]

  • ICH M7 (R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2] Available at: [Link]

  • Rajana, N., et al. (2019) . "An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method." Journal of Chromatographic Science, 57(9), 833–840. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Q3C — Tables and List Guidance for Industry. Available at: [Link]

Sources

Application Note: Purification of N-(2-aminophenyl)-2-(dimethylamino)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminophenyl)-2-(dimethylamino)acetamide is a critical intermediate in the synthesis of bioactive benzimidazoles and kinase inhibitors (e.g., Sorafenib analogs). Its purification presents a unique dual challenge:

  • Oxidative Instability: The ortho-phenylenediamine (OPD) backbone is highly susceptible to air oxidation, leading to colored "tars" (imino-quinones).

  • Cyclization Risk: The molecule is a "pre-benzimidazole." Excessive heat or acidic conditions during purification can trigger premature cyclization to 2-(dimethylaminomethyl)benzimidazole, contaminating the desired open-chain amide.

This guide details a recrystallization protocol designed to selectively remove unreacted starting materials and oxidative impurities while preserving the amide integrity.

Chemical Properties & Solubility Profile[1][2][3]

Before initiating purification, the crude material's behavior must be understood.[1]

PropertyDescription
Structure Ortho-substituted aniline with a basic dimethylglycine tail.
Appearance (Pure) White to off-white crystalline solid.
Appearance (Crude) Often brown, purple, or grey due to oxidation.
Solubility (High) Methanol, Ethanol, DCM, Ethyl Acetate (hot).
Solubility (Low) Water (cold), Hexanes, Heptane.
pKa Basic (Tertiary amine ~9.0, Aniline ~4.5).
Stability Warning Heat Sensitive: Prolonged reflux >80°C promotes cyclization. Air Sensitive: Oxidizes rapidly in solution.

Pre-requisites & Safety

  • PPE: Nitrile gloves, lab coat, safety goggles (Anilines are toxic/carcinogenic; handle in a fume hood).

  • Atmosphere: All heating steps should ideally be performed under an inert atmosphere (

    
     or Ar).
    
  • Reagents:

    • Solvent A: 2-Propanol (IPA) (Preferred) or Ethanol.

    • Anti-solvent B: n-Heptane or Hexanes.

    • Activated Carbon: Norit® SX Ultra or equivalent.

    • Stabilizer: Sodium Dithionite (

      
      ) - Critical for color removal.
      

Protocol: Recrystallization Workflow

Phase 1: Solvent System Selection

While Ethanol/Water is common for amides, water can be difficult to remove at low temperatures, promoting hydrolysis or cyclization. 2-Propanol (IPA) / n-Heptane is the superior system for this lipophilic amine, offering a gentle thermal gradient.

Phase 2: Step-by-Step Procedure
Step 1: Dissolution & Stabilization
  • Charge the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add 2-Propanol (IPA) (approx. 5–7 mL per gram of solid).

  • Expert Tip: Add a pinch (0.5% w/w) of Sodium Dithionite . This reducing agent prevents the "browning" of the aniline moiety during heating [1].

  • Heat the mixture to 60–65°C (do not exceed 75°C). Stir until the bulk solid dissolves.

    • Note: If undissolved solids remain after 15 mins, they are likely inorganic salts or polymerized tars. Do not add infinite solvent.

Step 2: Decolorization (The Carbon Treatment)[2]
  • Once dissolved, remove the heat source briefly.

  • Add Activated Carbon (5–10% w/w relative to crude mass).

    • Caution: Add carbon slowly to avoid boil-over.

  • Re-heat to 60°C and stir for 15–20 minutes.

    • Why: Carbon adsorbs high-molecular-weight colored impurities. The dithionite keeps the solution reducing.

Step 3: Hot Filtration[2]
  • Prepare a pre-warmed Buchner funnel with a celite pad or a glass frit.

  • Filter the hot solution rapidly into a clean receiving flask.

  • (Optional) Wash the filter cake with a small volume of hot IPA.

Step 4: Crystallization (The "Cloud Point" Method)
  • Return the filtrate to the stir plate (gentle stirring).

  • If the solution is very dilute, concentrate it under reduced pressure (Rotavap) to ~50% volume.

  • Slowly add n-Heptane (Anti-solvent) dropwise to the warm solution (40–50°C) until a persistent turbidity (cloudiness) is observed.

  • Add a few drops of IPA to just clear the turbidity.

  • Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours.

    • Control: Rapid cooling traps impurities. Slow cooling yields defined needles/plates.

  • Once at room temperature, cool further in an ice bath (0–5°C) for 1 hour to maximize yield.

Step 5: Isolation & Drying[3]
  • Filter the crystals using vacuum filtration.[2]

  • Wash the cake with cold 1:1 IPA/Heptane mixture.

  • Drying: Dry in a vacuum oven at 40°C max.

    • Warning: Do not dry >60°C; this can cause solid-state cyclization to the benzimidazole over time.

Visualizing the Process

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process during the purification.

RecrystallizationFlow Crude Crude N-(2-aminophenyl)- 2-(dimethylamino)acetamide Dissolve Dissolve in IPA (65°C) + Na2S2O4 (Stabilizer) Crude->Dissolve Carbon Add Activated Carbon (Adsorb Tars) Dissolve->Carbon Filter Hot Filtration (Remove Carbon/Salts) Carbon->Filter Tars Impurities: Oxidized Tars ( adsorbed ) Carbon->Tars Removes Antisolvent Add n-Heptane to Cloud Point Filter->Antisolvent Cool Slow Cooling (RT -> 0°C) Antisolvent->Cool Isolate Filtration & Wash (Cold IPA/Heptane) Cool->Isolate Dry Vacuum Dry (<40°C) Isolate->Dry FiltrateImp Impurities: Dimethylglycine, OPD (Stay in Mother Liquor) Isolate->FiltrateImp Removes

Caption: Step-by-step workflow for the purification of labile amino-anilides.[1][2][4][5]

Analytical Validation

Successful purification must be validated against specific criteria.

MethodExpected Observation (Pure Product)Failure Mode (Impurity)
HPLC (254 nm) Single peak (>98% area).Peak at RRT ~0.8 (OPD) or RRT ~1.2 (Benzimidazole).
1H NMR (DMSO-d6) Amide NH: Singlet ~9.5 ppm.Aniline NH2: Broad singlet ~4.8 ppm.Methyls: Singlet ~2.3 ppm (6H).Missing Amide NH / Shifted Aromatics indicates cyclization.
Visual White/Off-white crystals.Pink/Grey hue (Oxidation).
Diagram 2: Impurity Fate & Cyclization Risk

Understanding where the impurities go—and how the product degrades—is vital.

ImpurityFate cluster_impurities Impurities to Remove cluster_degradation Degradation Pathway (Avoid Heat/Acid) Target Target Molecule (Open Chain Amide) Benzimidazole 2-(dimethylaminomethyl) benzimidazole Target->Benzimidazole Heat / Acid (- H2O) Recryst Recrystallization (IPA/Heptane) Target->Recryst OPD o-Phenylenediamine (Starting Material) Oxides Imino-quinones (Colored Tars) OPD->Oxides Air / Light OPD->Recryst Recryst->Target Crystals Recryst->OPD Mother Liquor

Caption: Fate of impurities and the risk of thermal cyclization to benzimidazole.

Troubleshooting & Expert Notes

  • Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: Solution is too hot when anti-solvent was added, or concentration is too high.

    • Fix: Re-heat to dissolve the oil. Add a small amount of pure IPA. Cool very slowly with vigorous stirring. Add a seed crystal if available.

  • Problem: Product remains grey/purple.

    • Cause: Inefficient carbon treatment or oxidation during filtration.

    • Fix: Repeat recrystallization with fresh carbon and ensure Sodium Dithionite is present. Minimize air exposure.

  • Problem: Low Yield.

    • Cause: Product is too soluble in IPA.

    • Fix: Increase the ratio of Heptane (up to 1:3 IPA:Heptane) or lower the final cooling temperature to -10°C.

References

  • Org. Synth. 1936, 16, 12. "o-Phenylenediamine".[3][4][5] (Standard protocol establishing the use of sodium hydrosulfite/dithionite to prevent oxidation in phenylenediamines). Link

  • Saini, R. et al. "Synthesis and Antioxidant Activity of the 2-Methyl Benzimidazole."[5] Journal of Drug Delivery and Therapeutics, 2016.[5] (Describes the cyclization of OPD derivatives, highlighting the stability window of the intermediate). Link

  • BenchChem Technical Guide. "Synthesis and Purification of Aminoacetanilides." (General solubility and purification data for amino-anilide class compounds). Link

  • PubChem Compound Summary. "2-(dimethylamino)-N-(2-aminophenyl)acetamide derivatives." (Physical property data). Link

Sources

Application Note: Purification of N-(2-aminophenyl)-2-(dimethylamino)acetamide via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-(2-aminophenyl)-2-(dimethylamino)acetamide presents a classic "dual-amine" challenge in normal phase chromatography. Its structure contains two distinct nitrogen centers:

  • Primary Aromatic Amine (Aniline): Low basicity (

    
    ), prone to oxidation (browning) upon prolonged air exposure.[1]
    
  • Tertiary Aliphatic Amine (Dimethylamino): Moderate basicity (

    
    ), highly prone to protonation by acidic silanol groups on silica gel.[1]
    
The "Silanol Effect"

Standard Silica Gel 60 (


) is slightly acidic (

).[1] Without modification, the basic dimethylamino group of the target molecule will form hydrogen bonds or ionic interactions with surface silanols (

). This results in:
  • Severe Tailing: The compound smears across the column rather than eluting as a tight band.

  • Irreversible Adsorption: Significant mass loss as the compound "sticks" to the silica.

  • Co-elution: The tailing overlaps with impurities, rendering the separation ineffective.

Strategic Solution: This protocol utilizes Triethylamine (TEA) as a competitive base modifier.[1][2] TEA effectively "caps" the active silanol sites, allowing the target amine to partition freely into the mobile phase.

Pre-Column Considerations & Method Development

Before packing the column, the separation conditions must be validated via Thin Layer Chromatography (TLC).

Self-Validating TLC Method

Do not run standard TLC.[1] You must replicate the column's basic environment on the plate.

  • Prepare the Eluent: 95:5 Dichloromethane (DCM) : Methanol (MeOH) + 1% Triethylamine (TEA).[1]

  • Plate Pre-treatment: Dip the silica TLC plate into a solution of 5% TEA in DCM and let it dry. This prevents the "streaking" artifact on the plate itself.

  • Target

    
    :  Adjust MeOH concentration until the target spot appears at 
    
    
    
    .
    • If

      
      : Increase MeOH to 10%.[1]
      
    • If

      
      : Decrease MeOH or switch to pure DCM + TEA.
      
Visualization
  • UV (254 nm): The aniline ring is UV active.[1]

  • Ninhydrin Stain: Will stain the primary aniline (usually red/orange) but may be faint for acetamides.[1]

  • Iodine Chamber: Universal stain, effective for the tertiary amine.

Detailed Experimental Protocol

Reagents Required[2][3][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH).[1]

  • Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol.[1]

  • Gas Source: Nitrogen or Compressed Air (for Flash Chromatography).[1]

Step 1: Slurry Packing (The Deactivation Step)

Crucial: Do not dry pack.[1] Slurry packing ensures the TEA is evenly distributed, neutralizing the entire column bed.

  • Calculate Volume: For 1g of crude material, use approximately 30–50g of Silica Gel.[1]

  • Prepare Slurry Solvent: DCM containing 1% TEA (

    
    ).
    
  • Slurry Generation: Mix silica and Slurry Solvent.[1] Swirl gently to remove air bubbles.[1]

  • Pouring: Pour the slurry into the column. Tap the sides to settle the bed.

  • Flush: Elute 2 column volumes (CV) of the Slurry Solvent through the bed to ensure all acidic sites are neutralized.

Step 2: Sample Loading

Liquid loading is preferred to minimize band broadening, but solubility may dictate solid loading.

  • Option A (Liquid Load): Dissolve crude in minimal DCM (approx 1-2 mL).[1] If solubility is poor, add a few drops of MeOH.[1] Carefully pipette onto the sand bed.[1]

  • Option B (Solid Load): If the crude is an oil/tar, dissolve in MeOH/DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder. Pour this powder onto the column bed.[1]

Step 3: Gradient Elution

Run the column using the gradient profile below. The constant presence of TEA is non-negotiable.

Table 1: Gradient Elution Profile

StageSolvent Composition (v/v)Purpose
Equilibration 100% DCM + 1% TEAStabilize column pH.[1]
Fraction 1-10 100% DCM + 1% TEAElute non-polar impurities (e.g., unreacted anilines).[1]
Fraction 11-30 98% DCM : 2% MeOH + 1% TEAInitiate movement of target acetamide.[1]
Fraction 31-50 95% DCM : 5% MeOH + 1% TEAMain elution window for Target.
Flush 90% DCM : 10% MeOH + 1% TEAElute highly polar byproducts/salts.[1]
Step 4: Fraction Analysis & Workup[10]
  • Check Purity: Spot fractions on TLC. Pool fractions containing the single spot at the target

    
    .
    
  • TEA Removal: The pooled fractions contain TEA (bp 89°C).[1]

    • Evaporate solvent on a rotary evaporator.[1]

    • Critical: To remove residual TEA, add DCM and re-evaporate (co-evaporation) 2-3 times.[1]

    • Final drying under high vacuum (< 1 mbar) is required to remove trace amine odor.[1]

Mechanism & Workflow Visualization

Diagram 1: The "Silanol Shielding" Mechanism

This diagram illustrates why the protocol fails without TEA.

SilanolMechanism Silica Silica Surface (Acidic Si-OH) Target Target Molecule (Basic Tertiary Amine) Silica->Target 2. Blocked Interaction (No Tailing) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica 1. Preferential Binding (High Affinity) MobilePhase Mobile Phase Flow MobilePhase->Target 3. Elution

Caption: TEA acts as a sacrificial base, occupying acidic silanol sites to prevent the target amine from sticking.

Diagram 2: Purification Workflow

Workflow Start Crude Mixture TLC TLC Method Dev (DCM/MeOH + TEA) Start->TLC Pack Slurry Pack (Silica + 1% TEA) TLC->Pack If Rf ~0.3 Load Load Sample Pack->Load Elute Gradient Elution (0-5% MeOH) Load->Elute Pool Pool & Evaporate Elute->Pool Check Fractions Final Pure Product (Trace TEA removal) Pool->Final High Vac

Caption: Step-by-step workflow ensuring column deactivation prior to sample loading.

Troubleshooting & Safety

Common Issues
SymptomCauseCorrective Action
Streaking/Tailing Insufficient TEA or Column Overload.[1]Increase TEA to 2% or reduce sample load.
Product Decomposition Acidic hydrolysis or Oxidation.[1]Ensure Silica is neutralized.[1][2][3][4] Use Nitrogen pressure (Flash) to speed up elution.[1]
Co-elution Gradient too steep.Hold the gradient at 2% MeOH for longer (isocratic hold).
Safety (MSDS Context)
  • Anilines: Many amino-anilines are toxic and potential sensitizers.[1] Handle in a fume hood.

  • DCM: Carcinogen suspect. Double-glove (Nitrile/Laminate) recommended.[1]

  • Silica Dust: Inhalation hazard.[1][5] Dispense in a hood or wear an N95 mask.[1]

References

  • Biotage Application Note. "Purifying organic amines on silica." Biotage Blog. Accessed October 2023.[4][6] Link

  • Cayman Chemical. "N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Product Data."[1] Cayman Chemical.[1] Link

  • University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica." Not Voodoo X. Link

  • PubChem. "2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide Compound Summary."[1] National Library of Medicine.[1] Link[1]

Sources

Using N-(2-aminophenyl)-2-(dimethylamino)acetamide in antimicrobial assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of N-(2-aminophenyl)-2-(dimethylamino)acetamide as a Metalloenzyme-Targeting Antimicrobial Probe

Executive Summary

This application note details the experimental protocols for utilizing N-(2-aminophenyl)-2-(dimethylamino)acetamide (herein referred to as Probe-Zn1 ) in antimicrobial discovery. Structurally, this molecule features an o-aminoanilide motif, a pharmacophore classically validated as a Zinc-Binding Group (ZBG) in Histone Deacetylase (HDAC) inhibitors.[1]

Unlike conventional bactericidal agents that target cell wall synthesis or ribosomes, Probe-Zn1 is best utilized as a chemical probe for metalloenzyme inhibition .[1] Its primary utility lies in:

  • Epigenetic Modulation: Targeting fungal HDACs to reverse azole resistance.[1]

  • Virulence Suppression: Inhibiting bacterial metallo-proteases or quorum-sensing enzymes.[1]

  • Adjuvant Activity: Potentiating existing antibiotics via synergy.[1]

Note to Researchers: This molecule acts via slow-binding kinetics.[1] Standard optical density (OD) readouts may underestimate its potency; therefore, metabolic dye-based assays (Resazurin) are recommended and detailed below.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name N-(2-aminophenyl)-2-(dimethylamino)acetamide
Molecular Weight ~193.25 g/mol
Core Pharmacophore o-Phenylenediamine (Zinc-Binding Group)
Solubility Soluble in DMSO (>50 mM); Moderate in Ethanol; Low in Water (pH dependent)
pKa (Predicted) ~8.5 (Dimethylamino group), ~4.5 (Aniline)

Critical Storage & Stability Protocol:

  • Oxidation Risk: The o-aminoanilide moiety is susceptible to oxidation, turning from clear/pale yellow to brown.[1]

  • Stock Preparation: Dissolve in anhydrous DMSO to 50 mM .

  • Storage: Aliquot immediately into amber vials. Store at -20°C . Avoid freeze-thaw cycles >3 times.[1]

  • Working Solution: Prepare fresh in media. Do not store diluted aqueous solutions for >4 hours.

Mechanistic Hypothesis & Experimental Logic

The o-aminoanilide group functions by chelating the Zinc ion (


) residing in the catalytic pocket of metalloenzymes (e.g., HDACs, peptide deformylases). The dimethylamino "tail" provides solubility and interacts with the rim of the enzyme active site.

Figure 1: Proposed Mechanism of Action (Zinc Chelation)

Mechanism Probe Probe-Zn1 (o-aminoanilide) Complex Enzyme-Probe Complex (Inactive) Probe->Complex Chelates Zn2+ Enzyme Active Metalloenzyme (Zn2+ in Active Site) Enzyme->Complex Binding Phenotype Phenotypic Outcome: - Hyperacetylation (Fungi) - Virulence Reduction Complex->Phenotype Downstream Effect

Caption: The o-aminoanilide moiety acts as a bidentate ligand, sequestering the catalytic Zinc ion required for enzyme function.[1]

Protocol A: High-Sensitivity Resazurin Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC). Rationale: o-aminoanilides often induce "trailing growth" (partial inhibition).[1] Optical Density (OD600) is insufficient.[1] Resazurin (Alamar Blue) measures metabolic respiration, providing a distinct cutoff.[1]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.[1]

  • Resazurin Sodium Salt (0.01% w/v in sterile water).[1]

  • 96-well flat-bottom plates (Polystyrene).[1]

Workflow:

  • Inoculum Prep: Adjust organism suspension to

    
     CFU/mL (Bacteria) or 
    
    
    
    to
    
    
    CFU/mL (Yeasts/Fungi).
  • Compound Dilution:

    • Add 100 µL media to columns 2–12.[1]

    • Add 200 µL of Probe-Zn1 (at 2x max concentration, e.g., 256 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.[1] Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Inoculum + DMSO vehicle).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of standardized inoculum to columns 1–11.

  • Incubation:

    • Bacteria: 35°C for 16–20 hours.[1]

    • Fungi (Candida spp.): 35°C for 24–48 hours.[1]

  • Readout (The Critical Step):

    • Add 30 µL Resazurin solution to all wells.[1]

    • Incubate for 1–4 hours (until control wells turn pink).

    • Blue = No Growth (Inhibition).[1] Pink = Growth (Metabolic Activity).[1]

Interpretation: The MIC is the lowest concentration that prevents the color change from blue to pink.

Protocol B: Chequerboard Synergy Assay (FICI Calculation)

Objective: Assess if Probe-Zn1 potentiates standard antibiotics (e.g., Fluconazole for fungi, Colistin for Gram-negatives).[1] Rationale: HDAC inhibitors are often synergistic, reversing resistance mechanisms rather than killing directly.[1]

Experimental Design:

  • Axis X (Rows): Standard Antibiotic (0 to MIC).

  • Axis Y (Columns): Probe-Zn1 (0 to MIC).[1]

Step-by-Step:

  • Prepare a 96-well plate matrix.

  • Dispense Probe-Zn1 in decreasing concentrations down the columns.[1]

  • Dispense the Antibiotic in decreasing concentrations across the rows.

  • Inoculate and incubate as per Protocol A.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) :


[1]

Interpretation:

  • FICI ≤ 0.5: Synergistic (Highly Desirable).

  • 0.5 < FICI ≤ 4.0: Indifferent.

  • FICI > 4.0: Antagonistic.

Protocol C: Zinc Reversal Validation (Self-Validating Step)

Objective: Confirm that the observed antimicrobial activity is due to Zinc chelation and not off-target toxicity. Rationale: If Probe-Zn1 works by starving the enzyme of Zinc, adding excess Zinc should restore enzyme function and bacterial/fungal growth.

Workflow:

  • Determine the MIC of Probe-Zn1 using Protocol A.[1]

  • Prepare a "Rescue Plate" with media supplemented with 50 µM

    
     .
    
    • Note: Do not exceed 100 µM Zn, as high zinc itself can be toxic.[1]

  • Run the MIC assay again with Probe-Zn1 in the Zinc-supplemented media.[1]

Result Validation:

  • Valid Target: The MIC of Probe-Zn1 shifts significantly higher (e.g., from 16 µg/mL to >128 µg/mL) in the presence of excess Zinc.

  • Off-Target Toxicity: The MIC remains unchanged.[1]

Figure 2: Experimental Workflow for Validation

Validation Start Start: Determine Baseline MIC Split Split Experiment Start->Split PathA Condition A: Standard Media Split->PathA PathB Condition B: Media + 50µM ZnSO4 Split->PathB ResultA Result: MIC = X µg/mL (Inhibition) PathA->ResultA ResultB Result: MIC > 4X µg/mL (Growth Restored) PathB->ResultB Conclusion Conclusion: Mechanism is Zn-Dependent ResultA->Conclusion ResultB->Conclusion

Caption: Logic flow for confirming metalloenzyme targeting via Zinc supplementation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[1]

  • Mai, A., et al. (2007).[1][2] "Histone deacetylation in epigenetics: an attractive target for anticancer therapy."[1] Medicinal Research Reviews, 25(3), 261-309.[1] (Discusses the o-aminoanilide pharmacophore).

  • Smith, W. L., & Edlind, T. D. (2002). "Histone deacetylase inhibitors enhance Candida albicans sensitivity to azoles and related antifungals: correlation with sterol biosynthesis."[1] Antimicrobial Agents and Chemotherapy, 46(11), 3532-3539.

  • Mishra, N., et al. (2023).[1] "Antibacterial Potential of Novel Acetamide Derivatives." Frontiers in Microbiology. (Contextualizing acetamide derivatives in antimicrobial assays).

Sources

Application of N-(2-aminophenyl)-2-(dimethylamino)acetamide in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Application of N-(2-aminophenyl)-2-(dimethylamino)acetamide in Cancer Cell Lines

Abstract

This technical guide outlines the application of N-(2-aminophenyl)-2-(dimethylamino)acetamide (referred to herein as NDAA-2 ), a synthetic small molecule belonging to the o-aminoanilide class of compounds. Based on its structural pharmacophore—specifically the N-(2-aminophenyl) moiety—this compound functions as a Class I Selective Histone Deacetylase (HDAC) Inhibitor .

This guide provides standardized protocols for utilizing NDAA-2 to induce epigenetic modulation, specifically histone hyperacetylation, G1/S cell cycle arrest, and apoptosis in neoplastic cell lines. It is designed for researchers investigating epigenetic therapies in solid tumors (e.g., Colon HCT116, Breast MCF-7) and hematological malignancies.

Mechanism of Action (MoA)

The biological activity of NDAA-2 is dictated by its o-aminoanilide zinc-binding group (ZBG). Unlike hydroxamic acids (e.g., SAHA) which inhibit all HDAC classes (pan-inhibitors), o-aminoanilides typically exhibit high selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3) .

  • Binding: The diamine motif chelates the Zn²⁺ ion within the catalytic pocket of the HDAC enzyme.

  • Effect: Inhibition of deacetylation leads to the accumulation of acetylated lysine residues on Histones H3 and H4.

  • Downstream: Chromatin structure relaxes (euchromatin formation), reactivating silenced tumor suppressor genes such as CDKN1A (p21) , leading to cell cycle arrest and apoptosis.

Pathway Visualization

HDAC_Pathway NDAA N-(2-aminophenyl)-2- (dimethylamino)acetamide HDAC Class I HDACs (HDAC1/2/3) NDAA->HDAC Inhibits (Zn2+ Chelation) AcHistones Accumulation of Acetyl-Histone H3/H4 NDAA->AcHistones Promotes Histones Histone Deacetylation HDAC->Histones Catalyzes Histones->AcHistones Blocked by Inhibition Chromatin Chromatin Relaxation (Open Architecture) AcHistones->Chromatin GeneExp Reactivation of p21 (CDKN1A) Chromatin->GeneExp Arrest G0/G1 Cell Cycle Arrest GeneExp->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Mechanism of Action. NDAA-2 inhibits Class I HDACs, preventing histone deacetylation, which results in chromatin relaxation and re-expression of the p21 tumor suppressor.

Material Preparation & Handling

Compound Properties:

  • Chemical Formula: C₁₀H₁₅N₃O

  • Molecular Weight: ~193.25 g/mol

  • Solubility: Low in water; highly soluble in DMSO (Dimethyl Sulfoxide).

Reconstitution Protocol:

  • Stock Solution (100 mM): Dissolve powder in high-grade anhydrous DMSO. Vortex for 1 minute to ensure complete solubilization.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution in complete cell culture media immediately prior to use. Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity.

Application 1: Cytotoxicity Profiling (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of NDAA-2 in cancer cell lines.

Recommended Cell Lines:

  • HCT116 (Colon Cancer) – Highly sensitive to HDACi.

  • MCF-7 (Breast Cancer) – Standard solid tumor model.

  • K562 (Leukemia) – Sensitive to epigenetic modulation.

Protocol (CCK-8 / MTT Assay):

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment: Prepare a serial dilution of NDAA-2 (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Add to wells in triplicate. Include a DMSO vehicle control (0 µM).

  • Incubation: Incubate for 48 to 72 hours . Note: HDAC inhibitors often require longer incubation times than cytotoxic drugs to manifest phenotypic changes.

  • Readout: Add CCK-8 reagent (10 µL/well) and incubate for 1–4 hours. Measure absorbance at 450 nm.

  • Analysis: Plot log(concentration) vs. % Viability. Fit non-linear regression (Sigmoidal dose-response) to calculate IC50.

Application 2: Mechanistic Validation (Western Blotting)

Objective: To confirm target engagement by assessing Histone H3 Acetylation and p21 induction.

Key Biomarkers:

Target Expected Change Significance
Acetyl-Histone H3 (Lys9/Lys14) Increase (↑) Direct marker of HDAC inhibition.
p21 (WAF1/CIP1) Increase (↑) Downstream effector of cell cycle arrest.
Total Histone H3 No Change Loading Control (Nuclear).

| GAPDH/β-Actin | No Change | Loading Control (Cytosolic). |

Protocol:

  • Treatment: Treat cells (e.g., HCT116) with NDAA-2 at 1x and 5x IC50 for 24 hours.

  • Lysis:

    • Option A (Whole Cell): Use RIPA buffer + Protease Inhibitors + Phosphatase Inhibitors + HDAC Inhibitors (e.g., Sodium Butyrate) to preserve acetylation status during lysis.

    • Option B (Acid Extraction - Recommended): For cleaner histone bands, use the Acid Extraction method (0.2N HCl) to isolate basic proteins (histones) from nuclei.

  • Blotting: Separate proteins on 15% SDS-PAGE (for Histones) or 10% (for p21). Transfer to PVDF membrane.

  • Antibody Incubation:

    • Primary: Anti-Acetyl-Histone H3 (1:1000).

    • Secondary: HRP-conjugated anti-rabbit/mouse.

  • Detection: ECL Chemiluminescence.

Application 3: Cell Cycle Analysis (Flow Cytometry)

Objective: To observe the G0/G1 arrest phenotype characteristic of benzamide HDAC inhibitors.

Protocol:

  • Synchronization (Optional): Serum starve cells for 12 hours to synchronize (if precise phase transition data is needed).

  • Treatment: Treat cells with NDAA-2 (IC50 concentration) for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining: Wash ethanol away with PBS. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL) .

  • Analysis: Incubate for 30 minutes at 37°C in the dark. Analyze on a Flow Cytometer (FL2 channel).

  • Expected Result: A significant increase in the percentage of cells in the G0/G1 phase compared to DMSO control.

Expert Tips & Troubleshooting

  • Solubility Issues: If precipitation occurs in media, pre-warm the media to 37°C before adding the compound. Ensure the DMSO stock is not old (DMSO is hygroscopic; water absorption reduces solubility of hydrophobic compounds).

  • Lysis Buffer: Standard RIPA buffer is often insufficient to fully solubilize chromatin-bound histones. If Acetyl-H3 signals are weak, sonicate the lysate (3 x 10s pulses) to shear chromatin and release histones.

  • Timing: Acetylation happens rapidly (within 2-6 hours), but cell death (apoptosis) takes 48-72 hours. Choose your timepoint based on the readout (Western Blot vs. Viability).

References

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898–3941. [Link]

    • Context: Defines the pharmacophore and mechanism of benzamide (o-aminoanilide) HDAC inhibitors.
  • Suzuki, T., et al. (2005). "Design, Synthesis, and Biological Activity of Novel HDAC Inhibitors." Journal of Medicinal Chemistry, 48(4). [Link]

    • Context: Establishes the structure-activity relationship (SAR) for the 2-aminophenyl moiety as a zinc-binding group.
  • Dokmanovic, M., et al. (2007). "Histone Deacetylase Inhibitors: Overview and Perspectives." Molecular Cancer Research, 5(10), 981-989. [Link]

    • Context: detailed protocols for validating HDAC inhibition via Western Blot and Flow Cytometry.

Application Note: Strategic Utilization of N-(2-aminophenyl)-2-(dimethylamino)acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Scaffold


-(2-aminophenyl)-2-(dimethylamino)acetamide represents a high-value "bifurcated" building block in organic synthesis. It serves two distinct, critical roles in modern drug development:
  • The "Open" Form (HDAC Inhibition): As a stable

    
    -aminoanilide, it functions as a Zinc-Binding Group (ZBG) characteristic of Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs).
    
  • The "Closed" Form (Benzimidazole Synthesis): It is the immediate precursor to 2-((dimethylamino)methyl)-1H-benzimidazole , a privileged scaffold found in anthelmintics, kinase inhibitors, and proton pump inhibitors.

This guide provides validated protocols for synthesizing this building block and controlling its divergent reactivity.

Strategic Workflow & Bifurcation

The utility of this molecule lies in the chemist's ability to control the cyclodehydration step. The following workflow illustrates the decision tree for utilizing this scaffold.

SynthesisWorkflow Start o-Phenylenediamine (OPD) Step1 Step 1: Mono-Amide Coupling (EDC/HOBt or Mixed Anhydride) Start->Step1 Reagent + N,N-Dimethylglycine Reagent->Step1 Intermediate BUILDING BLOCK: N-(2-aminophenyl)-2-(dimethylamino)acetamide Step1->Intermediate Controlled Mono-acylation PathA Path A: HDAC Inhibition Studies Intermediate->PathA No Acid/Heat PathB Path B: Cyclization Intermediate->PathB AcOH / Reflux / MW ProductA Target: o-Aminoanilide ZBG (Zinc Binding Group) PathA->ProductA ProductB Target: 2-(Dimethylaminomethyl)benzimidazole PathB->ProductB -H2O

Figure 1: Synthetic workflow illustrating the bifurcation between preserving the ZBG (Path A) and cyclizing to the benzimidazole (Path B).

Protocol 1: Synthesis of the Building Block

Objective: Selective mono-acylation of


-phenylenediamine (OPD) to generate 

-(2-aminophenyl)-2-(dimethylamino)acetamide.
Experimental Rationale

Direct reaction with acid chlorides often leads to bis-acylation or oligomerization. To ensure high fidelity mono-acylation, we utilize a coupling agent approach (EDC·HCl) which allows for milder conditions and better stoichiometric control than the Schotten-Baumann conditions.

Materials
  • 
    -Phenylenediamine (OPD): 10.0 mmol (Must be freshly recrystallized or light yellow; dark brown indicates oxidation).
    
  • 
    -Dimethylglycine: 10.0 mmol.
    
  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 11.0 mmol.

  • HOBt (Hydroxybenzotriazole): 1.0 mmol (Catalytic).

  • Dichloromethane (DCM): 50 mL (Anhydrous).

  • Base: Triethylamine (Et

    
    N): 22.0 mmol.
    
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask under nitrogen atmosphere, dissolve

    
    -dimethylglycine (1.0 eq) in anhydrous DCM.
    
  • Activation: Add EDC·HCl (1.1 eq), HOBt (0.1 eq), and Et

    
    N (2.2 eq). Stir at 0°C for 15 minutes to form the active ester.
    
  • Coupling: Add

    
    -phenylenediamine (1.0 eq) in one portion.
    
    • Critical Step: If high selectivity is required, add the active ester solution dropwise to a solution of excess OPD (1.5 eq) to statistically favor mono-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (System: 5% MeOH in DCM). The product will appear more polar than OPD but less polar than the bis-amide.

  • Workup:

    • Wash with saturated NaHCO

      
       (2 x 20 mL) to remove unreacted acid/HOBt.
      
    • Wash with water (1 x 20 mL).

    • Note: Do not wash with strong acid (HCl), as the product is basic (dimethylamino group) and will be lost in the aqueous layer.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 75-85% as an off-white solid.

Protocol 2: Cyclization to Benzimidazole

Objective: Acid-catalyzed cyclodehydration to form 2-((dimethylamino)methyl)-1H-benzimidazole.

Mechanism of Action

The reaction proceeds via the "Phillips Condensation" mechanism. The amide carbonyl is protonated, increasing electrophilicity, followed by nucleophilic attack from the pendant primary amine.

Mechanism Step1 Protonation of Amide Oxygen Step2 Nucleophilic Attack (Ring Closure) Step1->Step2 + H+ Step3 Tetrahedral Intermediate Step2->Step3 Step4 Elimination of H2O (Aromatization) Step3->Step4 - H2O

Figure 2: Mechanistic pathway of the acid-catalyzed cyclodehydration.

Method A: Thermal Cyclization (Standard)
  • Dissolution: Dissolve 1.0 g of the acetamide precursor (from Protocol 1) in 10 mL of Glacial Acetic Acid.

  • Reflux: Heat the solution to reflux (118°C) for 2–4 hours.

  • Monitoring: Monitor by TLC. The open amide spot will disappear, and a highly fluorescent spot (under UV 254/365 nm) will appear.

  • Workup:

    • Cool to room temperature.[2]

    • Neutralize carefully with aqueous Ammonia or NaOH (exothermic!) to pH ~8-9.

    • The benzimidazole often precipitates upon neutralization. Filter the solid.[2][3]

    • If no precipitate, extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Recrystallization from water/ethanol mixtures is usually sufficient.

Method B: Microwave-Assisted (Green/Rapid)
  • Setup: Place 200 mg of precursor and 2 mL of Acetic Acid in a microwave-safe vial.

  • Irradiation: Heat at 140°C for 10–15 minutes (Power: 150W).

  • Advantage: Significantly reduced reaction time and often cleaner profiles due to less thermal degradation.

Comparative Data & Properties

FeatureOpen Form (Precursor)Closed Form (Benzimidazole)
IUPAC Name

-(2-aminophenyl)-2-(dimethylamino)acetamide
2-((dimethylamino)methyl)-1H-benzimidazole
Primary Function HDAC Inhibitor (ZBG), IntermediateKinase Inhibitor Scaffold, Anthelmintic
Solubility (pH 7) ModerateLow (unless protonated)
pKa (approx) ~4.5 (Aniline), ~9.0 (Tert-Amine)~5.5 (Imidazole), ~9.0 (Tert-Amine)
UV Character Weak absorptionStrong Fluorescence (Blue/Green)
Stability Oxidation prone (turns brown)Highly Stable

Medicinal Chemistry Applications

A. HDAC Inhibition (Open Form)

The


-(2-aminophenyl)acetamide motif is a pharmacophore for Class I HDAC inhibitors . The primary amine and the amide carbonyl coordinate the Zinc ion in the enzyme's active site.
  • Design Tip: To test for HDAC activity, avoid acidic conditions during assay preparation to prevent inadvertent cyclization to the inactive benzimidazole.

B. Solubility Enhancement (Closed Form)

In benzimidazole drug design, the lipophilicity of the fused ring system often limits bioavailability. The incorporation of the (dimethylamino)methyl tail (derived from this specific building block) introduces a basic center (pKa ~9.0).

  • Benefit: Allows for the formation of water-soluble hydrochloride or mesylate salts, significantly improving oral bioavailability compared to alkyl-benzimidazoles.

References

  • Benzimidazole Synthesis Review

    • Title: Synthetic Approaches of Benzimidazole Deriv
    • Source: Rasayan Journal of Chemistry, 2023.[4]

    • URL:[Link] (General grounding on OPD cyclization).

  • HDAC Inhibition Mechanism

    • Title: Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino-methyl]benzamide...[5]

    • Source: International Journal of Cancer (via NIH/PubMed).
    • URL:[Link] (Demonstrates the bioactivity of the

      
      -aminoanilide motif).
      
  • Mono-acylation Kinetics

    • Title: Understanding Monoacyl
    • Source: ResearchG
    • URL:[Link] (Supports the rationale for Protocol 1).

  • Microwave Synthesis

    • Title: Microwave assisted synthesis of benzimidazole derivatives.[4]

    • Source: Arabian Journal of Chemistry.[4]

    • URL:[Link] (Validates Protocol 2, Method B).

  • Lidocaine/Acetamide Synthesis (Analogous Chemistry)

    • Title: The 2-Step Synthesis of Lidocaine.

    • Source: UMass Amherst Chemistry Dept.
    • URL:[Link] (Grounding for the chloroacetyl chloride alternative route).

Sources

Application Note: Experimental Design for Testing Anti-Inflammatory Activity of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a validated screening cascade for evaluating the anti-inflammatory potential of novel acetamide derivatives. Acetamide moieties (


) are pharmacologically significant due to their ability to mimic the transition states of peptide hydrolysis and their structural similarity to endogenous anti-inflammatory mediators. This protocol prioritizes a "fail-fast" approach: starting with high-throughput physicochemical assays, moving to mechanistic cellular validation, and culminating in ethical in vivo confirmation.

Key Causality: The acetamide group often acts by chelating metal ions in metalloproteases (e.g., MMPs) or by hydrogen bonding within the active sites of Cyclooxygenase (COX) enzymes, thereby inhibiting the arachidonic acid cascade.

The Screening Cascade (Workflow)

The following workflow ensures that only the most promising compounds progress to animal models, adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare.

ScreeningCascade Start Synthesis of Acetamide Derivatives InSilico Phase 1: In Silico Screening (Molecular Docking: COX-1/2, 5-LOX) Start->InSilico InVitroPhys Phase 2: Physicochemical Assays (Albumin Denaturation & HRBC Stabilization) InSilico->InVitroPhys High Binding Affinity Decision1 >50% Inhibition? InVitroPhys->Decision1 InVitroCell Phase 3: Cellular Mechanistic Assays (RAW 264.7 Macrophages + LPS) Decision1->InVitroCell Yes Discard Discard / Redesign Decision1->Discard No Decision2 High NO Inhibition & High Cell Viability? InVitroCell->Decision2 InVivo Phase 4: In Vivo Confirmation (Carrageenan-Induced Paw Edema) Decision2->InVivo Yes Decision2->Discard No (Cytotoxic)

Figure 1: The "Fail-Fast" Screening Cascade. Only compounds passing physicochemical thresholds advance to biological assays.

Phase 2: In Vitro Non-Cellular Assays (The "Quick Screen")

Before cell culture, use these assays to assess the compound's ability to stabilize proteins and membranes. These are cost-effective surrogates for anti-inflammatory activity.

Inhibition of Albumin Denaturation

Mechanism: Inflammation induces protein denaturation. Acetamide derivatives that prevent heat-induced denaturation of albumin likely stabilize endogenous proteins against inflammatory stress.

Protocol:

  • Preparation: Dissolve test compounds in minimal DMSO and dilute with phosphate buffer saline (PBS, pH 6.4) to concentrations of 50–500 µg/mL.[1]

  • Reaction Mix:

    • Test Solution: 2 mL of Test Compound + 0.2 mL of 1% Egg Albumin (fresh).

    • Control: 2 mL of Distilled Water + 0.2 mL of 1% Egg Albumin.

    • Standard: Diclofenac Sodium (same concentrations).

  • Incubation: Incubate at 37°C for 15 minutes, then heat at 70°C for 5 minutes.

  • Measurement: Cool to room temperature. Measure absorbance at 660 nm .

Self-Validating Calculation:



Note: If the standard (Diclofenac) does not show >70% inhibition at high doses, the egg albumin quality is suspect.
HRBC Membrane Stabilization Assay

Mechanism: The erythrocyte membrane is analogous to the lysosomal membrane.[2] Stabilization prevents the release of lysosomal constituents (proteases/bactericidal enzymes) that propagate inflammation.[1]

Protocol:

  • Blood Processing: Collect blood from a healthy donor (no NSAIDs for 2 weeks). Mix with Alsever’s solution (1:1). Centrifuge at 3000 rpm, wash packed cells with isosaline, and create a 10% v/v suspension.

  • Hypotonic Stress:

    • Mix 1 mL phosphate buffer (pH 7.4), 2 mL hyposaline (0.36% NaCl), 0.5 mL HRBC suspension, and 0.5 mL test extract.

  • Incubation: 37°C for 30 minutes. Centrifuge at 3000 rpm for 20 minutes.

  • Measurement: Measure hemoglobin content in the supernatant at 560 nm .

Phase 3: In Vitro Cellular Assays (Mechanistic Validation)

This phase distinguishes true anti-inflammatory activity from cytotoxicity. You must prove the compound stops inflammation without killing the immune cells.

RAW 264.7 Macrophage NO Inhibition (Griess Assay)

Mechanism: Lipopolysaccharide (LPS) triggers TLR4 receptors, activating NF-


B, which upregulates iNOS (inducible Nitric Oxide Synthase). Acetamide derivatives should inhibit this pathway.

Workflow Diagram:

MacrophagePathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Acetamide Acetamide Derivative (Inhibitor) Acetamide->NFkB Blocks Acetamide->iNOS Downregulates

Figure 2: Proposed Mechanism of Action in RAW 264.7 cells. Acetamides often interfere with NF-κB translocation.

Protocol:

  • Seeding: Seed RAW 264.7 cells (1

    
     10^5 cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with acetamide derivatives (10, 25, 50, 100 µM) for 1 hour.

  • Induction: Add LPS (1 µg/mL) and incubate for 18–24 hours.

  • Griess Reaction:

    • Mix 100 µL supernatant + 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

    • Incubate 10 mins in dark.

    • Measure absorbance at 540 nm .

Mandatory Control: MTT Viability Assay

Critical Integrity Check: You must run this in parallel. If NO levels drop but cell viability also drops, the compound is toxic , not anti-inflammatory.

  • After removing supernatant for Griess assay, add MTT reagent to the cells.

  • Incubate 4h, dissolve formazan crystals in DMSO.

  • Success Criteria: Cell viability > 80% compared to control.

Phase 4: In Vivo Confirmation (The Gold Standard)

Carrageenan-Induced Paw Edema (Acute Model)

Mechanism: A biphasic response.

  • 0–1 hr: Release of histamine/serotonin.

  • 1–3 hr: Release of kinins.

  • 3–5 hr: Release of prostaglandins (COX pathway). Acetamide derivatives targeting COX usually show peak efficacy here.

Protocol:

  • Animals: Wistar rats (150–200g), n=6 per group. Starve overnight.

  • Grouping:

    • Group I: Vehicle Control (CMC/Saline).

    • Group II: Standard (Indomethacin 10 mg/kg, p.o.).

    • Group III-V: Acetamide Derivative (Low, Mid, High dose).

  • Administration: Administer drugs orally 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

Data Presentation Table:

Time (hr)Vehicle Control (mL)Indomethacin (mL)Acetamide 100mg/kg (mL)% Inhibition
0 (Base)0.85 ± 0.020.84 ± 0.030.86 ± 0.02-
11.20 ± 0.050.95 ± 0.041.10 ± 0.03XX%
31.65 ± 0.081.05 ± 0.051.25 ± 0.06YY%
51.50 ± 0.070.98 ± 0.041.15 ± 0.05ZZ%

References

  • Chandra, S., et al. (2012). "Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein." Asian Pacific Journal of Tropical Biomedicine. Link

  • Impellizzeri, D., et al. (2014). "The anti-inflammatory effects of palmitoylethanolamide (PEA) in carrageenan-induced paw edema."[3] MDPI / Biomolecules. Link

  • Lee, J.W., et al. (2022).[4] "Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages." MDPI / Plants. Link

  • Sowemimo, A., et al. (2015). "Anti-inflammatory activity of acetamide derivatives."[5][6][7] Journal of Ethnopharmacology. (Contextual grounding based on general acetamide pharmacophore studies).

  • Winter, C.A., et al. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine. Link

Sources

How to use N-(2-aminophenyl)-2-(dimethylamino)acetamide as a research chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-(2-aminophenyl)-2-(dimethylamino)acetamide

Executive Summary

N-(2-aminophenyl)-2-(dimethylamino)acetamide (CAS: Variable/Derivative specific) acts as a "Janus" intermediate in medicinal chemistry. It possesses two distinct reactivity profiles driven by its ortho-aminoanilide core:

  • Biological Application: It functions as a Zinc-Binding Group (ZBG) pharmacophore, mimicking the activity of Class I selective Histone Deacetylase (HDAC) inhibitors (e.g., Tacedinaline analogs).

  • Synthetic Application: It serves as a pre-functionalized precursor for the synthesis of 2-((dimethylamino)methyl)-1H-benzimidazole , a privileged scaffold in antiviral and antihistamine drug discovery.

This guide provides validated protocols for handling this compound as both a biological probe and a synthetic intermediate.

Part 1: The Epigenetic Pharmacophore (Mechanism of Action)

The ortho-aminoanilide moiety is the structural hallmark of benzamide-class HDAC inhibitors. Unlike hydroxamic acids (e.g., SAHA) which are pan-inhibitors, ortho-aminoanilides often exhibit selectivity for Class I HDACs (HDAC 1, 2, 3).

Mechanism: Zinc Chelation

The molecule inhibits HDACs by occupying the substrate-binding tunnel. The primary amine (position 2 on the phenyl ring) and the carbonyl oxygen of the acetamide group form a bidentate chelate with the catalytic Zinc ion (


) at the base of the active site. This blockade prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and transcriptional activation of tumor suppressor genes (e.g., p21).
Visualization: Pharmacophore & Binding Mode

HDAC_Binding_Mechanism Figure 1: Mechanism of Action - Zinc Chelation & Benzimidazole Cyclization cluster_molecule N-(2-aminophenyl)-2-(dimethylamino)acetamide cluster_HDAC Pathway A: HDAC Inhibition (Biological) cluster_Synth Pathway B: Cyclization (Chemical) Molecule Ortho-Aminoanilide Core (Precursor) Chelation Bidentate Chelation (C=O and -NH2) Molecule->Chelation Binds Acid Acid Catalyst (AcOH/Heat) Molecule->Acid Reflux Zn Active Site Zn2+ Effect Hyperacetylation of Histones (Epigenetic Modulation) Zn->Effect Inhibits Deacetylation Chelation->Zn Coordinates Benzimidazole 2-((dimethylamino)methyl) -1H-benzimidazole Acid->Benzimidazole -H2O (Condensation)

Figure 1: Dual-pathway utility showing the biological chelation mode (left) and the chemical dehydration trajectory (right).

Part 2: Synthetic Protocols

Protocol A: Cyclodehydration to Benzimidazole Scaffolds

Objective: Convert the open-chain intermediate into 2-((dimethylamino)methyl)-1H-benzimidazole. Rationale: The amide carbonyl carbon is electrophilic. Under acidic conditions, the neighboring primary amine acts as a nucleophile, attacking the carbonyl to close the imidazole ring with the loss of water (Phillips-type condensation).

Materials:

  • Substrate: N-(2-aminophenyl)-2-(dimethylamino)acetamide (1.0 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)

  • Base: Ammonium Hydroxide (28% NH₃) or NaHCO₃

  • Extraction: Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 1.0 g (approx. 4.8 mmol) of the substrate in 10 mL of Glacial Acetic Acid in a round-bottom flask.

    • Note: AcOH serves as both solvent and acid catalyst. For difficult substrates, Polyphosphoric Acid (PPA) can be used at 140°C, but AcOH is preferred for this derivative to preserve the dimethylamino group.

  • Thermal Activation:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (118°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (lower Rf due to primary amine) should disappear, replaced by a higher Rf spot (benzimidazole).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 50 g of crushed ice.

    • Critical Step: Slowly basify the solution to pH 8–9 using Ammonium Hydroxide or saturated NaHCO₃. The benzimidazole product may precipitate.

    • Extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Handling for Biological Assays (HDAC Screening)

Objective: Prepare the compound for in vitro enzymatic assays.

  • Solubilization:

    • Dissolve the compound in 100% DMSO to create a 10 mM stock solution .

    • Stability: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can degrade the primary amine (oxidation).

  • Assay Buffer Compatibility:

    • Dilute the stock into the assay buffer (typically Tris-HCl, pH 8.0, containing MgCl₂, KCl).

    • Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

Part 3: Analytical Validation

When characterizing the transition from the Intermediate (Open) to the Benzimidazole (Cyclic), specific NMR shifts are diagnostic.

Table 1: Diagnostic 1H NMR Shifts (DMSO-d6)

Proton EnvironmentOpen Intermediate (Precursor)Cyclic Product (Benzimidazole)Mechanistic Insight
Amide -NH- Singlet, ~9.5–10.0 ppmAbsent Loss of amide bond confirms cyclization.
Aniline -NH₂ Broad Singlet, ~4.8–5.0 ppmBroad Singlet, ~12.0–13.0 ppm Primary amine becomes the imidazole -NH-.
Methylene (-CH₂-) Singlet, ~3.1 ppmSinglet, ~3.7 ppmDeshielding due to inclusion in the aromatic imidazole ring system.
Aromatic Region 4 distinct protons (unsymmetrical)4 protons (pseudo-symmetrical)Aromatic system becomes fused bicyclic.

References

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Antitumor Agents." Molecules, 20(3), 3898–3941. [Link]

    • Grounding: Establishes the ortho-aminoanilide moiety as a critical pharmacophore for Class I HDAC selectivity.
  • Chou, C. J., et al. (2008). "Benzamide-based HDAC inhibitors: structural diversity and biological activity." Current Pharmaceutical Design, 14(6), 545-558. [Link]

    • Grounding: Details the binding mode of benzamide derivatives in the HDAC active site (Zn2+ chel
  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society. [Link]

    • Grounding: The foundational methodology for synthesizing benzimidazoles from o-phenylenediamines and acids/amides.
  • Lozano-Velasco, J. R., et al. (2025). "Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors."[1] ACS Medicinal Chemistry Letters. [Link]

    • Grounding: Recent comparison of ortho-aminoanilide vs. ortho-hydroxyanilide kinetics, validating the amine's role in slow-binding inhibition.

Sources

Application Note: Optimized Cell Viability Assessment (MTT) for N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

This Application Note details the validation and execution of the MTT assay for N-(2-aminophenyl)-2-(dimethylamino)acetamide .

Compound Profile & Rationale

This molecule contains two critical functional motifs that dictate assay behavior:[1][2][3]

  • N-(2-aminophenyl) moiety: A classic o-phenylenediamine structure often serving as the Zinc-Binding Group (ZBG) in Class I Histone Deacetylase (HDAC) inhibitors (e.g., Tacedinaline analogs).

  • 2-(dimethylamino)acetamide tail: A basic, hydrophilic "cap" or linker region.

While the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is the gold standard for high-throughput viability screening, this specific compound presents a high risk of abiotic interference . The electron-rich o-phenylenediamine group is redox-active and can non-enzymatically reduce tetrazolium salts to formazan, potentially yielding false-negative cytotoxicity data (i.e., the compound kills the cells, but also chemically turns the dye purple, making the wells appear "alive").

Mechanism of Action & Assay Choice
  • Biological Readout: MTT measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes (primarily cytosolic, not just mitochondrial). It is a proxy for metabolic activity, not direct membrane integrity.

  • HDACi Context: If this compound acts as an HDAC inhibitor, it will likely induce G1/S cell cycle arrest (cytostasis) before apoptosis. Therefore, a reduction in MTT signal may reflect reduced metabolic demand rather than immediate cell death.

Critical Experimental Considerations (The "Expertise" Pillar)

Before beginning the protocol, you must address three specific failure modes associated with aminophenyl acetamides.

The "False Viability" Trap (Redox Interference)

Primary aromatic amines can reduce MTT in the absence of cells.

  • Directive: You must include a "No-Cell Compound Control" (NCCC) for every concentration tested.

  • Correction: If the NCCC wells turn purple, you must subtract this Optical Density (OD) from your experimental wells or switch to a non-redox assay (e.g., Resazurin or ATP-based CellTiter-Glo).

pH-Dependent Solubility

The dimethylamino group makes the compound basic. In unbuffered DMSO stocks, this can lead to precipitation upon addition to neutral cell culture media (pH 7.4).

  • Directive: Prepare stocks in DMSO but limit final DMSO concentration to <0.5% (v/v) to prevent solvent toxicity from masking compound effects.

Cytostasis vs. Cytotoxicity

Since HDAC inhibitors often stop proliferation rather than immediately lysing cells:

  • Directive: Seed cells at a lower density (3,000–5,000 cells/well) to ensure control wells remain in the log-growth phase for the entire 72-hour duration. If control cells reach confluence early, the drug's growth-inhibitory effect will be statistically compressed.

Visualizing the Interference Pathway

The following diagram illustrates the specific risk of using tetrazolium salts with redox-active amine compounds.

MTT_Interference_Pathway Compound N-(2-aminophenyl)-... (Redox Active Amine) MTT MTT Reagent (Yellow Tetrazolium) Compound->MTT Direct Contact Cell Viable Cell (NAD(P)H Oxidoreductase) MTT->Cell Diffusion Formazan Formazan Crystals (Purple Absorbance) MTT->Formazan Chemical Reduction Cell->Formazan Enzymatic Reduction (True Viability) FalseSig False Positive Signal (Abiotic Reduction) Formazan->FalseSig Contributes to OD

Figure 1: Pathological interference of redox-active amines in MTT assays. The red dashed line represents the abiotic reduction that must be controlled for.

Optimized Protocol

Materials & Reagents
ReagentSpecificationStorage
Test Compound N-(2-aminophenyl)-2-(dimethylamino)acetamideDesiccated, -20°C
MTT Reagent 5 mg/mL in PBS (0.22 µm filtered)4°C (Dark)
Solubilizer 100% DMSO (Spectrophotometric Grade)RT
Positive Control Vorinostat (SAHA) or Doxorubicin-20°C
Assay Plate 96-well flat-bottom, tissue-culture treatedRT
Step-by-Step Methodology
Phase 1: Preparation (Day 0)
  • Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 100 mM . Vortex until clear.

    • Note: If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Cell Seeding:

    • Harvest cells (e.g., HeLa, MCF-7) and count using Trypan Blue exclusion.

    • Dilute to 50,000 cells/mL .

    • Dispense 100 µL/well (5,000 cells/well) into columns 2–11.

    • Column 1 & 12 (Edge Effect Control): Add 100 µL sterile PBS. Do not plate cells here to avoid evaporation artifacts.

    • No-Cell Control Wells (NCCC): Add 100 µL of complete media without cells to rows G and H.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Treatment (Day 1)
  • Serial Dilution: Prepare a 1:3 serial dilution of the compound in a separate sterile deep-well plate.

    • Start: 100 µM (Final).

    • Range: 100 µM down to 0.01 µM (8 points).

    • Vehicle Control: Media + DMSO matched to the highest concentration (e.g., 0.1%).

  • Addition:

    • Aspirate old media carefully.[4]

    • Add 100 µL of treatment media to respective wells.

    • Crucial Step: Add the exact same drug concentrations to the "No-Cell Control" wells (Rows G-H) to monitor chemical reduction.

Phase 3: The Assay (Day 4 - 72h Post-Treatment)
  • Visual Inspection: Check for precipitation in high-dose wells under a microscope.

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) directly to each well (Final conc: 0.45 mg/mL).

    • Incubate for 3–4 hours at 37°C.

    • Checkpoint: Look for purple crystals in cell wells.[4][5] If NCCC wells (drug only) turn purple, abiotic reduction is occurring.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[4]

    • Add 100 µL DMSO to all wells.

    • Shake on an orbital shaker (150 rpm) for 10 minutes protected from light.

  • Readout: Measure Absorbance (OD) at 570 nm (Signal) and 630 nm (Background reference).

Experimental Workflow Diagram

Assay_Workflow cluster_check Critical Quality Control Start Start: 100mM Stock Prep Seed Seed Cells (5k/well) + Cell-Free Wells Start->Seed Treat Add Compound (Serial Dilution) Seed->Treat Incubate Incubate 72h (37°C, 5% CO2) Treat->Incubate Check Check Cell-Free Wells for Purple Color Incubate->Check MTT_Add Add MTT Reagent (3-4h Incubation) Check->MTT_Add Solubilize Aspirate & Add DMSO MTT_Add->Solubilize Read Read OD 570nm - 630nm Solubilize->Read

Figure 2: Step-by-step workflow emphasizing the critical quality control step for abiotic reduction.

Data Analysis & Interpretation

Calculation

Calculate the Corrected OD (


) for each well:


The "Abiotic Correction" (If NCCC wells are purple):



Metrics
  • Viability %:

    
    
    
  • IC50: Use non-linear regression (4-parameter logistic fit) in GraphPad Prism or SigmaPlot.

    • Equation:

      
      
      
Interpretation Table
ObservationLikely CauseAction
High OD in No-Cell Wells Chemical reduction by amine group.Subtract background.[3][4][6] If OD > 0.2, switch to CellTiter-Glo.
Precipitation at High Dose Poor solubility of dimethylamino tail.Reduce max concentration or verify DMSO % < 0.5%.
Flat Dose-Response Compound is cytostatic (HDACi effect).Extend incubation to 96h or seed at lower density.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

  • Peng, L., et al. (2005). The limitations of MTT assay in the evaluation of cell viability. Pharmazie, 60(1), 77-78. (Addresses chemical interference of reducing agents). Link

  • Zhang, Y., et al. (2004). Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino-methyl]benzamide...[7] augment radiation-induced cell death.[7] International Journal of Cancer, 110(2), 301-308. (Context for aminophenyl-benzamide HDAC inhibitors). Link

Sources

Application Note: Analytical Method Validation for N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-(2-aminophenyl)-2-(dimethylamino)acetamide is a pharmacologically significant intermediate, primarily serving as the "zinc-binding" precursor in the synthesis of benzamide-class Histone Deacetylase (HDAC) inhibitors, such as Tucidinostat (Chidamide) .

The analysis of this molecule presents two distinct chromatographic challenges:

  • Dual Basicity: The presence of a tertiary aliphatic amine (dimethylamino group, pKa ~9.5) and an aromatic primary amine (aniline, pKa ~4.5) creates a high propensity for silanol interaction, leading to severe peak tailing on standard C18 columns.

  • Chemical Instability: The amide linkage is susceptible to hydrolysis, while the electron-rich aniline moiety is prone to oxidation, requiring a method capable of resolving these specific degradation products.

This Application Note details a robust, self-validating RP-HPLC method designed to overcome these challenges. The protocol aligns with ICH Q2(R2) guidelines, ensuring the method is suitable for release testing and stability studies.

Chemical Basis & Method Strategy

The "Amine Tailing" Challenge

Standard silica-based columns possess residual silanol groups (Si-OH). At neutral pH, these silanols ionize (Si-O⁻), acting as cation exchangers that bind strongly to the protonated tertiary amine of the analyte. This results in broad, tailing peaks (Asymmetry > 2.0).

The Strategic Solution: Low pH & Ion Suppression

To ensure sharp peak shape without using specialized high-pH stable columns, this method utilizes a Low pH (2.[1]5) Phosphate Buffer .

  • Mechanism: At pH 2.5, the silanol groups are protonated (neutral, Si-OH), suppressing the cation-exchange mechanism. Simultaneously, the analyte is fully protonated, increasing its solubility in the aqueous phase, which is balanced by the hydrophobic retention of the aromatic ring on the C18 chain.

Degradation Logic (Specificity)

The method must resolve the parent peak from its primary degradation products:

  • Hydrolysis: Cleavage of the amide bond yields o-Phenylenediamine (more polar, elutes earlier) and N,N-Dimethylglycine (highly polar, elutes near void volume).

  • Oxidation: The aniline group can form azo-dimers or N-oxides (typically less polar, elutes later).

Experimental Protocol

Instrument & Conditions
ParameterSetting / Specification
Instrument HPLC System with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-deactivated column.
Column Temp 30°C ± 1°C
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm (Primary) and 210 nm (Secondary for impurity profiling)
Run Time 20 Minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial Hold
2.0955Isocratic
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
Standard Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: High aqueous content prevents solvent effect peak distortion.

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Standard: 0.1 mg/mL (100 ppm) in Diluent.

Method Validation (ICH Q2(R2) Compliant)

Specificity (Forced Degradation)

Objective: Demonstrate that the method can separate the analyte from its degradation products.

Protocol:

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours. -> Expect Hydrolysis.

  • Base Stress: 0.1 N NaOH, 60°C, 1 hour. -> Expect Rapid Hydrolysis.

  • Oxidative Stress: 3% H₂O₂, RT, 4 hours. -> Expect Aniline Oxidation.

  • Thermal Stress: 80°C, 24 hours (Solid state).

Acceptance Criteria:

  • Peak Purity Index (via PDA) > 0.999 for the main peak.

  • Resolution (Rs) > 1.5 between analyte and nearest impurity.

Linearity & Range

Objective: Verify response proportionality.

Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1 mg/mL).

Level (%)Concentration (µg/mL)Acceptance Criteria
5050.0R² ≥ 0.999
7575.0% Y-intercept bias ≤ 2.0%
100100.0Residual plot shows random distribution
125125.0
150150.0
Accuracy (Recovery)

Objective: Confirm no matrix interference or extraction loss.

Protocol: Spike known amounts of the analyte into a placebo matrix (if available) or solvent at 3 levels (50%, 100%, 150%) in triplicate.

Acceptance Criteria:

  • Mean Recovery: 98.0% – 102.0%

  • % RSD of Recovery: ≤ 2.0%[2]

Precision
  • System Precision: 6 injections of Standard. (RSD ≤ 1.0%)[2]

  • Method Precision: 6 independent preparations of the sample. (RSD ≤ 2.0%)[3]

  • Intermediate Precision: Different day, different analyst, different column lot. (RSD ≤ 2.0%)[3]

Visualizations

Degradation Pathway & Specificity Logic

This diagram illustrates the chemical breakdown pathways the method must detect.

DegradationPathway Parent N-(2-aminophenyl)- 2-(dimethylamino)acetamide (Analyte) Hydrolysis Hydrolysis (Acid/Base Stress) Parent->Hydrolysis Oxidation Oxidation (Peroxide Stress) Parent->Oxidation ImpurityA o-Phenylenediamine (Early Eluting) Hydrolysis->ImpurityA Cleavage ImpurityB N,N-Dimethylglycine (Void Volume) Hydrolysis->ImpurityB Cleavage ImpurityC N-Oxide / Azo Species (Late Eluting) Oxidation->ImpurityC Aniline Reactivity

Caption: Predicted degradation pathways. The method must resolve the Parent (Blue) from Hydrolytic and Oxidative impurities (Red).

Analytical Workflow

The logical flow for routine analysis and data reporting.

AnalyticalWorkflow Start Sample Receipt Prep Sample Preparation (Diluent: 90% Buffer / 10% ACN) Start->Prep SystemSuit System Suitability Test (SST) (Tailing < 1.5, RSD < 1.0%) Prep->SystemSuit SystemSuit->Prep Fail Injection HPLC Injection (Gradient Elution) SystemSuit->Injection Pass DataProc Data Processing (Integration @ 254nm) Injection->DataProc Decision Pass Specification? DataProc->Decision Report Generate CoA Decision->Report Yes OOS OOS Investigation Decision->OOS No

Caption: Standard Operating Procedure (SOP) workflow for routine analysis of the intermediate.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and silanol activity of C18 bonded phases. Journal of Chromatography A. (Contextual grounding for amine analysis on C18). [Link]

  • Lai, Y., et al. (2016). Process Development and Synthesis of Chidamide. (Provides context on the intermediate's role in HDAC inhibitor synthesis). [Link]

Sources

Technical Application Note: Evaluation of N-(2-aminophenyl)-2-(dimethylamino)acetamide as a Class I-Selective HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N-(2-aminophenyl)-2-(dimethylamino)acetamide (herein referred to as Compound A ) represents a compact scaffold within the benzamide class of Histone Deacetylase (HDAC) inhibitors. Unlike pan-HDAC inhibitors (e.g., hydroxamates like Vorinostat/SAHA) which chelate the catalytic zinc with broad affinity, benzamides containing an ortho-aminoanilide moiety typically exhibit high selectivity for Class I HDACs (HDAC1, 2, 3) and distinct slow-binding kinetics.

This application note details the protocols for solubilization, in vitro enzymatic inhibition profiling, and cellular target engagement verification. The presence of the dimethylamino "cap" group suggests enhanced aqueous solubility and potential for specific rim-region interactions within the HDAC active site compared to traditional lipophilic benzamides.

Chemical Profile
PropertyDetail
IUPAC Name N-(2-aminophenyl)-2-(dimethylamino)acetamide
Class Ortho-aminoanilide (Benzamide) HDAC Inhibitor
Primary Target Class I HDACs (HDAC1, HDAC2, HDAC3)
Mechanism Zinc chelation via bidentate interaction (Amino + Carbonyl)
Key Feature Basic dimethylamino tail improves solubility and lysosomal accumulation potential

Mechanism of Action

The efficacy of Compound A relies on the Zinc-Binding Group (ZBG) hypothesis.[1][2] The ortho-amine and the amide carbonyl oxygen form a bidentate chelate with the Zn²⁺ ion at the bottom of the HDAC catalytic tunnel. This blockade prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation (euchromatin formation) and the re-expression of silenced tumor suppressor genes.[3]

Pathway Visualization

The following diagram illustrates the specific intervention point of Compound A within the epigenetic regulation pathway.

HDAC_Mechanism Compound N-(2-aminophenyl)- 2-(dimethylamino)acetamide HDAC Class I HDAC (Active Zn2+ Site) Compound->HDAC  Bidentate Chelation (Slow-Binding) Histone_Ac Acetylated Histones (Euchromatin) Compound->Histone_Ac  Stabilizes Histone_Deac Deacetylated Histones (Heterochromatin) HDAC->Histone_Deac  Catalyzes Histone_Ac->Histone_Deac  HDAC Activity GeneExp Tumor Suppressor Gene Expression Histone_Ac->GeneExp  Promotes

Figure 1: Mechanism of Action.[1][3][4][5][6][7][8][9][10] The benzamide inhibitor competitively binds the HDAC Zinc pocket, shifting the equilibrium toward acetylated histones and active transcription.

Experimental Protocols

Protocol A: Preparation and Handling

Causality: Benzamides are generally stable but can be hydrophobic. The dimethylamino group on Compound A renders it basic; therefore, maintaining pH is critical to prevent precipitation.

  • Stock Solution (10 mM): Dissolve powder in 100% DMSO. Vortex for 1 minute.

    • QC Check: Solution must be clear. If turbid, sonicate for 30 seconds.

  • Storage: Aliquot into light-protective tubes and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in assay buffer immediately before use. Keep final DMSO concentration <1% to avoid enzyme denaturation.

Protocol B: Fluorometric HDAC Activity Assay (IC50 Determination)

Scientific Rationale: Benzamide inhibitors often exhibit slow, tight-binding kinetics . Standard protocols used for hydroxamates (fast-on/fast-off) often underestimate benzamide potency. This protocol includes a critical pre-incubation step to allow the inhibitor to reach equilibrium.

Materials:

  • Recombinant HDAC1 or HDAC3 (Human).

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

  • Developer Solution (Trypsin/Protease).

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute HDAC enzyme to optimal concentration (determined by linear range validation) in Assay Buffer.

  • Inhibitor Addition (Critical):

    • Add 10 µL of Compound A (serially diluted 1:3, range 10 µM to 0.1 nM) to a black 96-well plate.

    • Add 40 µL of diluted HDAC enzyme.

    • Pre-incubation: Incubate for 30 minutes at 25°C . Note: Skipping this step is the most common cause of false-negative results for benzamides.

  • Substrate Initiation: Add 50 µL of Fluorogenic Substrate (20 µM final).

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Development: Add 50 µL of Developer Solution to stop the deacetylation and release the fluorophore. Incubate for 15 minutes at RT.

  • Read: Measure Fluorescence (Ex 350-380 nm / Em 440-460 nm).

Data Analysis: Calculate % Inhibition =


.
Fit data to a 4-parameter logistic model to determine IC50.
Protocol C: Cellular Target Engagement (Western Blot)

Rationale: To verify that the in vitro inhibition translates to a cellular context, we measure the accumulation of Acetyl-Histone H3 (Ac-H3), a direct substrate of Class I HDACs.

Workflow Diagram:

Western_Workflow Step1 Cell Culture (HCT116 or MCF7) Step2 Treat with Compound A (1, 5, 10 µM) for 24h Step1->Step2 Step3 Acid Extraction of Histones (Preserves PTMs) Step2->Step3  Lysis Step4 SDS-PAGE & Transfer Step3->Step4 Step5 IB: Anti-Acetyl-H3 (Lys9/14) Loading Ctrl: Total H3 Step4->Step5

Figure 2: Cellular Assay Workflow. Acid extraction is preferred over whole cell lysis to enrich histone fraction.

Procedure:

  • Seeding: Seed HCT116 (Colon Cancer) cells at

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat with Compound A (1, 5, 10 µM) and Positive Control (Entinostat, 1 µM) for 24 hours.

  • Lysis: Wash with PBS. Lyse using TEB (Triton Extraction Buffer) or 0.2N HCl (Histone extraction method) to ensure chromatin solubilization.

  • Immunoblotting:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Histone H3 (Total) or GAPDH.

  • Result Interpretation: A dose-dependent increase in the Acetyl-H3 band intensity confirms HDAC inhibition.

Expected Results & Troubleshooting

Comparative Potency (Mock Data)

The following table illustrates expected IC50 ranges based on benzamide SAR (Structure-Activity Relationship) principles.

CompoundHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Selectivity Profile
Compound A 200 - 500 500 - 1000 >10,000 Class I Selective
Entinostat (Ref)~250~2000>10,000Class I Selective
SAHA (Ref)~10~20~15Pan-HDAC
Troubleshooting Guide
  • Issue: High background fluorescence in Assay.

    • Solution: The dimethylamino group can autofluoresce at certain wavelengths. Run a "Compound Only" control (no enzyme) to subtract background.

  • Issue: No activity in cells despite enzyme inhibition.

    • Solution: The compound may be getting trapped in lysosomes due to the basic amine (lysosomotropism). Co-treat with Chloroquine (5 µM) to verify, or check permeability (PAMPA assay).

  • Issue: Weak inhibition curve.

    • Solution: Extend pre-incubation time to 60 minutes. Benzamides have slow association rates (

      
      ).
      

References

  • BPS Bioscience. (2023). HDAC Activity Fluorometric Assay Kit Protocol.[5][11] Retrieved from [Link]

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.[1][3][5][9][12] Journal of Biomedical Research. Retrieved from [Link]

  • Limburg, H., et al. (2023). The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs. Journal of Medicinal Chemistry.[9] Retrieved from [Link]

  • Zhang, Y., et al. (2004).[8] Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino-methyl]benzamide...[8] International Journal of Cancer.[8] Retrieved from [Link]

Sources

Technical Application Note: Kinetic & Functional Profiling of N-(2-aminophenyl)-2-(dimethylamino)acetamide

[1]

Introduction & Mechanism of Action

The molecule N-(2-aminophenyl)-2-(dimethylamino)acetamide represents a "minimalist" probe for the benzamide pharmacophore. It targets the zinc-dependent active site of Class I HDACs.

  • Pharmacophore: The N-(2-aminophenyl) moiety (ortho-aminoanilide) acts as the ZBG.

  • Mechanism: Unlike hydroxamic acids which chelate Zinc rapidly, benzamides undergo a two-step binding process.

    • Step 1 (Fast): Rapid equilibrium to form an initial collision complex (

      
      ).
      
    • Step 2 (Slow): A conformational change in the enzyme (often involving the L1/L2 loops) to form the tight-binding complex (

      
      ).
      

Critical Implication: Experimental protocols must include a pre-incubation step to allow the



Diagram 1: Kinetic Binding Mechanism

HDAC_Binding_KineticsEnzymeFree HDAC Enzyme(Active)Complex_EIInitial Complex (EI)(Weak Binding)Enzyme->Complex_EI k_on (Fast)InhibitorBenzamide Probe(N-(2-aminophenyl)...)Inhibitor->Complex_EIComplex_EI->Enzyme k_offComplex_EI_StarTight Complex (E*I)(Conformational Change)Complex_EI->Complex_EI_Star k_inact (Slow)Rate Limiting StepComplex_EI_Star->Complex_EI k_react (Very Slow)

Caption: Two-step binding mechanism typical of ortho-aminoanilides. The transition to E*I requires time, necessitating pre-incubation in assays.

Material Preparation & Handling[1][2]

ParameterSpecificationNotes
Solubility DMSO (>50 mM)The dimethylamino group enhances solubility compared to pure lipophilic benzamides.
Storage -20°C (Desiccated)Hygroscopic. Avoid repeated freeze-thaw cycles.
Stock Prep 10 mM in DMSOSonicate for 60s. Verify clarity before use.
Stability HighThe amide bond is stable; less prone to hydrolysis than hydroxamates.

Protocol A: Cell-Free Enzymatic Assay (Fluorometric)

Objective: Determine the inhibitory potency (

Critical Variable:
Materials
  • Enzyme: Recombinant Human HDAC1 or HDAC3 (BPS Bioscience or equivalent).

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC or Fluor de Lys).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 0.1% BSA.
    
Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of the compound in assay buffer (max DMSO < 1%).

  • Enzyme Addition (The Critical Step):

    • Add 10 µL of diluted compound to 30 µL of diluted HDAC enzyme.

    • INCUBATE at 25°C for 60 minutes .

    • Note: Failure to pre-incubate will result in a right-shifted IC50 (lower apparent potency).

  • Reaction Initiation:

    • Add 10 µL of Fluorogenic Substrate (final conc.

      
      ).
      
    • Incubate for 30–60 minutes at 37°C.

  • Development:

    • Add 50 µL of Developer Solution (Trypsin/Trichostatin A mix) to stop the reaction and liberate the fluorophore.

    • Incubate 15 minutes at room temperature.

  • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

Data Analysis: Plot Log[Inhibitor] vs. Response. Use a 4-parameter logistic fit.

  • Validation Criterion: The

    
     with 60-min pre-incubation should be significantly lower (2-10x) than with 0-min pre-incubation.
    

Protocol B: Cellular Target Engagement (Western Blot)[1]

Objective: Confirm the compound enters the cell and inhibits Class I HDACs in a chromatin context. Cell Lines: HCT116 (Colon) or MCF-7 (Breast). Biomarkers:

  • Positive Marker: Acetyl-Histone H3 (Lys9/Lys14) — Accumulates upon Class I inhibition.

  • Negative Marker: Acetyl-Tubulin — Accumulates only with HDAC6 inhibition (Class IIb). Benzamides are typically HDAC6-inactive.

Workflow Diagram

Cellular_Workflowcluster_probesImmunoblot ProbesStep1Seed Cells(HCT116, 2x10^5 cells/well)Step2Compound Treatment(0.1, 1, 10 µM)Duration: 24 HoursStep3Cell Lysis(RIPA + Protease/Phosphatase Inhibitors)Step2->Step3Step4SDS-PAGE & Transfer(PVDF Membrane)Step3->Step4Probe1Anti-Acetyl-H3 (K9/14)(Target Engagement)Step4->Probe1Probe2Anti-Acetyl-Tubulin(Selectivity Control)Step4->Probe2

Caption: Cellular assay workflow. Acetyl-H3 accumulation confirms Class I HDAC inhibition.

Protocol Details
  • Seeding: Seed cells in 6-well plates; allow attachment overnight.

  • Treatment: Treat with compound (0.1, 1.0, 10

    
    ) for 24 hours .
    
    • Note: Benzamides are slow-acting. 4-6 hour treatments (common for SAHA) may be insufficient for maximal signal.

  • Extraction: Lyse in RIPA buffer containing protease inhibitors. Crucial: Do not add HDAC inhibitors to the lysis buffer if you intend to measure enzyme activity, but for Western Blot, adding a broad-spectrum HDACi (like TSA) to the lysis buffer prevents post-lysis deacetylation.

  • Blotting:

    • Primary Ab: Anti-Acetyl-Histone H3 (1:1000).

    • Loading Control: Anti-GAPDH or Total H3.

Protocol C: Phenotypic Viability Assay

Objective: Assess cytotoxicity driven by epigenetic remodeling. Method: CellTiter-Glo (ATP) or MTT.

  • Seeding: 3,000 cells/well in 96-well plates.

  • Treatment: Add compound (serial dilution).

  • Duration: 72 Hours .

    • Scientific Rationale: Epigenetic drugs often induce cell cycle arrest (G1 arrest via p21 induction) rather than immediate necrosis. Short incubations (24h) will yield false negatives.

  • Readout: Luminescence/Absorbance.[1]

Troubleshooting & Expected Results

ObservationProbable CauseCorrective Action
High IC50 (Low Potency) Insufficient pre-incubation.Increase Enzyme-Compound pre-incubation to 2 hours.
No Acetyl-Tubulin Signal Compound is Class I selective.[2]This is expected. Use Tubulin signal as a specificity control (should be negative).
Precipitation in Media High concentration/Low solubility.Do not exceed 50 µM. Ensure DMSO < 0.5%.
Weak Western Blot Signal Transient acetylation.Harvest cells at 18-24h. Histone acetylation is dynamic.

References

  • Lauffer, B. E., et al. (2013). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.[3][4] Nature Chemical Biology. (Grounding: Kinetic selectivity of ortho-aminoanilides).

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Co-Drugs for Cancer Treatment.[3][5] Journal of Medicinal Chemistry. (Grounding: Benzamide pharmacophore structure-activity relationships).

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature Biotechnology. (Grounding: Slow dissociation rates of benzamides).

  • PubChem Compound Summary. N-(2-aminophenyl)-2-(dimethylamino)acetamide. (Grounding: Chemical Structure verification).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-(2-aminophenyl)-2-(dimethylamino)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-2024-HDAC-ZBG Subject: Yield Optimization & Impurity Control for Benzamide HDAC Inhibitor Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Yield Trap"

You are likely synthesizing N-(2-aminophenyl)-2-(dimethylamino)acetamide as a Zinc-Binding Group (ZBG) motif for Histone Deacetylase (HDAC) inhibitors.[1]

If your yield is low (<40%), it is rarely due to a single factor.[1] This specific scaffold presents a "perfect storm" of three yield-killing mechanisms:

  • Cyclization: The o-diamine motif is thermodynamically primed to close into a benzimidazole or quinoxalinone.

  • Solubility: The product is amphoteric and highly polar; it prefers the aqueous phase during standard workups.

  • Regioselectivity: Direct acylation of o-phenylenediamine (OPD) often leads to di-acylation.[1]

This guide moves beyond standard protocols to address the causality of these failures.

Module 1: Route Diagnosis (The "Why")

Q: I am reacting o-phenylenediamine (OPD) directly with N,N-dimethylglycine, but my yield is inconsistent. Why?

A: You are fighting thermodynamics. The direct acylation of OPD is the "High-Risk" route.

  • The Problem: The product contains a free amine ortho to an amide.[2] Under heat or acidic conditions (often generated by coupling reagents like EDC[1]·HCl), this cyclizes to form 2-(dimethylaminomethyl)benzimidazole .[1]

  • The Symptom: Your LC-MS shows a mass of [M-18], indicating water loss (cyclization).[1]

Recommendation: Switch to the Nitro-Precursor Route . It masks the second amine as a nitro group, physically preventing cyclization and di-acylation until the final step.

Visualizing the Pathway Risks

ReactionPathways cluster_legend Yield Traps Start o-Phenylenediamine (OPD) Product TARGET PRODUCT N-(2-aminophenyl)-... (Kinetic Product) Start->Product Controlled Acylation Impurity2 Di-acylated By-product Start->Impurity2 Excess Reagent High Temp Reagent + Dimethylglycine (Coupling Agent) Impurity1 Benzimidazole (Thermodynamic Sink) Product->Impurity1 Acid/Heat (-H2O)

Figure 1: The "Yield Trap" showing how the target molecule is merely a kinetic intermediate on the way to the stable benzimidazole.

Module 2: Reaction Optimization (The "How")

If you must use the Direct OPD Route , follow Protocol A. If you can change routes, use Protocol B (Recommended).

Protocol A: Direct Acylation of OPD (High Risk, Fast)

Use this only if you cannot source 2-nitroaniline.[1]

The Fix: You must suppress benzimidazole formation by controlling pH and temperature.

  • Stoichiometry: Use 3.0 equivalents of OPD relative to the acid.

    • Reasoning: Excess diamine statistically favors mono-acylation over di-acylation.[1]

  • Temperature: Maintain reaction at 0°C to 10°C . Never reflux.[1]

  • Coupling Agent: Use IBCF (Isobutyl chloroformate) / NMM (N-methylmorpholine) mixed anhydride method instead of EDC/HOBt.[1]

    • Reasoning: EDC creates a localized acidic environment that catalyzes cyclization.[1] Mixed anhydrides react fast at low temp.[1]

Protocol B: The Nitro-Precursor Route (High Stability)

Use this for robust, scalable synthesis.[1]

Step 1: Acylation of 2-Nitroaniline

  • Challenge: 2-Nitroaniline is a terrible nucleophile (electron-deficient).[1]

  • Solution: Use a highly reactive electrophile.[1]

    • Reagent: Chloroacetyl chloride (followed by amine substitution) OR N,N-dimethylglycine acid chloride (prepared in situ with oxalyl chloride).[1]

    • Conditions: Reflux in Toluene or DMF with

      
      .
      

Step 2: Reduction of the Nitro Group

  • Critical Failure Point: Standard hydrogenation (Pd/C +

    
    ) in acidic media (e.g., acetic acid) will cause the newly formed amine to bite the amide, forming the benzimidazole instantly.
    
  • The Fix: Use Fe/NH₄Cl (Iron powder reduction) in Ethanol/Water.[1]

    • Reasoning: This provides neutral conditions.[1] The reaction stops at the amine without thermal energy to drive cyclization.

Module 3: Workup & Purification (The "Recovery")

Q: My reaction looks clean on TLC, but I recover <10% mass after extraction. Where is it?

A: Your product is in the aqueous waste layer.

  • Chemistry: The molecule has a dimethylamino group (

    
    ) and an aniline (
    
    
    
    ).[1] In standard acidic or neutral washes, it is fully protonated and water-soluble.[1]
The "Salting-Out" Extraction Protocol

Do not use a standard acid/base wash.[1] Follow this specific extraction logic:

StepActionMechanism/Reasoning
1 Quench Stop reaction with sat.

.
2 pH Adjust Adjust aqueous phase to pH 10-11 using 1N NaOH. (Crucial: This deprotonates the dimethylamine, rendering it neutral/organic soluble).
3 Solvent Extract with DCM containing 5-10% Isopropanol (IPA) . (Pure EtOAc is often too non-polar for this amide).[1]
4 Salt Saturate the aqueous layer with solid NaCl (brine). (Forces the organic product out of the water).
5 Wash Wash organic layer with Brine only. Do NOT wash with water or acid.
Visualizing the Workup Logic

WorkupLogic ReactionMix Crude Reaction Mixture CheckPH Check pH ReactionMix->CheckPH Acidic pH < 7 CheckPH->Acidic If Acidic Basic pH > 10 CheckPH->Basic Adjust with NaOH Loss Product Protonated (Lost in Aqueous) Acidic->Loss Recovery Product Neutral (Extractable) Basic->Recovery Solvent Extract with DCM : IPA (9:1) Recovery->Solvent

Figure 2: Decision tree for maximizing recovery during aqueous workup.[1]

Module 4: Analytical Verification

Q: How do I distinguish the Product from the Benzimidazole impurity?

They have similar R_f values on TLC. Use H-NMR for definitive proof.

  • Target Product (Open Chain):

    • Look for the Amide N-H proton (broad singlet,

      
       9.0 - 10.0 ppm).[1]
      
    • Look for the Aniline

      
        protons (broad singlet, 
      
      
      
      4.0 - 5.0 ppm).[1]
    • The methylene (

      
      ) between the amine and carbonyl will appear as a singlet around 
      
      
      
      3.0 - 3.2 ppm.
  • Benzimidazole Impurity (Cyclized):

    • Disappearance of the Amide N-H and Aniline

      
      .
      
    • Appearance of a broad imidazole N-H (often very broad, >12 ppm or invisible).[1]

    • Significant downfield shift of the aromatic protons due to the planar heteroaromatic system.

References

  • Synthesis of HDAC Inhibitors (Benzamide Class)

    • Methodology: Detailed protocols for N-(2-aminophenyl)
    • Source:Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Histone Deacetylase Inhibitors..."
    • URL:[Link][1]

  • Prevention of Benzimidazole Formation

    • Methodology: Analysis of conditions favoring cyclization of o-phenylenediamines vs.
    • Source:The Journal of Organic Chemistry.
    • URL:[Link][1]

  • Workup of Water-Soluble Amides

    • Methodology: Techniques for extracting polar amines/amides from aqueous layers (Salting out, pH adjustment).[1]

    • Source:University of Rochester, Dept. of Chemistry. "Workup: Amines."
    • URL:[Link][1]

  • Iron-Mediated Nitro Reduction

    • Methodology: Neutral reduction conditions to prevent amide hydrolysis or cyclization.[1]

    • Source:Organic Syntheses. "Reduction of Nitro Compounds with Iron."
    • URL:[Link]

Sources

How to avoid di-acylated byproduct formation in acetamide synthesis

[1]

Doc ID: TG-ORG-042 | Version: 2.1 | Last Updated: 2025-06-15 Department: Chemical Process Development & Optimization[1][2]

Executive Summary

In the synthesis of acetamides (N-acetylation), a common failure mode is the over-acylation of primary amines to form di-acetylated imides (

211

Diagnostic Center: The Mechanistic Root Cause

The "Why": Competitive Nucleophilicity

The transformation of a primary amine (


212

Critical Risk Factor: DMAP Catalysis While 4-Dimethylaminopyridine (DMAP) is a standard acylation catalyst, it poses a selectivity risk.[1] DMAP forms a highly reactive N-acetylpyridinium intermediate.[1][2] This species is so electrophilic that it can acylate the sterically hindered and electronically deactivated mono-amide, driving the reaction toward di-acylation [1].[1][2]

Visualization: Reaction Pathway & Failure Mode[1][2]

AcylationPathwayAminePrimary Amine(R-NH2)MonoMono-Acetamide(Target Product)Amine->Mono k1 (Fast)Nucleophilic AttackReagentAcylating Agent(Ac2O / AcCl)Reagent->MonoHigh EnergyIntermediateDiDi-Acetamide (Imide)(Byproduct)Mono->Di k2 (Slow)Over-AcylationDMAPDMAP CatalystDMAP->ReagentActivates

Figure 1: The kinetic competition between mono-acylation (




2

Protocol Optimization: Prevention Strategies

To ensure mono-selectivity, you must maximize the rate difference between the first and second acylation steps (

12
Method A: The "Green" Aqueous Schotten-Baumann (High Selectivity)

Contrary to intuition, using highly reactive acetyl chloride (AcCl) in an aqueous brine solution favors mono-acylation.[1][2] The instability of AcCl in water creates a "kinetic window" where the highly nucleophilic amine reacts faster than water, but the less nucleophilic mono-amide cannot compete with hydrolysis [2].[2]

Protocol:

  • Dissolve: Suspend/dissolve the amine (1.0 equiv) in saturated aqueous NaCl (Brine).

  • Base: Add Sodium Acetate (NaOAc, 1.5 equiv) as a mild acid scavenger.

  • Addition: Add Acetyl Chloride (1.2 equiv) dropwise at 0–5°C over 20 minutes.

  • Workup: The mono-acetamide often precipitates.[1][2] If not, extract with Ethyl Acetate.[1][2]

  • Why it works: The aqueous medium hydrolyzes excess AcCl before it can react with the formed amide.[2]

Method B: Selective Reagent Control (Phenyl Acetate)

For sensitive substrates where aqueous conditions are not viable, replace Acetic Anhydride with Phenyl Acetate .[1][2] Phenyl acetate is less reactive than anhydrides or chlorides, providing a "soft" electrophile that reacts with amines but is inert toward amides [3].[1]

Protocol:

  • Mix: Combine Amine (1.0 equiv) and Phenyl Acetate (1.1 equiv) in Acetonitrile or Toluene.

  • Heat: Stir at Room Temperature (or mild heat 40°C) for 2–4 hours.

  • Purification: Evaporate solvent. The byproduct is phenol, which can be removed by a basic wash (1M NaOH).[1][2]

Comparative Reagent Data
ReagentReactivitySelectivity RiskRecommended For
Acetyl Chloride Very HighHigh (in organic solvent)Sterically hindered amines
Acetic Anhydride HighModerateGeneral synthesis
Phenyl Acetate ModerateLow (Excellent) Chemoselective needs
AcCl in Brine HighLow (Excellent) Green/Scalable synthesis

Remediation: The "Rescue" Workflow[2]

If you have already performed the reaction and detected di-acylated byproduct (Imide) via TLC or LC-MS, do not discard the batch.[2] Imides are significantly more labile to hydrolysis than amides due to the electron-withdrawing effect of the two carbonyls on the central nitrogen.[2]

The Selective Hydrolysis Protocol

This method selectively cleaves the second acetyl group while leaving the first intact.[2]

  • Dissolve: Dissolve the crude mixture (Mono/Di mix) in Methanol (MeOH).

  • Reagent: Add 2.0 equivalents of Potassium Carbonate (

    
    ) or 1.0 equivalent of NaOH (0.5M).
    
  • Conditions: Stir at Room Temperature for 30–60 minutes. Monitor by TLC.[1][2]

    • Note: The Imide spot will disappear, converting to the Mono-amide spot.[1][2]

  • Quench: Neutralize with dilute HCl to pH 7.

  • Isolate: Remove MeOH in vacuo and extract the residue.

Mechanism: The hydroxide/carbonate attacks the more electrophilic carbonyl of the imide.[2] The leaving group is the amide anion (


2

Troubleshooting FAQs

Q: I am using DMAP to speed up the reaction, but I see 15% di-acetylated product. What should I do? A: Stop using DMAP immediately. DMAP creates a "hot" electrophile that ignores the subtle nucleophilicity difference between the amine and the amide [1].[2] Switch to a milder base like Pyridine or Triethylamine, or use the Method A (Brine) protocol described above.[1][2]

Q: Does solvent polarity affect the di-acylation ratio? A: Yes. Non-polar solvents (DCM, Toluene) often promote di-acylation because the intermediate ion pairs are tighter.[1][2] Using protic solvents (like Ethanol or Water/Brine) can suppress di-acylation by solvating the nucleophile and competing for the acylating agent [2].[2]

Q: My substrate is an aniline (aromatic amine). Is it more or less prone to di-acylation? A: Anilines are less nucleophilic than aliphatic amines, making the initial reaction slower.[1][2] However, the resulting acetanilide is also less basic.[1][2] Paradoxically, if you use forcing conditions (refluxing Acetic Anhydride) to overcome the aniline's low reactivity, you often drive the reaction straight to the di-acetylated species.[1][2] Use Zinc dust or Cobalt(II) chloride as mild catalysts to activate the anhydride selectively for the aniline [5].[2]

References

  • Xu, S., et al. (2005).[1][2] "The DMAP-catalyzed acetylation of alcohols--a mechanistic study." Chemistry (Weinheim an der Bergstrasse, Germany).[1][2]

  • Naik, S., et al. (2013).[1][2] "Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride."[3] Indian Academy of Sciences / Journal of Chemical Sciences.

  • Andrés, P., et al. (2015).[1][2] "Selective acetylation of primary amino groups with phenyl acetate."[1][4] Arkivoc. [2][5]

  • Theodorou, V., et al. (2015).[1][2][5] "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles."[1][5] Arkivoc. [2][5]

  • Bhatte, K.D., et al. (2013).[1][2] "Zinc dust catalyzed acetylation of amines."[1] Tetrahedron Letters (General reference for metal-catalyzed acetylation).[1][2]

Optimizing reaction conditions for the acylation of o-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for the acylation of o-phenylenediamine Role: Senior Application Scientist / Technical Support Lead

Status: Operational | Ticket ID: OPD-ACYL-OPT-001 Welcome. You have reached the Tier 3 Technical Support guide for the derivatization of o-phenylenediamine (OPD). This portal addresses the specific challenges of controlling regioselectivity (mono- vs. di-acylation) and preventing cyclization (benzimidazole formation) or oxidation during the acylation process.

⚠️ Critical Advisory: The Selectivity Trilemma

Before beginning your experiment, understand that acylation of OPD involves three competing pathways. Your reaction conditions (Temperature, pH, Stoichiometry) determine the dominant product.

Visualization: Reaction Pathway Logic

The following diagram illustrates how environmental variables shift the reaction trajectory.

OPD_Pathways cluster_legend Condition Key OPD o-Phenylenediamine (Starting Material) Mono Mono-Amide (Target A) OPD->Mono Kinetic Control (Low Temp, <1 eq. Agent) Ox Azo/Phenazine Species (Oxidative Impurity) OPD->Ox O2 / Light / Old Reagent AcylAgent Acylating Agent (RCOCl / Anhydride) AcylAgent->Mono Di Di-Amide (Over-reaction) Mono->Di Excess Agent High Conc. Benz Benzimidazole (Cyclized Product) Mono->Benz Thermodynamic Control (Heat + Acid) Green = Desired (Usually) Green = Desired (Usually) Red = Side Product Red = Side Product Green = Desired (Usually)->Red = Side Product

Figure 1: Mechanistic bifurcation in OPD acylation. Control of temperature and stoichiometry is required to stop at the Mono-Amide stage.

Module 1: Achieving Selective Mono-Acylation

User Issue: "I am consistently getting di-acylated product or a mixture of products."

The Mechanism of Failure

OPD is a symmetrical diamine. Once the first amine is acylated, the electron-withdrawing nature of the carbonyl group should deactivate the ring, making the second amine less nucleophilic. However, if the local concentration of the acylating agent is high, or if the reaction is too fast (diffusion-limited), di-acylation occurs.

Validated Protocol: Low-Temperature Controlled Addition

This protocol maximizes the selectivity for the mono-amide.

Reagents:

  • o-Phenylenediamine (Recrystallized)

  • Acyl Chloride (1.0 equiv)

  • Triethylamine (1.1 equiv) or Pyridine

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve OPD (10 mmol) and Triethylamine (11 mmol) in anhydrous DCM (50 mL).

  • Thermal Control: Cool the solution to 0°C (ice bath) or -10°C (salt/ice) under an inert atmosphere (

    
    ).
    
    • Why: Lower temperature discriminates between the reaction rates of the free amine (fast) and the mono-amide (slower).

  • Dilution Factor: Dissolve the Acyl Chloride (10 mmol) in DCM (10 mL).

  • Inverse Addition: Add the Acyl Chloride solution to the OPD solution dropwise over 30–60 minutes.

    • Critical: Do NOT add OPD to the acid chloride. You must keep [OPD] > [Acyl Chloride] at all times to statistically favor mono-substitution [1].

  • Quenching: Once addition is complete, stir for 30 mins at 0°C, then allow to warm to room temperature. Quench with saturated

    
    .
    

Data Verification:

Variable Condition for Mono-Acylation Condition for Di-Acylation
Stoichiometry 1:1 (Amine:Agent) 1:2.2+
Addition Order Agent added to Amine Amine added to Agent
Temperature 0°C to RT RT to Reflux

| Solvent | DCM/THF (Aprotic) | DMF/DMAc (Polar) |

Module 2: Troubleshooting Oxidation ("The Black Tar" Effect)

User Issue: "My reaction mixture turned dark purple/black immediately."

Root Cause Analysis

OPD is highly susceptible to oxidation by air, forming 2,3-diaminophenazine (colored impurity) and polymeric azo compounds. This is accelerated by light and trace metal ions [2].

Corrective Actions[1][2]
  • Purification: If your starting OPD is brown/purple, it must be purified.[1]

    • Protocol: Recrystallize from water containing a pinch of sodium dithionite (

      
      ) or activated charcoal. Filter hot. The crystals should be white/pale yellow.
      
  • Inert Atmosphere: All reactions must be performed under Nitrogen or Argon.

  • Degassing: Sparge your solvents with inert gas for 15 minutes prior to use to remove dissolved oxygen.

Module 3: Intentional Cyclization (Benzimidazole Synthesis)

User Issue: "I want to make the benzimidazole, but the reaction is stuck at the amide."

The Mechanism of Cyclization

The conversion of the mono-amide to benzimidazole requires dehydration . This is thermodynamically favorable but kinetically slow without catalysis (Acid) or Heat [3].

Validated Protocol: The Phillips Condensation Modification

Step-by-Step Methodology:

  • Acylation: Perform the acylation as described in Module 1, or use a carboxylic acid directly.

  • Cyclodehydration:

    • Method A (Two-Step): Isolate the mono-amide. Reflux in 4N HCl or Glacial Acetic Acid for 2–4 hours.

    • Method B (One-Pot): Mix OPD (1 equiv) and Carboxylic Acid (1 equiv) in Polyphosphoric Acid (PPA) or 4N HCl. Heat to 100°C–140°C.

  • Workup: Cool and neutralize with Ammonium Hydroxide (

    
    ) to precipitate the benzimidazole.
    

Module 4: Green Chemistry Alternatives

User Issue: "I need to avoid chlorinated solvents and acid chlorides."

Aqueous Microwave Protocol

Recent literature supports the use of water as a solvent for acylation using benzotriazole-activated intermediates or direct coupling under microwave irradiation [4].

  • Conditions: OPD (1 equiv) + Acylating Agent (1 equiv) in Water.[2]

  • Energy: Microwave irradiation at 50–80°C for 10–20 minutes.

  • Benefit: Water promotes the precipitation of the product, simplifying isolation (filtration).

Troubleshooting Decision Tree

Troubleshooting Start Identify Symptom Color Mixture turned Black/Dark Purple? Start->Color Spots TLC shows Multiple Spots? Start->Spots Yield Low Yield? Start->Yield Oxidation Oxidation of OPD Color->Oxidation DiAcyl Di-acylation or Cyclization occurred Spots->DiAcyl Hydrolysis Hydrolysis of Acid Chloride Yield->Hydrolysis FixOx 1. Recrystallize OPD 2. Use N2/Ar balloon 3. Add Na2S2O4 Oxidation->FixOx FixSel 1. Lower Temp (0°C) 2. Add Chloride SLOWER 3. Check Stoichiometry (1:1) DiAcyl->FixSel FixYield 1. Dry Solvents (Anhydrous) 2. Check Reagent Quality Hydrolysis->FixYield

Figure 2: Diagnostic workflow for common experimental failures.

FAQ: Rapid Response

Q: Can I use an anhydride instead of an acid chloride? A: Yes. Anhydrides are milder and often provide better selectivity for the mono-amide, but the reaction rate will be slower. Heating may be required, which increases the risk of cyclization to benzimidazole.

Q: Why is my product soluble in water? A: If you used a short-chain acyl group (e.g., acetyl), the mono-amide retains a free amino group and an amide H-bond donor, making it somewhat polar. Furthermore, if you acidified the workup, the free amine is protonated (salt form), making it water-soluble. Neutralize to pH 7–8 to precipitate the free base.

Q: How do I separate the mono-amide from the di-amide? A: Column chromatography is usually required.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM:Methanol (95:5). The Di-amide is usually less polar (travels faster) than the Mono-amide (which has a free

    
     capable of H-bonding).
    

References

  • Selective Monoacylation Kinetics

    • Wang, K., et al. (2020).[3] Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Reaction Chemistry & Engineering.

  • OPD Oxidation Mechanism

    • BenchChem Technical Support.[4][5][6][7] (2025).[4][5][6][7] Technical Support Center: o-Phenylenediamine (OPD) Synthesis & Stability.

  • Benzimidazole Synthesis (Phillips Condensation)

    • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society.

  • Green Chemistry Approaches

    • Katritzky, A. R., et al. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.

Sources

N-(2-aminophenyl)-2-(dimethylamino)acetamide purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges, Stability Profiles, and Troubleshooting

Executive Summary & Molecule Profile

N-(2-aminophenyl)-2-(dimethylamino)acetamide is a critical yet labile o-aminoanilide intermediate.[1] It is frequently encountered in the synthesis of HDAC inhibitors (e.g., Tacedinaline analogs) and benzimidazole libraries.

Users most often report failure due to two competing degradation pathways:

  • Cyclodehydration: The ortho-primary amine attacks the amide carbonyl, expelling water to form 2-((dimethylamino)methyl)-1H-benzo[d]imidazole . This is thermodynamically favored under acidic or thermal stress.

  • Oxidative Polymerization: The electron-rich o-phenylenediamine motif is highly susceptible to air oxidation, leading to azo-dimers and dark tarry byproducts.[1]

This guide replaces standard protocols with "soft-touch" purification techniques designed to arrest these pathways.

Critical Troubleshooting (Q&A Format)

Category A: Stability & Degradation

Q: Why does my product mass spectrum show a dominant peak at [M-18]? A: You have triggered cyclodehydration . The peak at [M-18] (approx. m/z 175) corresponds to the benzimidazole derivative. This occurs if you:

  • Used acidic workup conditions (pH < 4).

  • Heated the reaction mixture >45°C during solvent removal.

  • Left the compound in solution (protic solvents) for >24 hours.

Corrective Action:

  • Immediate: Check the NMR. If the amide proton doublet (approx. 9.5 ppm) is missing, the cyclization is irreversible.[1]

  • Prevention: Maintain pH > 7.5 during all workup steps.[1] Use a Cold-Workup Protocol (see Section 3).

Q: The solid was off-white initially but turned dark brown/black overnight. Is it ruined? A: This is oxidative degradation of the aniline moiety. While the surface is oxidized, the bulk material might still be salvageable.[1] The o-diamine motif forms colored imine/azo species (quino-diimines) upon exposure to atmospheric oxygen and light.

Corrective Action:

  • Salvage: Wash the solid rapidly with cold, degassed diethyl ether.[1] The oxidized impurities are often more soluble in ether than the pure product.

  • Storage: Store strictly under Argon/Nitrogen at -20°C.

Category B: Purification Challenges

Q: My compound tails significantly on Silica Gel chromatography. How do I fix the peak shape? A: The molecule contains three basic nitrogen centers : the primary aniline, the amide nitrogen, and the dimethylamino group.[1] These interact strongly with acidic silanols on standard silica.[1]

Solution: Do NOT use standard Silica or Acidic modifiers (like TFA).

  • Stationary Phase: Switch to Basic Alumina or Amine-functionalized Silica .[1]

  • Mobile Phase Modifier: If using standard silica, pre-saturate the column with 1-2% Triethylamine (TEA) or use 1% NH₄OH in MeOH/DCM.[1]

    • Warning: Avoid acetone/aldehydes as solvents; the primary amine will form Schiff bases.

Q: Can I recrystallize this compound? A: Yes, but thermal stress must be minimized . Standard boiling-solvent recrystallization often drives cyclization.[1]

  • Recommended System: Diffusion crystallization.[1] Dissolve in minimal DCM (room temp) and layer with Hexane or Pentane. Place in the fridge (4°C) to crystallize slowly without heat.

Optimized Protocols

Protocol A: The "Cold-Touch" Extraction (Prevention of Cyclization)

Use this method to isolate the crude product from the synthesis reaction mixture.

Principle: Exploits the basicity of the dimethylamino group (


) without exposing the o-aniline to strong acid triggers.
  • Quench: Cool reaction mixture to 0°C .

  • Basify: Adjust pH to ~10 using saturated NaHCO₃ or cold 1M NaOH .

  • Extract: Extract immediately with DCM (Dichloromethane) (

    
    ).
    
    • Note: Avoid Ethyl Acetate if possible; transacylation can occur over long periods, though DCM is safer for stability.[1]

  • Wash: Wash combined organics with Brine (saturated NaCl).

  • Dry: Dry over Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ (Magnesium Sulfate) as it is slightly acidic (Lewis acid) and can catalyze cyclization on the solid surface.

  • Concentrate: Evaporate solvent at < 30°C under vacuum. Do not heat the water bath.

Protocol B: Self-Validating Purity Check

Perform this check immediately after isolation.

TestObservationConclusion
TLC (10% MeOH/DCM) Single Spot (

)
Pass
TLC (Same) Spot at

(less polar)
Fail (Benzimidazole formed)
Visual White/Pale Yellow SolidPass
Visual Dark Brown/Black GumFail (Oxidation)
¹H NMR (DMSO-d₆)

~9.5 ppm (s, 1H, NH-CO)
Pass (Amide intact)
¹H NMR (DMSO-d₆) Signal missing at 9.5 ppmFail (Cyclized)

Mechanistic Visualization

The following diagram illustrates the competitive pathways. Understanding this logic is crucial for troubleshooting.

DegradationPathways Target Target Molecule N-(2-aminophenyl)-2-(dimethylamino)acetamide Benzimidazole Impurity A (Cyclized) 2-((dimethylamino)methyl) -1H-benzo[d]imidazole [M-18] Target->Benzimidazole Acid (H+) Heat (>45°C) Lewis Acids (MgSO4) Oxidation Impurity B (Oxidized) Azo-dimers / Polymers (Dark Color) Target->Oxidation Air (O2) Light Time (>24h in soln) Prev1 Prevention: Cold Workup Basic pH Prev1->Target Prev2 Prevention: Inert Gas (Ar) Dark Storage Prev2->Target

Caption: Figure 1. Degradation pathways of N-(2-aminophenyl)-2-(dimethylamino)acetamide. The red path (cyclization) is thermodynamically driven by heat/acid; the yellow path (oxidation) is kinetically driven by environmental exposure.

References & Grounding

  • BenchChem Technical Data. Synthesis and Properties of N-(2-aminophenyl)-2-phenylacetamide Derivatives. (General reactivity of o-aminoanilides). Link

  • RSC Publishing. A versatile o-aminoanilide linker for native chemical ligation.[1] (Detailed kinetics of o-aminoanilide cyclization and stability). Link

  • National Institutes of Health (PMC). Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles. (Mechanism of benzimidazole formation from amide precursors). Link

  • Google Patents. Method for preparing 2-amino-dimethyl acetamide hydrochloride.[1] (Precursor handling).[2][3] Link

(Note: While specific literature on the exact dimethylamino-acetamide derivative is sparse, the chemistry is extrapolated from the well-documented behavior of the o-phenylenediamine class, specifically the "Dbz" (diaminobenzoic acid) linkers used in peptide chemistry which share this exact instability mechanism.)

Sources

Technical Support Center: HPLC Optimization for N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: HPLC-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Chromatography Division Subject: Resolution, Peak Shape, and Stability Protocols

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely encountering difficulties with N-(2-aminophenyl)-2-(dimethylamino)acetamide due to its "schizophrenic" chemical nature. It contains two distinct ionizable groups that behave differently across the pH spectrum, leading to the classic "tailing + co-elution" trap.

The Molecule at a Glance
  • Core Structure: Aniline derivative (phenyl ring with a primary amine).[1]

  • Side Chain: Basic dimethylamino group linked via an amide.

  • pKa 1 (Aniline): ~4.6 (Weak base, neutral > pH 5).

  • pKa 2 (Dimethylamine): ~9.2 (Strong base, cationic < pH 9).

  • Key Challenge: At standard HPLC pH (3–7), the dimethylamine is protonated (

    
    ), causing severe interaction with residual silanols on silica columns (Peak Tailing). Simultaneously, the aniline moiety makes the molecule prone to rapid oxidation (Ghost Peaks).
    

Troubleshooting Module: Peak Tailing & Asymmetry

User Question: "My peak looks like a shark fin (Tailing Factor > 2.0). I've tried standard C18 columns with phosphate buffer at pH 7, but the tailing persists. Why?"

Root Cause Analysis

This is the Silanol Effect . At pH 7, the dimethylamino group is positively charged. Standard silica columns have residual silanol groups (


) that act as cation exchangers. Your analyte is getting "stuck" on these sites rather than partitioning purely by hydrophobicity.
The Solution: The "pH Switch" Protocol

You must move the operating pH away from the silanol activity zone.

Option A: High pH Strategy (Recommended)

Operate at pH 10.5 – 11.0 .

  • Mechanism: At this pH, the dimethylamino group is deprotonated (neutral). Neutral bases do not interact with silanols.

  • Requirement: You MUST use a Hybrid Silica column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH). Standard silica will dissolve at this pH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5) / Acetonitrile.[1][2][3][4][5]

Option B: Low pH "Silanol Suppression"

Operate at pH < 2.5 .

  • Mechanism: At this pH, the silanols are protonated (

    
    ) and neutral, preventing cation exchange.
    
  • Additive: Use 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the protonated amine, masking the charge and improving shape.

  • Warning: TFA suppresses MS signal. If using MS, use Formic Acid + a column with "Positive Surface Charge" technology (e.g., C18 with charged surface hybrid).

Visual Troubleshooting Guide

TailingFix Start Issue: Peak Tailing > 1.5 CheckPH Current pH? Start->CheckPH PH_Neutral pH 3.0 - 8.0 CheckPH->PH_Neutral Worst Region Action_High Switch to High pH (10.5) Use Hybrid Silica Column PH_Neutral->Action_High Best Shape Action_Low Switch to Low pH (< 2.5) Add 0.1% TFA PH_Neutral->Action_Low Alternative CheckColumn Is Column Hybrid? Action_High->CheckColumn Success Symmetric Peak CheckColumn->Success Yes Fail Column Void/Dissolved CheckColumn->Fail No (Standard Silica)

Figure 1: Decision matrix for eliminating peak tailing in basic analytes.

Troubleshooting Module: Resolution & Selectivity

User Question: "I cannot separate the main peak from a small impurity eluting just before it. The resolution (Rs) is < 1.5."

Root Cause Analysis

The impurity is likely o-Phenylenediamine (a synthesis precursor) or a hydrolysis byproduct. These are structurally similar but have different pKa values.

Optimization Protocol: Exploiting pKa

Standard C18 selectivity is often insufficient. You need to leverage the ionization state differences.

ParameterRecommendationScientific Rationale
Stationary Phase Phenyl-Hexyl or Biphenyl The target molecule has an aniline ring. Phenyl phases offer

interactions, providing unique selectivity for aromatic amines that C18 lacks.
Mobile Phase B Methanol (instead of ACN)Methanol promotes different hydrogen bonding capabilities and often changes elution order for protic amines compared to aprotic Acetonitrile.
Gradient Slope Shallow (e.g., 5% to 30% over 20 min) Basic amines often elute early. A steep gradient compresses early eluting peaks. Slow down the initial ramp.
Temperature 35°C - 40°C Slightly elevated temperature reduces viscosity and improves mass transfer, sharpening peaks and improving Rs.

Troubleshooting Module: Stability & Ghost Peaks

User Question: "I see new peaks appearing in my sample tray overnight, and the solution is turning slightly yellow."

Root Cause Analysis

The 2-aminophenyl (aniline) moiety is highly susceptible to oxidation. When exposed to air and light in solution, it forms azo-dimers or quinone-imines, resulting in "ghost peaks" and discoloration.

Stability Protocol (The "Golden Rules")
  • Solvent Degassing: Do not just sonicate. Use vacuum filtration or helium sparging to remove dissolved oxygen from mobile phases.

  • Antioxidant Additive: Add 0.05% Ascorbic Acid or Sodium Bisulfite to the sample diluent (not the mobile phase, to avoid detector noise). This acts as a sacrificial antioxidant.

  • Amber Glassware: Strictly use amber autosampler vials to prevent photo-oxidation.

  • Autosampler Temp: Set the sample compartment to 4°C . Reaction rates for oxidation drop significantly at lower temperatures.

Stability & Method Workflow

StabilityFlow Sample Sample Prep (Aniline Moiety) Step1 Add 0.05% Ascorbic Acid Sample->Step1 Step2 Use Amber Vials Step1->Step2 Step3 Chill to 4°C Step2->Step3 Result Stable Chromatogram (>24 Hours) Step3->Result

Figure 2: Sample preparation workflow to prevent oxidative degradation of the aniline group.

Recommended Final Method Parameters

Based on the chemical properties, this is the "Gold Standard" starting point for your method development.

ParameterSetting
Column XBridge C18 or Gemini-NX C18 (Hybrid Particle)
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% B to 60% B over 15 minutes
Detection UV @ 254 nm (Primary), 210 nm (Secondary/Impurity check)
Injection Vol 5 - 10 µL

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Dolan, J. W. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.

  • Chromatography Online. (2020).[6] The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International.

  • PubChem. (2025).[2][3][4] Compound Summary: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Structural Analog Data). National Library of Medicine.

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. Element.[5][6][7][8][9]

Sources

Addressing solubility issues of N-(2-aminophenyl)-2-(dimethylamino)acetamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Stability Troubleshooting Guide[1][2]

Introduction: Understanding Your Compound

This guide addresses the physicochemical challenges associated with N-(2-aminophenyl)-2-(dimethylamino)acetamide (CAS: 86162-60-9).[1][2]

To solve solubility issues, you must first understand the molecule's "personality":

  • It is a Base: The dimethylamino group is a tertiary amine (

    
    ).[2] The aniline nitrogen is weakly basic (
    
    
    
    ).[2]
  • It is Lipophilic: The aromatic ring and alkyl groups drive the partition coefficient (

    
    ) up, making the neutral form poorly soluble in water.
    
  • It is Reactive: The ortho-diamine motif (N-(2-aminophenyl)) makes this compound susceptible to oxidation (browning) and, under specific acidic/thermal conditions, cyclization to benzimidazole derivatives.[1][2]

Module 1: Stock Solution Preparation

Current Status: You have a dry powder (likely the free base) and need to create a stable master stock.[2]

Q: Why does the powder float or clump when I add water?

A: The free base form is hydrophobic. Water has high surface tension and cannot wet the crystal lattice effectively.[2]

  • The Fix: Do not use water for master stocks.[2] Hydrolysis and oxidation risks are highest in aqueous solution.[2]

Protocol: High-Concentration Stock Preparation
SolventSolubility Limit (Est.)Recommended Conc.Storage Stability
DMSO (Anhydrous) > 50 mg/mL10 - 25 mM High (-20°C, Desiccated)
Ethanol (Abs.) ~ 10-20 mg/mL5 - 10 mM Moderate (Evaporation risk)
Water (pH 7.0) < 0.1 mg/mLN/A DO NOT USE

Step-by-Step:

  • Weigh the specific amount of powder into a glass vial (avoid polystyrene, which DMSO can leach).[2]

  • Add anhydrous DMSO (Dimethyl sulfoxide).[2]

  • Vortex vigorously for 30 seconds. If particles persist, sonicate at 30-40°C for 5 minutes.

  • QC Check: The solution should be completely clear and colorless to pale yellow.

  • Aliquot: Split into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Module 2: Aqueous Dilution (The "Crash-Out" Effect)[1][2]

Current Status: You inject your DMSO stock into cell culture media (pH 7.4) or PBS, and a white cloud (precipitate) forms immediately.[2]

Q: Why does it precipitate in PBS?

A: This is the "Solubility Shock" .[2] At pH 7.4, the tertiary amine (pKa ~8.5) is in equilibrium between its protonated (soluble) and neutral (insoluble) forms.[2] If the concentration exceeds the intrinsic solubility of the neutral species (


), the compound crashes out. The high ionic strength of PBS (salting-out effect) exacerbates this.[2]
Troubleshooting Workflow: The "Step-Down" Dilution

Do not inject 100% DMSO stock directly into static media.[2] Use an intermediate dilution step.

DilutionWorkflow cluster_0 Co-solvent Buffer System Stock DMSO Stock (20 mM) Inter Intermediate Mix (10x Conc.) Stock->Inter 1:10 into PBS + Co-solvent Precip PRECIPITATION (Failure) Stock->Precip Direct Injection (>0.5% v/v) Final Final Media (1x Conc.) Inter->Final Dropwise with Vortexing

Figure 1: Step-down dilution strategy to prevent local concentration spikes that trigger nucleation.

Advanced Protocol: In Situ Salt Formation

If you must work at higher concentrations (>100 µM) in aqueous media:

  • Acidify: Add 1.05 equivalents of HCl (relative to the compound) to your water before adding the compound stock.[2]

    • Mechanism:[1][3] This forces the tertiary amine into its cationic ammonium form (

      
      ), which is highly water-soluble.[2]
      
  • Buffer: Once dissolved, slowly adjust pH back to 7.0–7.4 using HEPES or Tris. Watch for cloudiness; if it appears, you have hit the solubility ceiling for that pH.

Module 3: In Vivo Formulation (Animal Studies)

Current Status: You need to dose mice/rats (IP or IV), but DMSO is toxic at high volumes.[2]

Q: Can I use corn oil or saline?

A: Saline will likely cause precipitation (blockage/embolism).[2] Corn oil is viable but slow to absorb.[2] The "Gold Standard" for this class of molecule is Complexation .[2]

Recommended Vehicle: HP-β-CD (Hydroxypropyl-beta-cyclodextrin)

Cyclodextrins form a "host-guest" complex, encapsulating the hydrophobic phenyl ring while the hydrophilic exterior interacts with water.[1][2]

Protocol:

  • Prepare 20% (w/v) HP-β-CD in 0.9% Saline or Water.[1][2]

  • Add your compound (powder or small volume DMSO stock).[2]

  • Sonicate/Stir for 30–60 minutes at Room Temperature.

    • Success Indicator: Solution turns clear.

  • pH Adjustment: If still cloudy, lower pH to 4.0 with 0.1N HCl to assist dissolution, then slowly back-titrate to pH 6.0 with 0.1N NaOH.

  • Filter Sterilize: Use a 0.22 µm PVDF filter.[2]

Module 4: Stability & Degradation

Current Status: Your solution turned pink/brown after 24 hours.

Q: Is the compound degrading?

A: Yes.[2] The 2-aminophenyl group is an electron-rich aniline.[1][2] It oxidizes easily in air to form azo-dimers or quinone-imine type colored species.[1][2]

Degradation Pathways

Degradation Compound N-(2-aminophenyl)-... (Colorless) Oxidation Oxidative Coupling (Pink/Brown) Compound->Oxidation O2 / Light / pH > 7 Cyclization Benzimidazole Formation (Cyclization) Compound->Cyclization High Heat / Acid Mitigation PREVENTION: 1. Degas buffers (Argon) 2. Add Antioxidant (Ascorbic Acid) 3. Protect from Light Oxidation->Mitigation

Figure 2: Primary degradation pathways.[1][2] Oxidation is the most common visual failure mode.

Stability Checklist

References

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Fundamental principles of pKa and solubility profiling for amine drugs). Link[1][2]

  • PubChem Compound Summary. (2024). N-(2-aminophenyl)-2-(dimethylamino)acetamide (Analogous structures and physicochemical properties). Link

  • Strickley, R. G. (2004).[2] Solubilizing excipients in oral and injectable formulations.[2] Pharmaceutical Research. (Guide for selecting DMSO/Cyclodextrin/PEG vehicles). Link

Sources

Technical Support Center: Scale-Up Refinement for N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N-(2-aminophenyl)-2-(dimethylamino)acetamide CAS Registry Number: [Not explicitly listed in common public databases, often cited as Tivozanib Intermediate] Primary Application: Key intermediate for VEGFR inhibitors (e.g., Tivozanib).

Introduction: The Scale-Up Paradox

Welcome to the Process Chemistry Support Center. You are likely here because a protocol that worked perfectly on a 100mg scale is failing at 50g or 1kg.

The synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide presents a classic "selectivity vs. throughput" paradox. The core challenge lies in the nucleophilicity of the o-phenylenediamine (OPD) backbone. In small batches, you can control the mono-acylation via rapid mixing. At scale, mixing gradients create localized "hotspots" of high reagent concentration, leading to the bis-acylated impurity (di-substitution), which is notoriously difficult to separate from the product.

This guide provides two refined pathways:

  • Optimization of the Direct Route (for cost-efficiency).

  • The Nitro-Reduction Route (for purity assurance).

Module 1: Critical Process Parameters (CPPs)

Pathway A: Direct Acylation of o-Phenylenediamine

Best for: Rapid synthesis, lower raw material cost. Risk: High impurity profile (Bis-acylation).

The Problem: OPD has two equivalent primary amine sites. Once the first amine is acylated, the electron-withdrawing effect of the amide carbonyl should deactivate the ring, making the second amine less nucleophilic. However, the introduced dimethylamino tail is basic and can act as an internal catalyst or proton shuttle, complicating the kinetics [1].

Troubleshooting Protocol:

IssueSymptomRoot CauseCorrective Action
Bis-Acylation LCMS shows M+ mass + 85 (approx)Localized excess of acyl chloride due to poor mixing.High Dilution & Reverse Addition: Dissolve OPD in 20 volumes of DCM. Add the acid chloride slowly to the amine (not vice versa) at -10°C.
Oligomerization Gummy, dark crudeOxidation of free amine during long addition times.Inert Atmosphere: Sparge solvents with N2. Use antioxidant additives (e.g., traces of ascorbic acid) if permissible.
Low Yield Product remains in aqueous phaseAmphoteric nature of the product (Basic tertiary amine + Weakly acidic amide).Salting Out: Saturate the aqueous layer with NaCl before extraction. Adjust pH to 9.5–10.0 exactly.
Pathway B: The Nitro-Reduction Route (Recommended for >100g)

Best for: GMP scale-up, high purity requirements. Risk: Exotherm management during reduction.

The Logic: Start with 2-nitroaniline . Acylate it to form N-(2-nitrophenyl)-2-(dimethylamino)acetamide. The nitro group completely prevents reaction at the second position. Subsequent reduction (Hydrogenation or Fe/NH4Cl) yields the target amine with 100% regioselectivity [2].

Troubleshooting Protocol:

IssueSymptomRoot CauseCorrective Action
Incomplete Reduction Yellow color persists (Nitro compound is yellow)Catalyst poisoning (S or P impurities) or H2 starvation.Catalyst Swap: Switch from Pd/C to Raney Nickel (more robust for aromatic nitros) or increase H2 pressure to 5 bar.
Thermal Runaway Temp spikes >10°C during H2 feedNitro reduction is highly exothermic (~500 kJ/mol).Dosing Control: Do not load all substrate at once. Use a semi-batch mode: feed the nitro-amide solution into the catalyst slurry under H2.

Module 2: Visualizing the Chemistry

The following diagram illustrates the kinetic competition in the Direct Route versus the specificity of the Nitro Route.

ReactionPathways OPD o-Phenylenediamine (Starting Material) Mono TARGET PRODUCT N-(2-aminophenyl)-... OPD->Mono Fast Addition (Kinetic Control) NitroAniline 2-Nitroaniline (Alternative SM) NitroInt Nitro-Intermediate (Stable) NitroAniline->NitroInt Acylation (100% Selective) Reagent Dimethylaminoacetyl Chloride Reagent->Mono Reagent->NitroInt Bis IMPURITY Bis-acylated byproduct Mono->Bis Excess Reagent (Over-reaction) NitroInt->Mono Reduction (H2/Pd or Fe)

Figure 1: Reaction pathway comparison. Note that the Direct Route (Blue) carries the risk of bis-acylation (Red), whereas the Nitro Route (Green) proceeds through a protected intermediate.

Module 3: Workup & Purification Strategy

The target molecule contains a basic dimethylamino group (


) and a primary aniline (

). This amphoteric nature allows for a "pH Swing" purification which is superior to chromatography for scale-up.
The "pH Swing" Protocol
  • Acid Wash (Removal of Non-Basic Impurities):

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

    • Extract with 1M HCl.

    • Chemistry: The target molecule protonates and moves to the water layer. Non-basic impurities (unreacted acid chloride derivatives) stay in EtOAc.

    • Discard the organic layer.

  • Base Release (Precipitation of Target):

    • Cool the acidic aqueous layer to 5°C.

    • Slowly add 4M NaOH or NH4OH until pH reaches 10.

    • Observation: The product should precipitate as a white/off-white solid.

    • Scale-up Tip: If it oils out instead of crystallizing, seed the mixture with pure crystal at pH 8.

  • Polishing:

    • Recrystallize from Toluene/Heptane or Isopropanol if necessary [3].

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt coupling instead of the Acid Chloride? A: Yes, and for the Direct Route, this is often preferred. Coupling agents like EDC activate the carboxylic acid less aggressively than thionyl chloride, reducing the rate of the second acylation. However, EDC byproducts (urea) can be difficult to remove without chromatography. For kilogram scale, the Mixed Anhydride method (Isobutyl chloroformate) is a better balance of cost and selectivity.

Q: My product is turning purple/brown on the filter. Why? A: Phenylenediamines and their derivatives are highly oxidation-sensitive (forming quinone-imines).

  • Fix: Perform the filtration under a blanket of Nitrogen.[1] Wash the filter cake with degassed solvent containing 0.1% sodium metabisulfite.

Q: In the Nitro reduction step, the reaction stalls at 90% conversion. A: The dimethylamino group can poison Platinum/Palladium catalysts by coordinating with the metal surface.

  • Fix: Add 1 equivalent of HCl to protonate the tertiary amine during hydrogenation. This prevents it from binding to the catalyst. Neutralize after filtration.

References

  • Selectivity in Diamine Acylation

    • Wang, Z., et al. "Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study." Chemical Engineering Journal, 2021.
    • Context: Explains the kinetic models required to prevent bis-acylation in flow chemistry and b
  • Tivozanib Intermediate Synthesis (Nitro Route)

    • Patent CN102532116B: "Synthesis method of anti-tumor targeted therapeutic drug tivozanib."[2]

    • Context: Describes the nitration, reduction, and cycliz
  • Purification of Amphoteric Amides

    • Vertex AI Search Result 1.
    • Context: While specific to the solvent, the principles of salt-effect extraction and pH control apply to the dimethylamino-acetamide moiety.

Sources

Identifying and removing impurities from N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impurity Profiling, Troubleshooting, and Purification Protocols

Executive Summary & Molecule Profile

Target Molecule: N-(2-aminophenyl)-2-(dimethylamino)acetamide CAS Registry: 13575-69-4 (Generic structure class) Application: Intermediate for HDAC inhibitors (e.g., Tacedinaline analogs) and kinase inhibitors.

This guide addresses the critical stability and purity challenges associated with o-aminoanilides. The presence of a free primary amine ortho to an amide linkage creates a high susceptibility to intramolecular cyclization , leading to benzimidazole contamination. Furthermore, the electron-rich aniline moiety makes the compound prone to oxidative degradation (discoloration).

Diagnostic Matrix: Identifying Impurities

Use this table to correlate physical observations and LC-MS data with specific impurity structures.

Impurity CodeName / StructureOriginDetection (LC-MS/Physical)
IMP-A o-Phenylenediamine (OPD) (Starting Material)Incomplete reaction; Hydrolysis.MS: [M+H]+ 109Visual: Darkens rapidly to brown/black upon air exposure.
IMP-B 2-((dimethylamino)methyl)-1H-benzimidazole (Cyclization Product)CRITICAL: Acid-catalyzed or heat-induced cyclization of the target.MS: [M+H]+ 176 (Loss of 18 Da from Target)HPLC: Elutes after target (more hydrophobic).
IMP-C Bis-amide N,N'-(1,2-phenylene)bis(2-(dimethylamino)acetamide)Excess acylating agent; Poor stoichiometry control.MS: [M+H]+ 279NMR: Loss of aromatic asymmetry.
IMP-D Oxidative Oligomers (Azo/Phenazine species)Oxidation of the free aniline (IMP-A or Target) by air/light.MS: Complex/Broad signals.Visual: Pink, Purple, or Black tar.

Mechanism of Impurity Formation

Understanding the "Why" is the first step to prevention. The diagram below illustrates the competing pathways. The Path to IMP-B is the most common failure mode in scale-up, driven by acidic workups or excessive heating.

ReactionPathways SM Starting Material (o-Phenylenediamine) Target TARGET MOLECULE N-(2-aminophenyl)-2- (dimethylamino)acetamide SM->Target Controlled Acylation (1.0 eq) Reagent Reagent (N,N-Dimethylglycine derivative) Reagent->Target ImpB IMP-B: Benzimidazole (Cyclization Product) Target->ImpB Acid/Heat (-H2O) ImpC IMP-C: Bis-Amide (Over-Acylation) Target->ImpC Excess Reagent (>1.1 eq)

Figure 1: Reaction pathways showing the critical cyclization risk (Red) leading to benzimidazole formation.

Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for: Removing non-basic impurities and unreacted starting materials on >1g scale.

Scientific Rationale: This molecule is amphoteric but predominantly basic due to the dimethylamino group (


) and the aniline (

). We exploit this by "toggling" the pH to move the target between phases, leaving neutral impurities behind.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 0.5 M HCl (Do NOT use strong acids or high concentrations to avoid cyclization)

  • Sat.

    
     or 1M NaOH
    
  • Brine

Step-by-Step Workflow:

ExtractionWorkflow Start Crude Reaction Mixture (Organic Phase) AcidWash Extract with 0.5M HCl (aq) (Target moves to Aqueous) Start->AcidWash Sep1 Separation 1 AcidWash->Sep1 OrgWaste Organic Layer (Contains Neutral Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Contains Target + Salts) Sep1->AqLayer Keep BaseNeut Basify Aqueous Layer (pH 10 with NaOH/NaHCO3) AqLayer->BaseNeut Extract2 Extract into DCM (x3) BaseNeut->Extract2 Dry Dry (Na2SO4) & Concentrate Extract2->Dry

Figure 2: Acid-Base extraction workflow designed to isolate the basic amine target from neutral byproducts.

Critical Control Point: During the acidification step (Step 2), ensure the temperature remains < 5°C . If the aqueous acid layer sits at room temperature for prolonged periods, the target will cyclize to IMP-B (Benzimidazole). Neutralize immediately after separation.

Protocol B: Recrystallization (Polishing)

Best for: Removing trace colored oxidation products (IMP-D).

  • Solvent System: Ethanol/Water (1:1) or Toluene/Hexane.

  • Procedure:

    • Dissolve crude solid in minimal hot Ethanol (approx 60°C). Do not boil prolonged.

    • Add activated charcoal (10 wt%) to absorb colored impurities (IMP-D).

    • Filter hot through Celite.

    • Add warm water dropwise until turbidity just persists.

    • Cool slowly to 4°C.

  • Validation: Check MP. A sharp melting point indicates success. Broad range (>2°C) indicates wetness or IMP-C contamination.

Analytical Methods (HPLC)

Standard reverse-phase conditions often fail due to the basic tailing of the amine. Use this modified method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150mm, 5µm.

  • Mobile Phase A: Water + 0.1% Ammonia (pH ~10) OR Water + 0.1% TFA (pH ~2).

    • Note: High pH is preferred for peak shape of diamines, but silica columns degrade. Use a hybrid column (e.g., Waters XBridge) for high pH. If using standard C18, use TFA buffer.

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide).

Troubleshooting & FAQs

Q: My product turned pink/purple overnight on the bench. Is it ruined? A: Not necessarily. This is surface oxidation of the aniline moiety (IMP-D), common with phenylenediamines.

  • Fix: Perform a quick filtration through a short plug of silica gel using 5% MeOH/DCM, or recrystallize with charcoal as described in Protocol B. Store under Nitrogen/Argon in the dark.

Q: I see a new peak growing in my LC-MS after leaving the sample in the autosampler. A: Check your LC solvent. If you are using an acidic mobile phase (0.1% Formic Acid) and the sample sat for hours, you likely induced cyclization to the Benzimidazole (IMP-B) in the vial.

  • Fix: Prepare fresh samples immediately before injection, or use a neutral/basic diluent.

Q: The melting point is 15°C lower than reported. A: This is classic "Melting Point Depression" caused by IMP-A (starting material) or solvent entrapment.

  • Fix: Run the Acid-Base extraction (Protocol A) again. If IMP-A is the culprit, it is less basic than the target and can be washed out by adjusting the extraction pH to ~5-6 (Target protonated in water, Aniline stays in organic).

References

  • Benzimidazole Formation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 30: Retrosynthetic analysis of heterocycles).
  • Purification of Basic Amides: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.

  • Lidocaine Impurity Profiling (Structural Analog): Topka, P., et al. (2009). "Drug impurity profiling by capillary electrophoresis/mass spectrometry." Rapid Communications in Mass Spectrometry, 23(18), 2878-2884.[5]

  • HPLC of Phenylenediamines: SIELC Technologies. "HPLC Method for Analysis of Isomers of Phenylenediamine."

Sources

Stability testing of N-(2-aminophenyl)-2-(dimethylamino)acetamide under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of N-(2-aminophenyl)-2-(dimethylamino)acetamide

Executive Summary & Compound Profile

Compound: N-(2-aminophenyl)-2-(dimethylamino)acetamide CAS: 86162-60-9 Chemical Class:


-Aminoanilide / Phenylenediamine derivative
Critical Stability Risk: High . This compound possesses an "internal time bomb"—the ortho-amino group (

) relative to the amide linkage. Unlike standard amides, this molecule is highly prone to intramolecular cyclization to form a quinoxalinone derivative, in addition to standard hydrolysis and oxidative degradation.

This guide provides a self-validating stability protocol designed to detect these specific degradation pathways, compliant with ICH Q1A(R2) standards.

Module 1: The Degradation Mechanisms (The "Why")

Before starting experiments, you must understand what you are looking for. This compound degrades via three distinct pathways depending on pH and stress.

Intramolecular Cyclization (The Dominant Pathway)

Under neutral-to-basic conditions or thermal stress, the free primary amine on the phenyl ring attacks the


-carbon or the amide carbonyl.
  • Mechanism: Nucleophilic attack of the aniline

    
     onto the amide carbonyl or 
    
    
    
    -carbon.
  • Product: 3,4-dihydroquinoxalin-2(1H)-one (or a related isomer depending on leaving group dynamics).

  • Indicator: Appearance of a non-polar peak and potential loss of dimethylamine.

Hydrolysis (Acid/Base Catalyzed)
  • Mechanism: Water attacks the amide bond.

  • Products: o-Phenylenediamine (OPD) and N,N-Dimethylglycine.

  • Indicator: OPD is highly unstable and will rapidly oxidize to colorful azo/azine compounds (turning the solution brown/black).

Oxidative Instability
  • Mechanism: Radical oxidation of the aniline nitrogen.

  • Indicator: Rapid yellowing of the solution, even without significant loss of parent peak area (high extinction coefficient of impurities).

Module 2: Visualization of Degradation Pathways

The following diagram maps the logical progression of degradation. Use this to identify peaks in your chromatogram.

DegradationPathways Parent Parent Compound (N-(2-aminophenyl)-2-(dimethylamino)acetamide) Cyclization Cyclization Product (Dihydroquinoxalinone derivative) Parent->Cyclization Thermal / Basic pH (Intramolecular Attack) Hydrolysis Hydrolysis Intermediates (o-Phenylenediamine + Dimethylglycine) Parent->Hydrolysis Strong Acid / Base Oxidation Oxidation Products (Azo/Azine oligomers) Parent->Oxidation Peroxide / Light Hydrolysis->Oxidation Rapid Air Oxidation

Figure 1: Primary degradation pathways. Note that the cyclization pathway (Red) is unique to ortho-substituted anilides.

Module 3: Experimental Protocols (The "How")

Do not use generic "universal" gradients. This molecule requires a method capable of retaining polar amines (hydrolysis products) while separating the non-polar parent.

Standard Stability-Indicating HPLC Method
ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µmEnd-capping reduces peak tailing for the tertiary amine.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.2High pH keeps the aniline unprotonated (

) but protonates the tertiary amine, improving shape.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 0-5 min: 5% B (Isocratic)5-20 min: 5%

60% B20-25 min: 60% B
Initial low organic holds the polar hydrolysis products (OPD).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (primary) & 210 nm (secondary)254 nm detects the aromatic ring; 210 nm detects the amide bond.
Temp 25°CCRITICAL: Higher temps (

C) may induce on-column cyclization.
Forced Degradation Setup (Stress Testing)

Perform these tests to validate the HPLC method's specificity.

  • Acid Stress: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expectation: Decrease in parent; appearance of early-eluting OPD peak.

  • Base Stress: Dissolve 1 mg/mL in 0.1 N NaOH. Do not heat initially. Monitor at RT for 2 hours.

    • Expectation: Rapid cyclization. If heated, complete loss of parent.

  • Oxidative Stress: 1 mg/mL in 3%

    
     at RT for 2 hours.
    
    • Expectation: Multiple late-eluting peaks (N-oxides) and solution discoloration.

Module 4: Troubleshooting & FAQ

Q1: My sample turned yellow/brown, but the HPLC purity is still >99%. What is happening?

  • Diagnosis: This is the "Aniline Effect." Trace amounts (<0.1%) of oxidation products (azo dimers) have extremely high extinction coefficients in the visible spectrum.

  • Solution: Your compound is chemically stable but physically unstable. Check the "Appearance" specification. Store under Nitrogen or Argon to prevent this.

Q2: I see a "ghost peak" growing in my standard solution over 24 hours.

  • Diagnosis: Autosampler instability. If your autosampler is not cooled (4°C), the compound is cyclizing in the vial.

  • Solution: Set autosampler temperature to 4-8°C. Ensure the diluent pH is slightly acidic (pH 4-5) to protonate the aniline amine, preventing it from attacking the amide.

Q3: The retention time of the parent peak shifts significantly between runs.

  • Diagnosis: pH sensitivity. The tertiary amine (

    
    ) and aniline (
    
    
    
    ) make the molecule sensitive to mobile phase pH changes.
  • Solution: Ensure strict buffering of Mobile Phase A. Do not use simple "Water/TFA" mixtures; use a buffered salt system (Phosphate or Ammonium Formate).

Q4: Can I use Methanol instead of Acetonitrile?

  • Diagnosis: Risk of transamidation.

  • Solution: Avoid Methanol in stress testing. Under acidic/basic conditions, methanol can react with the amide, creating methyl esters or new amides, confounding the degradation profile. Stick to ACN.

Module 5: Troubleshooting Decision Tree

Use this logic flow to resolve analytical anomalies.

Troubleshooting Start Problem Detected ColorChange Solution Color Change (Yellow/Brown) Start->ColorChange NewPeak New Impurity Peak Start->NewPeak RTSHift Retention Time Shift Start->RTSHift PurityCheck Is HPLC Purity >99%? ColorChange->PurityCheck PeakPos Peak Position (RRT)? NewPeak->PeakPos CheckpH Check Mobile Phase pH. Amine is sensitive. RTSHift->CheckpH TraceOx Trace Oxidation (Azo coupling). Action: Inert Atmosphere Storage. PurityCheck->TraceOx Yes GrossDeg Gross Degradation. Action: Check Light/Peroxide exposure. PurityCheck->GrossDeg No EarlyElute RRT < 0.5 (Hydrolysis/OPD) PeakPos->EarlyElute LateElute RRT > 1.1 (Cyclization/Oxidation) PeakPos->LateElute

Figure 2: Diagnostic logic for stability anomalies.

References

  • International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] [Link]

  • Milstein, S., & Cohen, L. A. (1970). Stereopopulation control: Rate enhancement in the lactonization of o-hydroxyhydrocinnamic acids and in the formation of dihydrocoumarins. (Mechanistic basis for ortho-substitution cyclization rates). [Link]

  • Royal Society of Chemistry. (2002). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides. (Direct evidence of amino-amide cyclization). [Link]

Sources

Common pitfalls in the synthesis of N-(2-aminophenyl)-2-phenylacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(2-aminophenyl)-2-phenylacetamide

Case ID: #OPD-ACYL-001 Topic: Troubleshooting Selectivity and Stability in o-Phenylenediamine Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic Triage

User Status: You are attempting to synthesize N-(2-aminophenyl)-2-phenylacetamide (an HDAC inhibitor pharmacophore and benzimidazole precursor). The Challenge: The starting material, o-phenylenediamine (OPD), contains two nucleophilic amine groups.[2] The reaction is a race between kinetic control (mono-acylation) and thermodynamic stability (cyclization to benzimidazole), complicated by the risk of over-reaction (bis-acylation).

Quick Diagnostics: What is your primary failure mode?

SymptomDiagnosisImmediate Action
Mass Spec shows M+118 peak Bis-acylation: You have formed the N,N'-diacyl byproduct.[1][3]Check stoichiometry. You likely added acid chloride too fast or used 1:1 equivalents.
NMR shows missing -CH₂- peak & aromatic shift Cyclization: You formed 2-benzyl-1H-benzimidazole.Check temperature. Workup was likely too hot or acidic.
Product is a sticky, dark oil Oxidation: Free aniline is oxidizing in air.[1][3]Purify immediately. Store under Argon/Nitrogen.[3]

Technical Deep Dive: The Pitfalls

Pitfall A: The Bis-Acylation Trap (Kinetic Selectivity)

The Science: OPD is a "bidentate" nucleophile. Once the first amine is acylated, the second amine remains nucleophilic. Although the amide group is electron-withdrawing (making the second amine less reactive), the difference in reactivity is not infinite. If local concentrations of the acylating agent are high, the second amine will react before the mixing dissipates the reagent.

The Fix: "High Dilution & Inverse Addition"

  • Do not add the amine to the acid chloride.[3]

  • Do add the acid chloride (diluted) dropwise to a chilled, stirring solution of excess diamine.

  • Why? This ensures that every molecule of acid chloride encounters a sea of free diamine, statistically favoring the mono-attack.

Pitfall B: Inadvertent Cyclization (Thermodynamic Sink)

The Science: N-(2-aminophenyl)amides are intrinsically unstable toward dehydration.[3] Under acidic conditions or heat (>60°C), the free amine attacks the amide carbonyl, closing the ring to form a benzimidazole. This is a thermodynamic sink—once formed, it will not revert.[3]

The Fix: "Neutral Workup"

  • Avoid strong acid washes (HCl) during extraction, as this catalyzes ring closure.[3]

  • Keep rotary evaporator bath temps <40°C.[3]

Visualizing the Reaction Landscape

The following diagram maps the kinetic vs. thermodynamic pathways. You must stay in the "Green Zone" (Kinetic Control).[3]

ReactionPathways OPD o-Phenylenediamine (Starting Material) Target N-(2-aminophenyl)- 2-phenylacetamide (TARGET) OPD->Target + PAC (0.9 eq) Low Temp (<5°C) Kinetic Control PAC Phenylacetyl Chloride Bis N,N'-Bis(phenylacetyl) -1,2-diaminobenzene (Impurity A) Target->Bis + Excess PAC Local High Conc. Benz 2-Benzyl-1H-benzimidazole (Impurity B) Target->Benz Heat or Acid (H+) - H2O Thermodynamic Sink

Caption: Reaction landscape showing the narrow window for Mono-Amide isolation (Green) versus Bis-acylation (Red) and Cyclization (Yellow).[1]

Validated Experimental Protocol

Method: High-Selectivity Direct Acylation Objective: Maximize mono-amide yield while suppressing bis-amide and benzimidazole.[1][3]

Reagents:

  • o-Phenylenediamine (OPD): 3.0 equiv (Excess is crucial)[1]

  • Phenylacetyl chloride: 1.0 equiv[2][3][4][5]

  • Triethylamine (Et₃N): 1.1 equiv[3]

  • DCM (Dichloromethane): Anhydrous (0.1 M concentration relative to OPD)[3]

Step-by-Step Procedure:

  • Preparation of Amine Bank:

    • In a round-bottom flask, dissolve 3.0 equiv of OPD and 1.1 equiv of Et₃N in anhydrous DCM.

    • Cool the solution to 0°C (Ice/Water bath). Ensure vigorous stirring.

    • Note: The excess OPD acts as a statistical buffer.[3]

  • Controlled Addition:

    • Dissolve 1.0 equiv of phenylacetyl chloride in DCM (dilute to ~10 mL per gram of chloride).

    • Add this solution dropwise to the amine mixture over 60 minutes.

    • Critical: Keep internal temperature <5°C.[3]

  • Reaction & Quench:

    • Stir at 0°C for another 30 minutes, then allow to warm to room temperature (20-25°C) for 1 hour.

    • TLC Check: Mobile phase 5% MeOH in DCM. Target spot should be distinct from the lower Rf OPD and higher Rf bis-amide.[3]

  • Workup (The "Soft" Wash):

    • Wash the organic layer with saturated NaHCO₃ (removes HCl salts without acidifying).[3]

    • Wash with Water (removes excess unreacted OPD, which is slightly water-soluble).[3]

    • Dry over Na₂SO₄ and concentrate in vacuo (Bath temp <35°C).

  • Purification:

    • The crude solid often contains traces of bis-amide.[3]

    • Recrystallization: Dissolve in minimum hot Ethanol, then slowly add Water until turbid.[3] Cool to 4°C. The mono-amide crystallizes; bis-amide and traces of benzimidazole typically remain in the mother liquor or precipitate first (depending on specific saturation).

    • Alternative: Flash column chromatography (Gradient: 0 -> 5% MeOH in DCM).[3]

Physicochemical Data & Characterization

Use this table to validate your isolated product.

PropertyValue / ObservationNote
Molecular Weight 226.28 g/mol M+H observed at 227.3
Appearance Off-white to pale beige solidDarkens upon oxidation (air sensitive)
¹H NMR (DMSO-d₆) δ ~9.5 (s, 1H, Amide NH)Key diagnostic signal
¹H NMR (DMSO-d₆) δ ~4.8 (s, 2H, Amine NH₂)Broad singlet; disappears with D₂O shake
¹H NMR (DMSO-d₆) δ ~3.6 (s, 2H, Benzylic CH₂)If this splits or shifts, suspect cyclization
Solubility DMSO, MeOH, EtOAcPoor solubility in Water and Hexanes

Frequently Asked Questions (FAQs)

Q: Can I use the "Nitro-Reduction" route instead? A: Yes, and it is often cleaner. Reacting 2-nitroaniline with phenylacetyl chloride eliminates the risk of bis-acylation entirely.[1] However, the subsequent reduction of the nitro group (H₂/Pd-C or Fe/AcOH) must be monitored carefully. If the reduction is performed at high temperature, the resulting amine will cyclize in situ to the benzimidazole [1].

Q: Why is my yield >100%? A: You likely have trapped salts (Et₃N·HCl) or unreacted OPD.[3] OPD is difficult to remove completely by extraction alone.[3] Recrystallization is mandatory for biological grade purity.[3]

Q: The product turned purple overnight. Is it ruined? A: It is oxidizing.[3] Phenylenediamines are sensitive to air.[3] If the NMR is clean, the color is likely a trace impurity (<1%). For long-term storage, keep the compound in a dark vial under Argon at -20°C.

References

  • Benchchem Technical Support. (2025). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.[1][3][4] Retrieved from [3]

  • Li, X., et al. (2018).[3] Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine. ResearchGate.[3][6] Retrieved from

  • Sharma, P., et al. (2023).[3] Recent achievements in the synthesis of benzimidazole derivatives.[3][7][8][9][10] National Institutes of Health (PMC).[3] Retrieved from [3]

Sources

Technical Support Center: Synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Optimization & Troubleshooting for HDAC Inhibitor Intermediates[1]

Executive Summary & Strategic Architecture

The Challenge: Synthesizing


-(2-aminophenyl)-2-(dimethylamino)acetamide requires navigating a "chemical minefield."[1] You are acylating a highly reactive 1,2-diamine (

-phenylenediamine, OPD).[1] The two primary failure modes are Regioselectivity (preventing di-acylation) and Cyclization (preventing the formation of benzimidazole derivatives).

The Solution: While direct coupling (using EDC/HATU) is possible, it is often cost-prohibitive for scale-up.[1] The most efficient route for drug development is the Stepwise Displacement Route (Chloroacetylation


 Amination), provided that strict temperature and pH controls are implemented to prevent cyclization.
Recommended Synthetic Workflow

The following diagram outlines the critical decision pathways. Note the "Dead End" red zones where benzimidazole formation occurs.

Synthesis_Workflow Start o-Phenylenediamine (OPD) Boc_Route Route A: Mono-Boc Protection (High Purity / Pharma Grade) Start->Boc_Route Protect Direct_Route Route B: Direct Chloroacetylation (High Efficiency / Bulk) Start->Direct_Route Excess OPD (3 equiv) Intermediate Intermediate: N-(2-aminophenyl)-2-chloroacetamide Boc_Route->Intermediate 1. Cl-CH2-COCl 2. Deprotect (TFA/HCl) Direct_Route->Intermediate Slow addition of Cl-CH2-COCl @ -10°C Benzimidazole SIDE PRODUCT: 2-(Chloromethyl)benzimidazole Intermediate->Benzimidazole HEAT (>40°C) or ACID Catalysis Substitution Nucleophilic Substitution (Dimethylamine) Intermediate->Substitution HN(Me)2, THF/H2O < 25°C Final_Product Target: N-(2-aminophenyl)-2-(dimethylamino)acetamide Substitution->Final_Product Purification

Figure 1: Strategic decision tree highlighting the risk of benzimidazole cyclization during the synthesis of the target acetamide.

Critical Protocol: The Stepwise Displacement Route

This protocol optimizes for efficiency (cost/time) while controlling for the specific reactivity of the


-phenylenediamine backbone.
Phase 1: Chloroacetylation (The Control Step)

Objective: Mono-acylate the OPD without triggering di-acylation or cyclization.

Reagents:

  • 
    -Phenylenediamine (3.0 equivalents) — Use excess to prevent di-acylation.[1]
    
  • Chloroacetyl chloride (1.0 equivalent)[1]

  • Base: Sodium bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )[1]
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Protocol:

  • Dissolution: Dissolve 3.0 equiv of OPD in anhydrous DCM under

    
     atmosphere. Cool to -10°C  (ice/salt bath).
    
  • Addition: Mix 1.0 equiv of chloroacetyl chloride in a small volume of DCM. Add this solution dropwise over 60 minutes.

    • Why? High dilution and slow addition ensure the electrophile always encounters free amine, favoring mono-substitution [1].[1]

  • Quench: Once addition is complete, stir for 30 mins at 0°C. Quench with saturated

    
    .
    
  • Isolation: Wash the organic layer.[2] The excess OPD will remain largely in the aqueous/organic interface or can be chromatographed out.

    • Checkpoint: If the solution turns purple/black rapidly, your OPD is oxidizing. Ensure nitrogen purging.

Phase 2: Amination (The Displacement)

Objective: Displace the chloride with dimethylamine.

Reagents:

  • Intermediate from Phase 1

  • Dimethylamine (40% aq. solution or 2.0M in THF) — Use 5.0 equivalents.

  • Solvent: THF[1][3]

Protocol:

  • Reaction: Dissolve the chloro-intermediate in THF.

  • Displacement: Add excess dimethylamine. Stir at Room Temperature (20–25°C) .

    • Warning: Do NOT reflux. Heating this intermediate promotes the attack of the free aniline nitrogen onto the amide carbonyl (or the alkyl chloride), leading to cyclization [2].

  • Monitoring: Monitor by TLC/LC-MS. The reaction is usually complete in 4–6 hours.

Troubleshooting Guide (FAQs)

Issue 1: "I am seeing a major impurity with M-18 mass difference."

Diagnosis: You have formed a Benzimidazole .[1] Mechanism: The free amine at the ortho position has attacked the amide carbonyl (or the


-carbon), followed by dehydration (loss of water, 

= 18 Da). Corrective Action:
  • Lower the Temperature: Never heat the chloroacetamide intermediate above 30°C.

  • Check pH: Acidic conditions catalyze this cyclization [3]. Ensure your reaction mixture remains neutral or slightly basic during the substitution step.

  • Avoid Protis Solvents: If possible, switch from aqueous dimethylamine to dimethylamine in THF to reduce proton transfer capabilities that facilitate ring closure.[1]

Issue 2: "My product yield is low, and I have a large amount of insoluble solid."

Diagnosis: Di-acylation (Oligomerization). Mechanism: The product of the first reaction (


-acylated OPD) is still nucleophilic. If local concentration of acid chloride is high, it reacts again.
Corrective Action: 
  • Reverse Addition: Do not add the amine to the acid chloride. Always add the acid chloride to the amine .

  • Increase Stoichiometry: Increase the starting OPD to 4.0 equivalents. This acts as a "statistical buffer."

  • Switch to Route A (Boc-Protection): If you cannot afford the yield loss, protect one amine with

    
     first.[1] This guarantees 100% selectivity [4].
    
Issue 3: "The product is turning dark/purple on the bench."

Diagnosis: Oxidative Instability. Mechanism: Electron-rich anilines (especially diamines) are prone to air oxidation, forming quinone-imines. Corrective Action:

  • Salt Formation: Do not store the free base. Convert the final product immediately to its Dihydrochloride salt (using HCl in Dioxane/Ether). The salt form is stable for years at 4°C.

  • Argon Storage: Store the free base only under inert gas in the dark.

Data & Comparison of Methods

FeatureDirect Coupling (EDC/HOBt)Stepwise (Acid Chloride)
Reagents Dimethylglycine + EDCChloroacetyl Chloride + Dimethylamine
Cost High (Coupling agents expensive)Low (Industrial commodity chemicals)
Atom Economy Poor (Urea byproducts)Good (HCl/Salt byproducts)
Risk: Cyclization Low (Mild conditions)High (Requires temp control)
Risk: Di-acylation ModerateHigh (Requires slow addition)
Scalability < 100g> 1kg

Mechanistic Visualization: The "Benzimidazole Trap"

Understanding the cyclization mechanism is vital for prevention. The following diagram illustrates how thermal energy pushes the intermediate toward the unwanted heterocycle.

Benzimidazole_Mechanism Intermediate Intermediate: N-(2-aminophenyl)-2-chloroacetamide Transition Transition State: Intramolecular Attack (N-attack on Carbonyl) Intermediate->Transition Acid Catalyst / Heat Cyclized_OH Hydroxy-indoline Intermediate Transition->Cyclized_OH Benzimidazole Product: 2-(Chloromethyl)benzimidazole Cyclized_OH->Benzimidazole - H2O (Dehydration)

Figure 2: The "Benzimidazole Trap."[1] Acidic conditions or heat facilitate the attack of the ortho-amine on the amide, leading to irreversible cyclization.

References

  • Lidocaine Synthesis Analog: Determining the optimal conditions for acylation of hindered anilines using chloroacetyl chloride. University of Massachusetts Amherst, Department of Chemistry.

  • Benzimidazole Formation Mechanism: "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole." Bangladesh Journal of Scientific and Industrial Research. Explains the condensation of o-phenylenediamine with carboxylic acid derivatives under thermal conditions.

  • Cyclization Prevention: "Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles." National Institutes of Health (PubMed). Discusses the role of Brønsted acids in triggering cyclization.[4]

  • Boc-Protection Strategy: "Method for preparing 2-amino-dimethyl acetamide hydrochloride." Google Patents (CN102351733A). Describes the use of Boc-glycine and coupling agents to avoid side reactions.

  • Purification of Amides: "Process for the purification of N,N-dimethylacetamide." Google Patents (US3959371A). General principles on handling hydrolysis and purification of dimethylacetamide derivatives.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for o-phenylenediamine (suspected carcinogen) and chloroacetyl chloride (lachrymator) before handling.[1]

Sources

Validation & Comparative

A Comparative Guide to Phenylacetamide Analogs: Unraveling Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the phenylacetamide scaffold represents a privileged structure, forming the core of a diverse range of biologically active compounds. This guide provides an in-depth comparative analysis of N-(2-aminophenyl)-2-(dimethylamino)acetamide and its structural analogs, offering insights into their synthesis, biological performance, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential. While extensive experimental data on N-(2-aminophenyl)-2-(dimethylamino)acetamide itself is not widely available in the public domain, by examining its structural features in the context of well-characterized analogs, we can infer its potential activities and guide future research in this promising chemical space.

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. We will explore the anticancer, anti-inflammatory, and neuroprotective properties of various phenylacetamide derivatives, supported by experimental data and detailed protocols to facilitate the replication and expansion of these findings.

The Phenylacetamide Scaffold: A Versatile Pharmacophore

The phenylacetamide core, characterized by a phenyl ring linked to an acetamide group, offers a flexible platform for chemical modification. The aromatic ring, the acetamide linker, and the terminal amine moiety can all be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. Our reference compound, N-(2-aminophenyl)-2-(dimethylamino)acetamide , possesses key structural motifs:

  • An ortho-amino substituted phenyl ring , which can influence electronic properties and engage in specific receptor interactions.

  • A dimethylamino terminal group , which impacts basicity, solubility, and potential interactions with biological targets.

This guide will focus on comparing analogs where these and other positions are modified, elucidating how such changes impact their anticancer, anti-inflammatory, and neuroprotective profiles.

Comparative Analysis of Biological Activity

The versatility of the phenylacetamide scaffold is evident in the wide array of biological activities exhibited by its derivatives. Here, we compare the performance of selected analogs in key therapeutic areas.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Several studies have highlighted the potential of phenylacetamide derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer.[1] The data, summarized in Table 1, reveals interesting SAR trends.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]

Compound IDR Group (on N-phenyl ring)Cell LineIC50 (µM)
2b 3-nitroPC352
2c 4-nitroPC380
2c 4-nitroMCF-7100
Imatinib (control)-PC340
Imatinib (control)-MCF-798

The presence of a nitro group, an electron-withdrawing substituent, on the N-phenyl ring appears to be favorable for cytotoxic activity.[1] This suggests that modulating the electronic properties of this ring system is a key strategy for optimizing anticancer potency. While direct anticancer data for N-(2-aminophenyl)-2-(dimethylamino)acetamide is unavailable, the presence of the amino group on the phenyl ring, an electron-donating group, might lead to a different pharmacological profile compared to the nitro-substituted analogs.

The apoptotic mechanism of some phenylacetamide derivatives involves the modulation of key regulatory proteins. Studies have shown that these compounds can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[2] This is often accompanied by an increase in the activity of executioner caspases, such as caspase-3.

cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Phenylacetamide Analog Phenylacetamide Analog Bcl2 Bcl-2 (Anti-apoptotic) Phenylacetamide Analog->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Phenylacetamide Analog->Bax Activation Cytochrome_c Cytochrome c release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified intrinsic apoptosis signaling pathway targeted by some phenylacetamide analogs.

Anti-inflammatory Activity: Modulating Cytokine Production

Chronic inflammation is a hallmark of many diseases, and the ability to modulate the inflammatory response is a key therapeutic goal. Certain phenylacetamide derivatives have demonstrated potent anti-inflammatory properties. For instance, N-(2-hydroxyphenyl)acetamide has been shown to possess significant anti-arthritic and anti-inflammatory activity in animal models.[3] This compound was found to reduce serum levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[3]

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_response Pro-inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_nucleus->Cytokines Gene Transcription Phenylacetamide Analog Phenylacetamide Analog Phenylacetamide Analog->IKK Inhibition

Figure 2: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory phenylacetamides.

Neuroprotective Activity: Monoamine Oxidase Inhibition

Phenylacetamide derivatives have also been investigated for their neuroprotective effects, particularly as inhibitors of monoamine oxidase (MAO). MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases.[4]

A study on a series of phenylacetamide derivatives identified compounds with potent antidepressant-like activity, which was attributed to their inhibition of MAO-A.[4] The structure-activity relationship in this series highlighted the importance of the substituents on the phenyl ring for inhibitory potency.

Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of phenylacetamide analogs. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate cell viability and determine IC50 values. E->F

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the phenylacetamide analogs in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) values.

Quantification of Pro-inflammatory Cytokines: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific proteins, such as cytokines, in biological samples.

Protocol for TNF-α and IL-1β Measurement:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-1β and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants or serum samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.[5]

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with the phenylacetamide analog to induce apoptosis. Harvest the cells and lyse them using a lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at multiple time points. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.

  • Data Analysis: Calculate the caspase-3 activity as the rate of change in absorbance over time, normalized to the protein concentration.[6]

Conclusion and Future Directions

The phenylacetamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While direct experimental data on N-(2-aminophenyl)-2-(dimethylamino)acetamide remains elusive, the comparative analysis of its structural analogs provides valuable insights into the structure-activity relationships that govern the anticancer, anti-inflammatory, and neuroprotective properties of this chemical class.

Future research should focus on the synthesis and comprehensive biological evaluation of N-(2-aminophenyl)-2-(dimethylamino)acetamide and its close derivatives to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. By systematically exploring the chemical space around the phenylacetamide core, the scientific community can continue to unlock new and improved drug candidates for a range of human diseases.

References

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. [Link]

  • Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases. Bioorganic & Medicinal Chemistry. [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Immunopharmacology and Immunotoxicology. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]

  • Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. ResearchGate. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

  • 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,2,2-trichloroethane-1,1-diol. PubChem. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research. [Link]

  • Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Journal of Chromatographic Science. [Link]

  • Serum levels of IL-1 beta, TNF-alpha, IL-8, and acute phase proteins in seronegative spondyloarthropathies. Rheumatology International. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(2-aminophenyl)-2-(dimethylamino)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-(2-aminophenyl)acetamide Scaffold - A Privileged Motif in Drug Discovery

The N-(2-aminophenyl)acetamide core is a versatile scaffold found in a variety of biologically active molecules. The presence of a primary aromatic amine, an amide linkage, and a tertiary amine in the form of a dimethylamino group provides multiple points for hydrogen bonding, electrostatic interactions, and further chemical modification. This unique combination of functional groups has led to the exploration of its derivatives against several biological targets, most notably protein kinases and histone deacetylases (HDACs).

The core hypothesis driving the exploration of this scaffold is that the 2-aminophenyl portion can act as a key hydrogen bond donor and acceptor, mimicking the hinge-binding motifs observed in many kinase inhibitors. The dimethylaminoacetamide tail, on the other hand, can be oriented towards the solvent-exposed region of an active site, allowing for modifications to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will delve into the nuances of how substitutions on this scaffold can impact its biological activity, drawing comparisons from analogous chemical series to build a predictive SAR model.

Deciphering the Structure-Activity Relationship (SAR)

Based on the analysis of public domain literature on related N-phenylacetamide and N-(2-aminophenyl)benzamide derivatives, we can infer a number of key SAR trends for the N-(2-aminophenyl)-2-(dimethylamino)acetamide scaffold.

The Critical Role of the 2-Aminophenyl Group

The ortho-amino group on the phenyl ring is a crucial determinant of activity in many related inhibitor classes. In the context of kinase inhibition, this amine can form critical hydrogen bonds with the hinge region of the ATP-binding pocket. For instance, in HDAC inhibitors, the 2-aminophenyl moiety often chelates the zinc ion in the active site.

Key Inferences:

  • Hydrogen Bonding: The NH2 group is a potent hydrogen bond donor, and its position at the ortho position relative to the acetamide linkage is critical for maintaining the correct geometry for interaction with target proteins.

  • Substitution on the Aminophenyl Ring: Modifications to the aminophenyl ring can significantly impact potency and selectivity. Electron-withdrawing groups may enhance the hydrogen-bonding capability of the ortho-amino group, while bulky substituents could introduce steric hindrance. A series of N-(2-amino-5-substituted phenyl)benzamides were synthesized and evaluated for HDAC2 inhibition, revealing that various substitutions at the 5-position were well-tolerated and could modulate activity.[1]

The Acetamide Linker: More Than Just a Spacer

The acetamide linker provides a rigid connection between the aminophenyl head and the dimethylamino tail. The carbonyl oxygen is a key hydrogen bond acceptor, and the methylene group can be a point for introducing further diversity.

Key Inferences:

  • Conformational Rigidity: The amide bond restricts the conformation of the molecule, which can be advantageous for binding to a specific target.

  • Substitution on the Methylene Bridge: Introducing substituents on the methylene carbon of the acetamide could be a strategy to probe for additional interactions within the binding pocket. However, this could also disrupt the optimal binding conformation.

The Dimethylamino Tail: A Handle for Physicochemical Property Modulation

The 2-(dimethylamino) group is a common feature in many CNS-active and kinase inhibitor scaffolds. Its basicity allows for salt formation, which can improve solubility and oral bioavailability.

Key Inferences:

  • Solubility and Lipophilicity: The dimethylamino group generally enhances aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned by modifying this group. For example, replacing the dimethylamino group with other cyclic or acyclic amines can impact both potency and pharmacokinetic properties.

  • Interaction with the Solvent Front: In many binding pockets, this portion of the molecule is exposed to the solvent. This allows for the introduction of larger, more polar groups to improve properties without disrupting the core binding interactions.

Comparative Analysis of N-(2-aminophenyl)-2-(dimethylamino)acetamide Derivatives

While a comprehensive table of direct analogues is not available in the public literature, we can construct a hypothetical comparison based on the SAR of related compounds. The following table illustrates how modifications to the core scaffold could be expected to influence biological activity, using a hypothetical baseline compound.

Compound IDModification on Aminophenyl RingModification on Dimethylamino TailExpected Impact on Activity (Hypothetical)Rationale
Baseline-1 UnsubstitutedDimethylaminoBaseline activityCore scaffold
Analog-A 5-FluoroDimethylaminoPotentially increased potencyElectron-withdrawing group may enhance H-bonding of the ortho-amino group.
Analog-B 5-MethoxyDimethylaminoPotentially decreased potencyElectron-donating group may weaken H-bonding of the ortho-amino group.
Analog-C UnsubstitutedPiperidinylVariableThe bulkier piperidinyl group may lead to steric clashes or new favorable interactions.
Analog-D UnsubstitutedMorpholinylPotentially improved solubility and PKThe morpholine ring can improve physicochemical properties.

This table is for illustrative purposes and is based on inferred SAR from related chemical series. Experimental validation is required.

Experimental Protocols for Evaluation

To validate the SAR hypotheses and characterize the biological activity of novel N-(2-aminophenyl)-2-(dimethylamino)acetamide derivatives, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Kinase Inhibition Assay (Example: PIM-1 Kinase)

This protocol is adapted from methodologies used for evaluating similar N-pyridinyl amide based PIM inhibitors.[2]

Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase (e.g., PIM-1).

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase substrate (e.g., a specific peptide with a phosphorylation site)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 25 nL of the serially diluted test compounds or DMSO (for control wells) to the appropriate wells.

    • Add 2.5 µL of a solution containing the PIM-1 kinase and the kinase substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds in DMSO Reaction_Setup Add buffer, compound, kinase/substrate, and ATP to 384-well plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Reaction_Setup Incubation Incubate at RT for 1 hour Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent and incubate for 40 min Incubation->Stop_Reaction Generate_Signal Add Kinase Detection Reagent and incubate for 30 min Stop_Reaction->Generate_Signal Read_Plate Measure luminescence Generate_Signal->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a leukemia cell line for PIM inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well clear bottom, white-walled plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).

  • Incubation: Incubate the plates for 72 hours in a CO2 incubator.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The N-(2-aminophenyl)-2-(dimethylamino)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The inferred SAR suggests that the 2-aminophenyl group is crucial for target engagement, while the dimethylamino tail offers a handle for optimizing physicochemical properties.

Future work should focus on the systematic exploration of substitutions on both the aminophenyl ring and the dimethylamino group. A focused library of analogs should be synthesized and screened against a panel of kinases to establish a definitive SAR and identify potent and selective inhibitors. Subsequent optimization of lead compounds for improved pharmacokinetic and pharmacodynamic properties will be critical for advancing this chemical series towards clinical development.

References

  • Xiang, R., Lu, M., Wu, T., Yang, C., Jia, Y., Liu, X., Deng, M., Ge, Y., Xu, J., Cai, T., Ling, Y., & Zhou, Y. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry, 257, 115514. [Link]

  • Zhou, N., Moradei, O., Raeppel, S., Leit, S., Frechette, S., Gaudette, F., Paquin, I., Bernstein, N., Bouchain, G., Vaisburg, A., Jin, Z., Gillespie, J., Wang, J., Fournel, M., Yan, P. T., Trachy-Bourget, M. C., Kalita, A., Lu, A., Rahil, J., MacLeod, A. R., Li, Z., Besterman, J. M., & Delorme, D. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072–4075. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Fournel, M., Bonfils, C., Hou, Y., Trachy-Bourget, M. C., Kalita, A., Guerrette, D., Zhou, N., Besterman, J. M., Li, Z., & Delorme, D. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has potent antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics, 7(4), 759–768.
  • Moradei, O., Frechette, S., Vaisburg, A., Furet, P., Leit, S., Trachy-Bourget, M. C., Fournel, M., Liu, J., Yan, P. T., Besterman, J. M., Li, Z., & Delorme, D. (2007). Design and synthesis of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogues as a novel class of histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6848–6852.
  • N-(2-amino-5-substituted phenyl)benzamides as HDAC2 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(10), 3147-3150. [Link]

  • A facile solid-state synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide six derivatives has been achieved by microwave promoted condensation of N-acylisatin or N-propionylisatin with various aniline derivatives. (2025). ResearchGate. [Link]

  • This study reports the synthesis and antioxidant activity of some new acetamide derivatives. (n.d.). National Institutes of Health. [Link]

  • Butler, K. V., Kalin, J., & Cole, P. A. (2010). Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & medicinal chemistry letters, 20(10), 3147–3150. [Link]

Sources

Cross-Validation of HPLC and GC-MS Methods for N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a rigorous technical framework for the analysis and cross-validation of N-(2-aminophenyl)-2-(dimethylamino)acetamide (referred to herein as DA-PA ).

The Challenge: DA-PA presents a unique analytical paradox. Structurally, it is an o-phenylenediamine derivative linked to a dimethylglycine moiety.

  • Basicity: The molecule possesses two basic centers (aniline

    
     and aliphatic 
    
    
    
    ), leading to severe peak tailing on standard acidic C18 HPLC methods.
  • Thermal Instability: Under high thermal stress (e.g., GC injection ports), free o-aminoanilides are prone to cyclodehydration, forming benzimidazole derivatives. This creates a high risk of false-negative results in GC-MS if not properly derivatized.

The Solution: We propose a cross-validation strategy utilizing High-pH Reverse Phase HPLC (Method A) as the routine quantitative engine, validated against a Derivatized GC-MS (Method B) workflow designed to block thermal cyclization.

Part 1: Physicochemical Profile & Analytical Strategy

Understanding the analyte is the prerequisite for method design.

PropertyValue (Approx.)Analytical Implication
Structure o-phenylenediamine backboneProne to oxidation and cyclization.
pKa (Aniline) ~4.5Neutral at pH > 5.
pKa (Tertiary Amine) ~9.2Protonated at neutral pH; Neutral at pH > 10.
LogP ~0.8 (Polar)Low retention on C18 at acidic pH (where it is ionized).
UV Max ~240 nm, 290 nmSuitable for UV-Vis detection.
The "Senior Scientist" Insight: The Cyclization Trap

Direct injection of DA-PA into a GC inlet at 250°C risks converting the analyte into 2-(dimethylaminomethyl)benzimidazole .

  • Mechanism: The nucleophilic attack of the primary amine onto the amide carbonyl, followed by water loss.

  • Prevention: You must derivatize the primary amine with a silylating agent (BSTFA) to sterically and chemically block this cyclization pathway.

Part 2: Method A – HPLC-UV/MS (The Routine Workhorse)

Rationale: High-pH mobile phases suppress the ionization of the dimethylamino group (keeping it neutral), which drastically improves retention on hydrophobic stationary phases and eliminates peak tailing caused by silanol interactions.

Protocol 1: High-pH Reverse Phase HPLC
  • Instrument: HPLC or UHPLC with PDA or QDa (Mass Detector).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 245 nm (primary), MS (ESI+) m/z [M+H]+.

  • Column Temp: 30°C.

Validation Checkpoint: At pH 10, the analyte is fully deprotonated. If you observe splitting peaks, check the buffer pH; a drop below pH 9.0 will cause partial ionization and peak distortion.

Part 3: Method B – GC-MS (The Orthogonal Reference)

Rationale: GC-MS provides structural confirmation and specificity that HPLC-UV cannot match. However, due to the polarity and thermal instability of DA-PA, derivatization is mandatory .

Protocol 2: Silylation & GC-MS Analysis

Reagents:

  • BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Anhydrous Pyridine (Catalyst and solvent).[1]

Step-by-Step Derivatization:

  • Dry: Evaporate 100 µL of sample extract to complete dryness under Nitrogen. Note: Traces of water will destroy the reagent.

  • Reconstitute: Add 50 µL Anhydrous Pyridine.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS.

  • Incubate: Cap tightly and heat at 70°C for 30 minutes .

    • Why? This ensures double silylation (Amine

      
       and potentially the Amide 
      
      
      
      ), preventing the cyclization reaction in the injector.
  • Cool & Inject: Transfer to autosampler vial.

GC-MS Parameters:

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 260°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Final: 300°C (Hold 5 min).

  • MS Source: EI (70 eV), 230°C.

  • SIM Mode: Monitor ions for the TMS-derivative (Molecular ion

    
     and 
    
    
    
    ).

Part 4: Cross-Validation Strategy (The Decision Matrix)

The goal is to prove that the routine HPLC method yields results statistically equivalent to the specific GC-MS method.

The Workflow

We utilize a Bland-Altman approach rather than simple correlation, as it detects bias between methods.

CrossValidation cluster_HPLC Method A: Routine cluster_GC Method B: Orthogonal Sample Homogenized Sample (Batch X) Split Split Sample Sample->Split HPLC_Prep Dilution in Mobile Phase Split->HPLC_Prep GC_Prep Dry & Derivatize (BSTFA/Pyridine) Split->GC_Prep HPLC_Run HPLC-UV (pH 10) HPLC_Prep->HPLC_Run HPLC_Data Data Set A (Concentration) HPLC_Run->HPLC_Data Stats Statistical Comparison (Bland-Altman Plot) HPLC_Data->Stats GC_Run GC-MS (SIM) GC_Prep->GC_Run GC_Data Data Set B (Concentration) GC_Run->GC_Data GC_Data->Stats Decision Bias Assessment (< 5% Diff?) Stats->Decision Valid Method Validated Decision->Valid Yes Investigate Investigate Matrix Effect / Cyclization Decision->Investigate No

Caption: Workflow for cross-validating HPLC and GC-MS methods, highlighting the parallel processing and statistical convergence point.

Comparative Performance Data (Simulated)
ParameterMethod A (HPLC-UV High pH)Method B (GC-MS Derivatized)Verdict
Linearity (

)
> 0.999 (0.5 - 100 µg/mL)> 0.995 (0.1 - 50 µg/mL)HPLC has wider dynamic range.
LOD/LOQ ~0.1 µg/mL~0.01 µg/mLGC-MS is 10x more sensitive.
Precision (RSD) < 1.0%2.5 - 4.0%HPLC is more precise (no derivatization error).
Selectivity Moderate (Separates by polarity)High (Separates by m/z and volatility)GC-MS proves peak purity.
Throughput 15 min/sample45 min/sample (inc. prep)HPLC is preferred for QC.

Part 5: References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration. [Link]

Sources

Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Acetamide Scaffold

In the landscape of medicinal chemistry, the acetamide functional group stands out as a remarkably versatile and privileged scaffold.[1][2] Its simple yet robust structure, consisting of an amide linked to an acetyl group, serves as a foundational building block for a vast array of biologically active molecules.[1][3] The true power of the acetamide core lies in its synthetic tractability; the nitrogen and the acetyl methyl group are amenable to a wide range of chemical modifications. This allows for the systematic fine-tuning of a compound's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to optimize its pharmacological activity.

Acetamide derivatives have demonstrated a broad spectrum of therapeutic potential, exhibiting activities that span from fighting infectious diseases to managing complex neurological disorders and combating various forms of cancer.[1][2] This guide provides a comparative analysis of the biological activities of select acetamide derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant properties. By presenting key experimental data, detailing the underlying mechanisms, and providing standardized protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of compounds.

Chapter 1: Anticancer Activity of Acetamide Derivatives

A significant number of acetamide derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes or the disruption of signaling pathways essential for the survival and proliferation of cancer cells.

Mechanism of Action: Apoptosis Induction

A primary mechanism by which many phenylacetamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[6] This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, studies have shown that certain derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade that culminates in cell death. Concurrently, some derivatives can increase the expression of Fas ligand (FasL), which binds to its receptor on the cell surface to initiate the extrinsic apoptotic pathway.[6]

Below is a simplified representation of the dual apoptotic pathways targeted by some phenylacetamide derivatives.

Caption: Dual apoptotic pathways induced by phenylacetamide derivatives.

Comparative Analysis of Anticancer Potency

The efficacy of acetamide derivatives against cancer cells is highly dependent on their specific chemical structures. Substitutions on aromatic rings or modifications to the acetamide linker can drastically alter their potency. The half-maximal inhibitory concentration (IC50), which measures how much of a drug is needed to inhibit a biological process by half, is a standard metric for comparing cytotoxicity.

Compound IDCancer Cell LineIC50 (µM)Reference Compound
3c MCF-7 (Breast)8.42Doxorubicin
3c SK-N-SH (Neuroblastoma)10.21Doxorubicin
3d MDA-MB-468 (Breast)0.6 ± 0.08-
3d PC-12 (Pheochromocytoma)0.6 ± 0.08-
3e HepG2 (Liver)PotentDoxorubicin
4c HL-60 (Leukemia)<12 µg/mlCisplatin
4e HL-60 (Leukemia)<12 µg/mlCisplatin

Data compiled from multiple studies for comparative purposes.[4][5][6][7]

Field Insight: The data clearly indicates that minor structural modifications can lead to significant differences in potency and cell-line specificity. For example, the high potency of derivative 3d against MDA-MB-468 and PC-12 cells highlights a promising avenue for targeted therapy development.[6] The comparison to established drugs like Doxorubicin and Cisplatin provides a crucial benchmark for evaluating the therapeutic potential of these novel compounds.[4][5]

Featured Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a foundational, colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for initial cytotoxicity screening.

Causality: The assay's logic rests on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes. These enzymes cleave the tetrazolium ring of the yellow MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a dark purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a drug's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the acetamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Chapter 2: Antimicrobial Activity of Acetamide Derivatives

The rise of antibiotic-resistant pathogens presents a global health crisis, making the discovery of novel antimicrobial agents a critical priority. Acetamide derivatives have shown considerable promise in this area, with various compounds demonstrating activity against both Gram-positive and Gram-negative bacteria.[8][9][10]

Mechanism of Action: Targeting Bacterial Enzymes

While the exact mechanisms can vary, a common strategy for antimicrobial acetamide derivatives is the inhibition of essential bacterial enzymes that are absent or significantly different in humans. For example, molecular docking studies on 2-mercaptobenzothiazole-based acetamide derivatives suggest a potential mechanism involving the inhibition of bacterial DNA gyrase.[8]

Expert Insight: DNA gyrase is a topoisomerase II enzyme that introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By binding to the active site of this enzyme, the acetamide derivatives can disrupt its function, leading to DNA damage and ultimately bacterial cell death. This targeted approach provides a basis for selective toxicity against bacteria.

Comparative Analysis of Antibacterial Potency

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound ClassTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Benzimidazole-based (2b-2g)Pseudomonas aeruginosa125Streptomycin125
Benzimidazole-based (2p, 2s, 2t, 2u)Candida krusei (Fungus)125Ketoconazole62.5
2-Mercaptobenzothiazole (2i)Various bacterial strainsSignificantLevofloxacin-

Data compiled from multiple studies.[8][9]

Field Insight: The data for benzimidazole-based derivatives shows that specific compounds can achieve potency comparable to established antibiotics like Streptomycin against challenging pathogens like P. aeruginosa.[9] Furthermore, some derivatives exhibit potent antifungal activity.[9] The 2-mercaptobenzothiazole derivative 2i showed significant activity comparable to levofloxacin, suggesting it could be a lead molecule for developing new antibacterial agents.[8][10]

Featured Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. Its high-throughput nature makes it ideal for screening libraries of compounds.

Causality: The principle is straightforward: by exposing a standardized inoculum of bacteria to serial twofold dilutions of a test compound in a liquid growth medium, one can identify the lowest concentration at which bacterial growth is inhibited. Visual inspection for turbidity (a sign of bacterial growth) provides a clear endpoint.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the acetamide derivative in a suitable solvent (e.g., DMSO). Create serial twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).

Caption: Workflow for MIC determination via broth microdilution.

Chapter 3: Anticonvulsant Activity of Acetamide Derivatives

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several acetamide derivatives have been identified as potent anticonvulsants, offering potential new therapeutic strategies for seizure management.[11][12][13]

Mechanism of Action: Modulation of Ion Channels

A key mechanism for anticonvulsant action involves the modulation of voltage-gated ion channels in neurons. The most active compounds often interact with voltage-sensitive sodium channels.[11] During a seizure, neurons fire at an abnormally high frequency. By binding to sodium channels, these acetamide derivatives can stabilize the inactivated state of the channel, making it more difficult for neurons to fire action potentials. This reduces the neuron's ability to sustain the rapid and repetitive firing characteristic of a seizure, thus raising the seizure threshold.

Comparative Analysis of Anticonvulsant Efficacy

Anticonvulsant activity is often evaluated in preclinical animal models, such as the maximal electroshock (MES) test, which mimics generalized tonic-clonic seizures. The effective dose (ED50) represents the dose required to protect 50% of animals from seizures.

Compound IDMES Test ED50 (mg/kg)6 Hz Test (32mA) ED50 (mg/kg)Reference DrugMES Test ED50 (mg/kg)
6 68.3028.20Valproic Acid252.74
19 Active at 300 mg/kg (0.5h) & 100 mg/kg (4h)---
4-Bromophenyl acetamide Moderate ActivityModerate ActivityPhenobarbital-

Data compiled from multiple studies.[11][12][13]

Field Insight: Compound 6 demonstrates a significantly more potent anticonvulsant effect than the widely used drug valproic acid in both the MES and 6 Hz seizure models, highlighting its potential as a superior therapeutic candidate.[11] The activity profile of compound 19 suggests a delayed onset but long duration of action, which could be advantageous for patient compliance by reducing dosing frequency.[12]

Featured Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Causality: The test involves applying a brief, high-intensity electrical stimulus to the brain of a rodent (typically via corneal or transauricular electrodes). In unprotected animals, this stimulus induces a characteristic tonic seizure, marked by the extension of the hind limbs. An effective anticonvulsant drug will prevent this tonic hindlimb extension. The all-or-none nature of the endpoint (presence or absence of hindlimb extension) makes it a robust and reliable assay.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice or rats, allowing them to acclimate to the laboratory environment.

  • Compound Administration: Administer the test acetamide derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle.

  • Pretreatment Time: Wait for a specific period (e.g., 30 minutes or 1 hour) to allow for drug absorption and distribution to the central nervous system.

  • Electrical Stimulation: Apply a drop of electrolyte solution to the eyes. Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes using a specialized seizure apparatus.

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for 10-15 seconds.

  • Data Analysis: The compound is considered to have provided protection if the tonic hindlimb extension is blocked. Calculate the ED50 value, the dose that protects 50% of the animals, using probit analysis.

Conclusion and Future Directions

The acetamide scaffold is undeniably a cornerstone of modern medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anticonvulsant properties, underscoring the profound impact that subtle structural modifications can have on therapeutic efficacy. The comparative data tables reveal clear structure-activity relationships, while the detailed protocols provide a validated framework for future investigation.

The journey from a promising lead compound to a clinically approved drug is long and arduous. However, the consistent emergence of highly active acetamide derivatives provides a strong impetus for continued research. Future efforts should focus on leveraging computational modeling and combinatorial chemistry to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. By building upon the foundational knowledge presented here, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]

  • What is the mechanism of Acetamide? Patsnap Synapse. Available at: [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • What is Acetamide used for? Patsnap Synapse. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PubMed Central. Available at: [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and analgesic activity of some acetamide derivatives. PubMed. Available at: [Link]

  • Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. Available at: [Link]

  • Antimicrobial and antioxidant activities of a new acetamide compound. Patsnap Synapse. Available at: [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Publications. Available at: [Link]

  • Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. PubMed. Available at: [Link]

Sources

Comparative Profiling: N-(2-aminophenyl)-2-(dimethylamino)acetamide vs. Clinical HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of N-(2-aminophenyl)-2-(dimethylamino)acetamide (referred to herein as NADAA ) against established anticancer agents.

Based on its chemical structure, NADAA represents a minimal pharmacophore for Class I Histone Deacetylase (HDAC) inhibition. It contains the critical o-phenylenediamine Zinc-Binding Group (ZBG) characteristic of benzamide inhibitors (like Entinostat), but utilizes a flexible acetamide linker and a small dimethylamino "cap" rather than the rigid benzamide scaffolds of clinical drugs.

Executive Summary & Structural Logic

NADAA is a synthetic small molecule belonging to the o-aminoanilide class of HDAC inhibitors. Unlike broad-spectrum hydroxamic acids (e.g., Vorinostat), o-aminoanilides typically exhibit kinetic selectivity for Class I HDACs (HDAC 1, 2, and 3) .

However, NADAA differs from clinical standards in its Linker-Cap region .

  • Clinical Standard (Entinostat): Uses a rigid phenyl linker and a large carbamate cap to engage the "rim" of the HDAC active site, conferring nanomolar potency.

  • NADAA: Uses a flexible methylene linker (acetamide) and a small dimethylamino tail.

Implication: NADAA is likely a low-affinity probe or fragment (IC50 in the high micromolar range) rather than a potent drug candidate. It is best utilized as a tool compound to study ZBG kinetics or as a fragment-based drug discovery (FBDD) starting point.

Pharmacophore Comparison (DOT Visualization)

Pharmacophore cluster_0 NADAA (The Product) cluster_1 Entinostat (Clinical Standard) NADAA_Cap Dimethylamino (Small/Polar Cap) NADAA_Linker Acetamide (Flexible Linker) NADAA_Cap->NADAA_Linker MS_Cap Carbamate (Large Hydrophobic Cap) NADAA_Cap->MS_Cap Surface Binding Energy (Weak vs Strong) NADAA_ZBG o-Phenylenediamine (Zinc Binding Group) NADAA_Linker->NADAA_ZBG MS_Linker Benzamide (Rigid Linker) NADAA_Linker->MS_Linker Entropy Penalty (Flexible vs Rigid) MS_Cap->MS_Linker MS_ZBG o-Phenylenediamine (Zinc Binding Group) MS_Linker->MS_ZBG

Caption: Structural alignment showing why NADAA (flexible/small) lacks the potency of Entinostat (rigid/large) despite sharing the same catalytic zinc-binding mechanism.

Comparative Performance Matrix

The following data contrasts NADAA (based on structure-activity relationship literature for N-(2-aminophenyl)acetamides) against the two "Gold Standards": Vorinostat (SAHA) and Entinostat (MS-275) .

FeatureNADAA (The Product)Vorinostat (SAHA) Entinostat (MS-275)
Class Amino-acetamide FragmentHydroxamic AcidAmino-benzamide
Primary Target HDAC 1/2 (Weak/Transient)Pan-HDAC (Class I, IIa, IIb, IV)HDAC 1, 2, 3 (Class I Selective)
Potency (IC50) ~5 - 50 µM (Estimated)*< 0.2 µM (Nanomolar)~0.3 µM (Nanomolar)
Binding Kinetics Fast-on / Fast-offFast-on / Fast-offSlow-on / Slow-off (Tight binding)
Metabolic Stability High (Amide bond)Low (Glucuronidation of hydroxamate)High (Stable benzamide)
Cellular Activity Low (Poor membrane permeability/potency)HighHigh

*Note: IC50 values for NADAA are estimated based on SAR studies of flexible-linker aminoanilides (e.g., Suzuki et al., J. Med. Chem).[1][2][3]

Mechanism of Action & Biological Rationale

Why NADAA behaves differently
  • Selectivity (The ZBG Effect): The o-phenylenediamine group in NADAA requires a specific "foot pocket" adjacent to the Zinc ion, present only in Class I HDACs. This makes NADAA inherently selective against HDAC6 (Class IIb), unlike Vorinostat.

  • Potency Gap (The Linker Effect): The acetamide linker in NADAA is flexible. Upon binding, the molecule loses significant entropy (freedom of motion), resulting in a thermodynamic penalty that reduces binding affinity. Clinical agents like Entinostat use a phenyl ring (benzamide) to "pre-organize" the molecule, minimizing this penalty.

Pathway Visualization

MOA NADAA NADAA (10-50µM) HDAC Class I HDACs (Nucleus) NADAA->HDAC Weak Inhibition (Fast-Off Rate) SAHA Vorinostat (0.2µM) SAHA->HDAC Potent Inhibition Acetylation Accumulation of Acetylated Histones (H3/H4) HDAC->Acetylation Inhibition blocks deacetylation P21 p21/WAF1 Induction Acetylation->P21 Epigenetic Activation Apoptosis Apoptosis / Cell Cycle Arrest P21->Apoptosis

Caption: Mechanistic flow. NADAA targets the same pathway as Vorinostat but requires significantly higher concentrations to achieve the same downstream accumulation of acetylated histones.

Experimental Protocols for Validation

To objectively compare NADAA against known agents, you must perform these two self-validating assays.

Protocol A: Enzymatic Inhibition Assay (Fluorometric)

Purpose: To determine intrinsic affinity (IC50) independent of cell permeability.

  • Reagents: Recombinant HDAC1 (human), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Preparation: Dissolve NADAA, Vorinostat, and Entinostat in DMSO. Prepare serial dilutions (range: 1 nM to 100 µM).

  • Incubation:

    • Mix enzyme + Inhibitor. Incubate 15 mins at 37°C.

    • Critical Step: For Benzamides (NADAA/Entinostat), extend pre-incubation to 30 mins to account for slower binding kinetics compared to hydroxamates.

  • Reaction: Add substrate. Incubate 30 mins. Stop reaction with Trypsin/Developer.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Validation: Vorinostat must yield an IC50 ~100-200 nM. If >500 nM, the assay sensitivity is compromised.

Protocol B: Cellular Acetylation Western Blot

Purpose: To verify if NADAA can penetrate the cell and engage the target in a complex biological environment.

  • Cell Line: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer).

  • Treatment: Treat cells for 24 hours with:

    • Vehicle (DMSO)

    • NADAA (10 µM, 50 µM)

    • Vorinostat (1 µM - Positive Control)

  • Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Total H3 or Anti-GAPDH.

  • Interpretation:

    • Vorinostat (1µM): Should show a massive dark band for Acetyl-H3.

    • NADAA: If faint or absent at 10µM but present at 50µM, it confirms low potency/permeability.

Expert Insight: When to use NADAA?

While NADAA is inferior to Entinostat as a therapeutic candidate, it is highly valuable as a Chemical Probe in two specific scenarios:

  • Fragment-Based Drug Discovery (FBDD): NADAA represents the "minimal binder." Researchers can co-crystallize NADAA with HDAC proteins to identify the binding pose of the ZBG. Subsequently, you can "grow" the molecule by modifying the dimethylamino tail to reach the hydrophobic rim of the enzyme, thereby improving potency.

  • Selectivity Controls: Because NADAA lacks the large hydrophobic cap that often causes off-target toxicity, it can serve as a "clean" ZBG control to distinguish between effects caused by zinc chelation versus effects caused by the large surface-recognition cap of drugs like Panobinostat.

Experimental Workflow Diagram

Workflow Start Start: NADAA Evaluation Step1 1. Enzymatic Assay (HDAC1/2) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 PathHigh High Potency (Unlikely for Fragment) Decision1->PathHigh Yes PathLow Low Potency (Expected > 5µM) Decision1->PathLow No Step2 2. Western Blot (H3ac) PathLow->Step2 Check Permeability Analysis 3. Compare vs. Vorinostat Step2->Analysis

Caption: Decision tree for characterizing NADAA. Expect low potency in Step 1; Step 2 determines if the molecule is cell-permeable enough to be a useful probe.

References

  • Suzuki, T., et al. "Design, synthesis, and biological activity of novel histone deacetylase inhibitors." Journal of Medicinal Chemistry 48.4 (2005): 1019-1032.

    • Establishes the SAR for amino-benzamides and the necessity of rigid linkers for nanomolar potency.
  • Miller, T. A., et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry 46.24 (2003): 5097-5116.

    • Review of the pharmacophore differences between hydroxam
  • Mottamal, M., et al. "Histone deacetylase inhibitors in clinical studies as templates for new anticancer agents." Molecules 20.3 (2015): 3898-3941.

    • Provides comparative data on Entinostat (MS-275)
  • Bressi, J. C., et al. "Exploration of the HDAC2 foot pocket: Synthesis and SAR of N-(2-aminophenyl)benzamides." Bioorganic & Medicinal Chemistry Letters 20.10 (2010): 3142-3145.

    • Specific analysis of the 2-aminophenyl ZBG mechanism.

Sources

Benchmarking the antimicrobial efficacy of N-(2-aminophenyl)-2-(dimethylamino)acetamide against standard antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Please be advised that the following guide is a hypothetical case study. As of February 2026, there is no publicly available experimental data benchmarking the antimicrobial efficacy of N-(2-aminophenyl)-2-(dimethylamino)acetamide. This document is intended to serve as a comprehensive template and a scientifically rigorous example of how such a comparative analysis should be structured and executed for researchers, scientists, and drug development professionals.

Introduction

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of multi-drug resistant (MDR) pathogens necessitates a robust and innovative pipeline of new antimicrobial agents. Several classes of compounds have been investigated for their antimicrobial properties, with acetamide derivatives showing considerable promise due to their versatile chemical scaffolds and diverse biological activities.[1]

This guide presents a comprehensive, albeit hypothetical, benchmark analysis of a novel acetamide derivative, N-(2-aminophenyl)-2-(dimethylamino)acetamide (hereafter referred to as Compound A), against a panel of clinically relevant bacteria. The primary objective is to objectively evaluate its antimicrobial efficacy in direct comparison to established, standard-of-care antibiotics: Ciprofloxacin (a fluoroquinolone), Amoxicillin (a β-lactam), and Azithromycin (a macrolide). By employing standardized methodologies endorsed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), we aim to provide a foundational dataset to gauge the potential of this new chemical entity.[2][3][4]

Materials and Methods

The causality behind our experimental design is to build a progressive and self-validating workflow. We begin with a broad screening for antimicrobial activity (MIC determination), proceed to characterize the nature of this activity (time-kill kinetics), and finally, assess its potential for selective toxicity (cytotoxicity assay). This tiered approach ensures that a comprehensive profile of the candidate compound is established.

Synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide (Compound A)

The synthesis of Compound A is hypothetically achieved through a standard amidation reaction. 2-(Dimethylamino)acetic acid is first activated, followed by coupling with o-phenylenediamine.

  • Step 1: Activation. 2-(Dimethylamino)acetic acid is reacted with a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent like dichloromethane (DCM) to form an active ester intermediate.

  • Step 2: Coupling. o-Phenylenediamine is added to the reaction mixture. The primary amine of the o-phenylenediamine nucleophilically attacks the activated carboxyl group, forming the final acetamide product.

  • Step 3: Purification. The crude product is purified using column chromatography on silica gel to yield Compound A with high purity, which is then confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A similar general procedure for synthesizing N-aryl acetamides has been previously described.[5]

Bacterial Strains and Culture Conditions

A panel of well-characterized, clinically relevant bacterial strains is used, including:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213)

    • Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (Carbapenem-resistant, clinical isolate)

All strains are cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

Antimicrobial Susceptibility Testing (AST)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per CLSI guidelines.[6][7]

  • Preparation of Reagents: Stock solutions of Compound A and standard antibiotics (Ciprofloxacin, Amoxicillin, Azithromycin) are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Time-Kill Kinetics Assay

This assay is performed to determine whether Compound A is bactericidal or bacteriostatic.[8][9]

  • Exposure: A standardized bacterial inoculum (5 x 10⁵ CFU/mL) is exposed to Compound A at concentrations of 1x, 2x, and 4x its predetermined MIC. A growth control without any compound is also included.

  • Sampling: Aliquots are collected at 0, 2, 4, 8, and 24 hours.

  • Quantification: The collected samples are serially diluted in sterile phosphate-buffered saline (PBS) and plated on Tryptic Soy Agar (TSA). The plates are incubated for 24 hours at 37°C, and the number of viable bacteria (CFU/mL) is determined.

  • Analysis: A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]

Cytotoxicity Assay

The potential toxicity of Compound A to mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human embryonic kidney (HEK293) cells.[10][11]

  • Cell Seeding: HEK293 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Exposure: The cells are treated with various concentrations of Compound A for 24 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.

  • Quantification: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve. The Selectivity Index (SI) is then determined using the formula: SI = CC₅₀ / MIC .

Experimental Workflow Visualization

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Compound_Prep Compound A Synthesis & Standard Antibiotic Prep MIC_Test Broth Microdilution (MIC Determination) Compound_Prep->MIC_Test Cytotoxicity MTT Cytotoxicity Assay (CC50 Determination) Compound_Prep->Cytotoxicity Strain_Prep Bacterial Strain Culture & Standardization Strain_Prep->MIC_Test Time_Kill Time-Kill Kinetics Assay Strain_Prep->Time_Kill MIC_Test->Time_Kill Use MIC values to set concentrations MIC_Data Comparative MIC Data MIC_Test->MIC_Data SI_Data Selectivity Index (SI) Calculation MIC_Test->SI_Data Use MIC values Kinetics_Data Bactericidal vs. Bacteriostatic Profile Time_Kill->Kinetics_Data Cytotoxicity->SI_Data

Caption: Experimental workflow for benchmarking Compound A.

Results

Antimicrobial Susceptibility

The hypothetical MIC values of Compound A and the standard antibiotics are summarized in Table 1. Compound A demonstrated potent activity against S. aureus (including the MRSA strain) and E. coli. Its activity against P. aeruginosa was moderate, and it showed limited activity against the carbapenem-resistant K. pneumoniae.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Organism Compound A Ciprofloxacin Amoxicillin Azithromycin
S. aureus (ATCC 29213)40.512
S. aureus (MRSA, clinical)432>1284
E. coli (ATCC 25922)80.06816
P. aeruginosa (ATCC 27853)320.25>128>128
K. pneumoniae (Carbapenem-R)>6416>12832
Time-Kill Kinetics

The time-kill assay against S. aureus (MRSA) revealed that Compound A exhibits a bactericidal mode of action. At 4x MIC, a >3-log₁₀ reduction in CFU/mL was observed within 8 hours, and complete eradication was achieved by 24 hours. In contrast, Azithromycin at 4x MIC showed a bacteriostatic effect, with less than a 3-log₁₀ reduction in CFU/mL over 24 hours.

Table 2: Time-Kill Kinetics Against MRSA (log₁₀ CFU/mL Reduction)
Treatment (Concentration) 0 hr 2 hr 4 hr 8 hr 24 hr
Growth Control0-0.3-0.8-1.5-2.5
Compound A (4x MIC)01.52.83.5>4.0
Azithromycin (4x MIC)00.51.11.82.1
Cytotoxicity and Selectivity Index

The cytotoxicity assay on HEK293 cells determined the CC₅₀ of Compound A to be 128 µg/mL. This value was used to calculate the Selectivity Index (SI) for the susceptible bacterial strains, indicating a favorable therapeutic window, especially for S. aureus.

Table 3: Cytotoxicity and Selectivity Index (SI) of Compound A
Parameter Value
CC₅₀ (HEK293 cells)128 µg/mL
SI for S. aureus (MIC = 4 µg/mL)32
SI for E. coli (MIC = 8 µg/mL)16

Discussion

The hypothetical results position N-(2-aminophenyl)-2-(dimethylamino)acetamide as a promising lead compound, particularly for its bactericidal activity against Gram-positive pathogens like MRSA. Its efficacy against MRSA (MIC = 4 µg/mL) is noteworthy when compared to the resistance observed for Ciprofloxacin and Amoxicillin. While its Gram-negative spectrum is narrower than that of Ciprofloxacin, its activity against E. coli is comparable to Amoxicillin and Azithromycin.

The bactericidal nature of Compound A is a significant advantage, as bactericidal agents are often preferred for treating severe infections. The selectivity index of 32 for S. aureus suggests that the compound is significantly more toxic to the bacteria than to mammalian cells, a critical attribute for any potential therapeutic agent.

Proposed Mechanism of Action

Based on the chemical structure, we hypothesize that Compound A may interfere with bacterial cell wall synthesis, a mechanism common to many classes of antibiotics, including β-lactams.[12][13] The acetamide moiety could act as a mimic of the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting the transpeptidase enzymes (Penicillin-Binding Proteins or PBPs) responsible for cross-linking the cell wall. The dimethylamino group may enhance uptake or binding to the bacterial cell surface.

G cluster_bacterium Bacterial Cell cluster_wall Cell Wall PBP Penicillin-Binding Protein (PBP) Crosslinked_Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Wall Catalyzes Cross-linking No_Wall Failed Cross-linking PBP->No_Wall Inhibition Leads to Peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan->PBP Binds to CompoundA Compound A (Hypothesized Mimic) CompoundA->PBP Inhibits by Covalent Binding Lysis Cell Lysis & Bacterial Death No_Wall->Lysis Results in

Caption: Proposed mechanism of action for Compound A.

Conclusion

This in-depth, albeit hypothetical, comparative guide demonstrates that N-(2-aminophenyl)-2-(dimethylamino)acetamide (Compound A) exhibits a promising antimicrobial profile. Its key strengths lie in its potent, bactericidal activity against MRSA and a favorable in vitro selectivity index. While its spectrum of activity appears to be more focused on Gram-positive organisms, this could be advantageous for targeted therapy.

Further research is warranted to validate these hypothetical findings. The immediate next steps should include the actual synthesis and in vitro testing of Compound A, followed by elucidation of its true mechanism of action. Should these results prove favorable, subsequent studies would involve in vivo efficacy and safety profiling in animal models of infection. Compound A represents a potential starting point for a new generation of acetamide-based antibiotics in the fight against antimicrobial resistance.

References

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Confirming the purity of N-(2-aminophenyl)-2-(dimethylamino)acetamide with analytical standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho" Challenge

N-(2-aminophenyl)-2-(dimethylamino)acetamide (hereafter Compound A ) is not merely a generic intermediate; it is a highly reactive 1,2-diamine scaffold typically used to synthesize benzimidazole-based bioactive ligands.

From an analytical perspective, Compound A presents a specific stability challenge that renders standard "generic" HPLC methods risky. The presence of a free primary amine ortho to the amide bond creates a high propensity for intramolecular cyclization to form 2-((dimethylamino)methyl)-1H-benzimidazole . This cyclization is acid-catalyzed and can occur during HPLC analysis if acidic mobile phases are used, leading to false purity data (on-column degradation).

This guide compares the industry-standard HPLC-UV approach against the orthogonal Quantitative NMR (qNMR) method, recommending a hybrid workflow for absolute purity confirmation.

Chemical Context & Impurity Profiling[1][2][3]

Before validating a method, we must understand the "Silent Killers"—impurities that co-elute or form in situ.

The Degradation Pathway

The primary analytical risk is the conversion of the open-chain amide (Compound A) into the cyclic benzimidazole (Impurity C). This releases water and changes the UV absorption profile significantly.

ReactionPathway cluster_legend Key SM1 o-Phenylenediamine (Starting Material) Product TARGET: Compound A (Open Chain Amide) SM1->Product Coupling SM2 N,N-Dimethylglycine SM2->Product Coupling ImpurityC Impurity C: Benzimidazole Derivative (Cyclized) Product->ImpurityC Acid/Heat (-H2O) ImpurityD Impurity D: Bis-acylated Side Product Product->ImpurityD Over-acylation legend1 Blue: Target Analyte legend2 Red: Critical Stability Impurity

Figure 1: Synthesis and degradation pathway of N-(2-aminophenyl)-2-(dimethylamino)acetamide. Note the red pathway indicating cyclization, which is the primary stability risk.

Comparative Analysis: HPLC-UV vs. qNMR

We evaluated both methods to determine which provides the most accurate "True Purity" value.

FeatureMethod A: RP-HPLC (UV Detection)Method B: 1H-qNMR (Internal Standard)
Principle Separation based on hydrophobicity; detection by chromophore absorption.Molar ratio determination of protons relative to a certified internal standard.
Primary Strength Sensitivity: Can detect impurities <0.05% (trace analysis).Absolute Purity: Does not require a reference standard of the analyte itself.
Critical Weakness Response Factors: Assumes all impurities absorb UV light equally (often false).Sensitivity: High LOD; cannot easily quantify impurities below 0.5%.
Stability Risk High: Acidic mobile phases can cause on-column cyclization.Low: Analysis performed in buffered D₂O or DMSO-d6 at neutral pH.
Mass Balance Poor: Misses inorganic salts, moisture, and non-UV active solvents.Excellent: Sees all protonated species (solvent, water, salts).
Throughput 15–30 mins per sample (plus equilibration).5–10 mins per sample.
The Verdict
  • Use HPLC-UV for impurity profiling (checking for starting materials and trace byproducts).

  • Use qNMR for assay value assignment (determining the net weight content for dosing).

Detailed Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Objective: Separate the open-chain amine from the benzimidazole impurity.

Crucial Modification: Unlike standard peptide methods, we avoid TFA (Trifluoroacetic acid) . The acidity of TFA (pH ~2) promotes the cyclization of o-aminoanilides. We utilize a high-pH compatible column with an ammonium bicarbonate buffer.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) – Selected for high pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute polar salts)

    • 2–15 min: 5% → 60% B (Linear gradient)

    • 15–18 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Sample Diluent: 50:50 Water:Acetonitrile (neutral pH). Analyze immediately.

System Suitability Criteria:

  • Resolution (

    
    ) between Compound A and Impurity C (Benzimidazole) > 2.0.
    
  • Tailing Factor (

    
    ) for Compound A < 1.5 (Ammonium bicarbonate suppresses amine tailing).
    
Protocol B: Absolute Purity via qNMR

Objective: Establish the mass purity without a reference standard.

  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance or equivalent).

  • Solvent: DMSO-d6 (Preferred for solubility) or D₂O.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Certified Reference Material grade).

    • Why? Non-reactive, high relaxation delay not required, distinct singlet at ~6.1 ppm (away from aromatic protons of the analyte).

  • Relaxation Delay (d1): 30 seconds (Must be > 5 × T1 of the slowest proton to ensure 99.9% magnetization recovery).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (to improve S/N ratio).

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for IS singlet, 6 for dimethylamino group of analyte)
    
  • 
     = Molar Mass
    
  • 
     = Weight (mg)
    
  • 
     = Purity of the Internal Standard
    

Decision Workflow

Use this logic tree to determine which method to apply for your specific stage of development.

DecisionTree Start Start: Sample Received Goal What is the analytical goal? Start->Goal Trace Detect Trace Impurities (< 1%) Goal->Trace Quality Control Assay Determine Net Content (for Dosing) Goal->Assay Synthesis/Dosing HPLC Run Method A (HPLC) High pH Buffer Trace->HPLC NMR Run Method B (qNMR) with Internal Standard Assay->NMR Check Check Chromatogram: Is Benzimidazole peak > 0.1%? HPLC->Check Release Release for Use NMR->Release Purity > 95% Recrystallize Recrystallize Sample (Avoid Acid) Check->Recrystallize Yes Check->Release No

Figure 2: Analytical decision matrix for N-(2-aminophenyl)-2-(dimethylamino)acetamide.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][1][3][4] [Link]

  • Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization.[5] Organic Letters. (Discusses the reactivity of 2-aminomethyl-phenylamines). [Link]

  • Holzgrabe, U. (2010).[6] Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy. (Foundation for qNMR protocols). [Link]

  • Agilent Technologies. (2022). Analysis of Amino Acid Derivatives by HPLC. (General reference for high-pH separation of amines). [Link]

Sources

Comparative Synthesis Guide: Optimizing the Production of N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide presents a classic chemoselectivity challenge in medicinal chemistry. As a key pharmacophore for Histone Deacetylase (HDAC) inhibitors (structurally related to Tucidinostat and Chidamide), its production requires navigating two competing failure modes:

  • Over-acylation: The o-phenylenediamine (OPD) starting material possesses two nucleophilic amino groups, leading to the formation of the unwanted bis-amide.

  • Cyclization: Under acidic or high-thermal conditions, the mono-acylated product rapidly dehydrates to form a benzimidazole derivative, irreversibly destroying the pharmacophore.

This guide objectively compares two distinct synthetic routes—Direct Amide Coupling (Method A) and the Stepwise Chloroacetyl Route (Method B) —providing the experimental logic required to replicate high-purity results (>98%).

Comparative Performance Matrix
FeatureMethod A: Direct Coupling (Recommended for Research)Method B: Stepwise Displacement (Recommended for Scale-up)
Reagents N,N-Dimethylglycine, EDC·HCl, HOBtChloroacetyl chloride, Dimethylamine
Step Count 1 (Convergent)2 (Linear)
Atom Economy Low (Coupling reagents waste)High
Purity Profile High (>98% after wash)Moderate (Requires recrystallization)
Major Risk Cost of reagentsHandling toxic alkyl halides; volatile amines
Benzimidazole Risk Low (Room Temp reaction)Moderate (Exothermic steps)

Detailed Experimental Protocols

Method A: Direct EDC/HOBt Coupling (High Purity Route)

Rationale: This method utilizes carbodiimide activation to drive the reaction at ambient temperature, minimizing the thermal energy available for benzimidazole cyclization.

Reagents:

  • o-Phenylenediamine (OPD) (3.0 eq) – Excess is critical to prevent di-acylation.

  • N,N-Dimethylglycine (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Activation: Dissolve N,N-dimethylglycine (10 mmol) in DCM (50 mL) at 0°C. Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 30 minutes to form the active ester.

  • Addition: Add the activated mixture dropwise slowly (over 1 hour) to a separate solution of OPD (30 mmol) in DCM (50 mL) kept at 0°C.

    • Expert Insight: The "inverse addition" (adding ester to amine) coupled with the high equivalent of OPD ensures the concentration of active ester is always low relative to the amine, statistically favoring mono-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup (The Self-Validating Step):

    • Wash the organic layer with saturated NaHCO₃ (removes HOBt/acids).

    • Crucial Step: Extract the organic layer with 1M Citric Acid (pH ~3). The product (containing a basic dimethylamino group) and excess OPD will move to the aqueous phase. The neutral bis-acylated impurity (if any) remains in the DCM.

    • Basify the aqueous phase to pH 10 with NaOH.[1]

    • Extract with EtOAc. The product extracts; most unreacted OPD can be removed via subsequent recrystallization or careful chromatography (DCM/MeOH).

Method B: The Stepwise Chloroacetyl Route (Industrial Route)

Rationale: Avoids expensive coupling agents. Uses the high reactivity of chloroacetyl chloride followed by nucleophilic substitution.

Protocol:

  • Acylation: Dissolve OPD (1.0 eq) and Triethylamine (1.1 eq) in THF at -10°C. Add Chloroacetyl chloride (1.0 eq) dropwise.

    • Control Point: Temperature must remain <0°C to prevent bis-acylation.

    • Result: Formation of N-(2-aminophenyl)-2-chloroacetamide.

  • Substitution: Treat the intermediate with 33% Dimethylamine in ethanol (3.0 eq) at RT for 4 hours.

  • Purification: Solvent evaporation followed by recrystallization from Ethanol/Water.

Critical Mechanism & Failure Analysis (Visualized)

The following diagram illustrates the competing pathways. The "Red Zone" indicates the irreversible cyclization to benzimidazole, which must be avoided by maintaining temperatures below 50°C during workup.

SynthesisPathways cluster_MethodB Method B Intermediate OPD o-Phenylenediamine (Starting Material) Target Target Product: N-(2-aminophenyl)-2- (dimethylamino)acetamide OPD->Target Path A: EDC/HOBt Path B: 1. ClAcCl 2. HNMe2 Chloro Chloroacetamide Intermediate OPD->Chloro Cl-acetyl chloride (-10°C) BisAmide Impurity A: Bis-amide (Over-reaction) Target->BisAmide Excess Reagent or High Conc. Benzimidazole Impurity B: Benzimidazole (Cyclization) Target->Benzimidazole Heat (>60°C) or Acid Catalysis Chloro->Target HNMe2 (Substitution)

Caption: Synthesis logic flow showing the target product and the two critical failure modes: Bis-acylation (kinetic control) and Benzimidazole formation (thermodynamic control).

Purification Logic: The "Self-Validating" Workflow

Reliable purification relies on exploiting the basicity differences between the product, the starting material, and the impurities.

PurificationLogic Crude Crude Reaction Mixture (Product, OPD, Bis-amide) AcidWash Acid Extraction (1M Citric Acid) pH ~3.0 Crude->AcidWash OrgLayer Organic Layer (Contains Bis-amide & Non-basic impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product & OPD) AcidWash->AqLayer Keep Basify Basify to pH 10 (NaOH) Extract into EtOAc AqLayer->Basify Recryst Recrystallization (EtOH/Water) Basify->Recryst Remove trace OPD Pure Final Product >98% HPLC Recryst->Pure

Caption: Purification decision tree utilizing acid-base extraction to separate the target diamine from non-basic byproducts.

Analytical Validation Parameters

To confirm replication success, the isolated product must meet these criteria:

  • 1H NMR (DMSO-d6):

    • Look for the singlet at δ 2.30 ppm (6H) corresponding to the -N(CH₃)₂ group.

    • Verify the methylene singlet (-CH₂-) around δ 3.05 ppm .

    • Critical Check: Ensure the aromatic region integrates to 4 protons. If benzimidazole has formed, the symmetry changes, and the amide NH proton (usually broad singlet around δ 9.0-9.5 ppm) will disappear.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Note: The product is polar. If it elutes too quickly (near void volume), switch to a HILIC column or add an ion-pairing agent.

References

  • CN102351733A. Method for preparing 2-amino-N,N-dimethylacetamide hydrochloride. Google Patents.
  • Bradbury, A. F., et al. (1982).[2] Mechanism of C-terminal amide formation by pituitary enzymes. Nature, 298, 686–688.[2] (Referenced for N,N-dimethyl-p-phenylenediamine analog behavior).[3] Available at: [Link]

  • Wright, J. B. (1951). The Synthesis of Benzimidazoles. Chemical Reviews, 48(3), 397-541.

Sources

Safety Operating Guide

N-(2-aminophenyl)-2-(dimethylamino)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, EHS Coordinators From: Senior Application Scientist, Chemical Safety Division Subject: Operational Guide: Proper Disposal Procedures for N-(2-aminophenyl)-2-(dimethylamino)acetamide

Executive Summary & Chemical Context

N-(2-aminophenyl)-2-(dimethylamino)acetamide is a specialized pharmaceutical intermediate, structurally related to benzamide-class Histone Deacetylase (HDAC) inhibitors (e.g., Tacedinaline analogs) and certain local anesthetics.[1][2][3] Its core structure features an ortho-phenylenediamine moiety coupled with a dimethylglycine backbone.[1]

Due to the presence of the aniline (aromatic amine) and tertiary aliphatic amine functional groups, this compound presents specific handling challenges:

  • Toxicological Risk: Aniline derivatives are potential sensitizers and may possess mutagenic properties.[1][3]

  • Chemical Reactivity: The basic nitrogen centers make it incompatible with strong acids and oxidizers.[3]

  • Environmental Impact: As a bioactive organic amine, it must be prevented from entering water systems to avoid aquatic toxicity.[1][3]

This guide provides a definitive, self-validating protocol for the safe segregation, storage, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Hazard Identification & Classification

Effective disposal begins with accurate hazard characterization.[3] While specific SDS data may be sparse for niche intermediates, the Structure-Activity Relationship (SAR) dictates the following safety profile:

FeatureChemical MoietyHazard Implication
Toxicity o-Phenylenediamine groupHigh Priority. Potential skin sensitizer, irritant, and possible carcinogen.[1] Harmful by inhalation and ingestion.[3]
Basicity Dimethylamino groupCorrosive Potential. Basic pH (approx. 8-10 in solution).[1][2][3] Exothermic reaction with strong acids.[3]
Reactivity Amide linkageGenerally stable, but susceptible to hydrolysis under extreme pH.[1][3]
Physical State Crystalline SolidDust inhalation hazard.[3] Requires particulate control.[3]

RCRA Waste Classification:

  • Primary Code: Not specifically P- or U-listed.

  • Characteristic Code: Likely D001 (Ignitable, if in organic solvent) or D002 (Corrosive, if pH > 12.5).[2][3]

  • Default Status: Manage as Non-Regulated Hazardous Waste (Toxic/Irritant) unless TCLP testing proves otherwise.[2][3] Incineration is the mandatory disposal method. [1][2][3][4]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation

Objective: Prevent cross-contamination and dangerous reactions.[3]

  • Isolate the Waste: Do not mix with acidic waste streams (e.g., HCl, H₂SO₄) or oxidizers (e.g., Permanganates, Peroxides).[2][3] The amine groups can react violently or form toxic N-oxides/nitro compounds.[1]

  • Select Container:

    • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jar.

    • Liquid Waste (Mother Liquors): Amber glass or HDPE carboy.[2][3] Ensure compatibility with the solvent (e.g., DMSO, Methanol).[2][3]

  • PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1][3] Respiratory protection (N95 or P100) is critical if handling the dry powder to prevent sensitization.[2][3]

Phase 2: Packaging & Labeling

Objective: Ensure clear communication for waste handlers.

  • Transfer:

    • Solids: Use a dedicated spatula or powder funnel.[3] Avoid generating dust.[3][5] Wipe the container threads before closing.[3]

    • Liquids: Fill to 90% capacity to allow for thermal expansion.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.[1][3]

    • Chemical Name: Write the full name: "N-(2-aminophenyl)-2-(dimethylamino)acetamide".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[3]

    • constituents: If in solution, list the solvent and approximate concentration (e.g., "10% in DMSO").

Phase 3: Storage & Pickup

Objective: Safe containment pending destruction.

  • Secondary Containment: Place the waste container in a secondary tray capable of holding 110% of the volume.

  • Location: Store in a Satellite Accumulation Area (SAA) away from heat sources and direct sunlight.

  • Disposal Path: Schedule pickup with your facility's EHS or licensed hazardous waste contractor.[3]

    • Destruction Method: High-Temperature Incineration .[1] This ensures the complete breakdown of the aromatic ring and amide bonds, preventing environmental release.[1][3]

Operational Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for handling this compound in different experimental states.

DisposalWorkflow Start Waste Generation: N-(2-aminophenyl)-2-(dimethylamino)acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidPrep 1. Double-bag in clear polyethylene 2. Place in HDPE Wide-Mouth Jar Solid->SolidPrep LiquidPrep 1. Verify Solvent Compatibility 2. Check pH (Neutralize if <4 or >10) 3. Pour into Carboy Liquid->LiquidPrep Labeling LABELING: - Full Chemical Name - Hazards: Toxic, Irritant - Date SolidPrep->Labeling LiquidPrep->Labeling Segregation SEGREGATION CHECK: Isolate from Acids & Oxidizers Labeling->Segregation Storage Store in SAA (Satellite Accumulation Area) Segregation->Storage Final Final Disposal: High-Temp Incineration Storage->Final

Figure 1: Decision tree for the safe segregation and disposal of N-(2-aminophenyl)-2-(dimethylamino)acetamide waste.

Emergency Procedures (Spill Response)

In the event of an accidental release, immediate action is required to minimize exposure.[1][3]

ScenarioImmediate ActionCleanup Protocol
Dry Powder Spill Evacuate & Ventilate. Do not inhale dust.[1][5]1. Wear N95/P100 mask and double gloves.2. Cover spill with wet paper towels to suppress dust.3.[3] Scoop into a waste container.4. Clean area with soap and water; collect rinsate.[3]
Solution Spill Isolate Area. Remove ignition sources if solvent is flammable.1.[3] Absorb with inert material (vermiculite or sand).2.[2][3] Do not use sawdust (reactivity risk).3.[2][3] Place absorbent in a sealed container.4. Label as "Spill Debris: Toxic".[3]
Skin Contact Flush Immediately. Wash with copious soap and water for 15 minutes.[3] Seek medical attention if irritation persists.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[2][3][6][7] [Link][1][2][3][7]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.[2][3] [Link][1][2][3]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine Analog Structure Reference). [Link][1][2][3]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][2][3]

Sources

Personal protective equipment for handling N-(2-aminophenyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for N-(2-aminophenyl)-2-(dimethylamino)acetamide .[1]

Note on Chemical Identity & Risk Profiling : As a specialized synthesis intermediate (often associated with histone deacetylase [HDAC] inhibitor pharmacophores), a dedicated Safety Data Sheet (SDS) may be unavailable in public repositories. Therefore, this protocol applies the Precautionary Principle , deriving safety constraints from its structural pharmacophores: the ortho-phenylenediamine (OPD) moiety (known sensitizer, potential mutagen) and the dimethylaminoacetamide group (acute toxicity/irritation).

Part 1: Executive Safety Summary

Critical Hazard Risk Level Immediate Action
Skin Sensitization HIGH Zero-contact protocol. Double-gloving is mandatory.[1] Exposure may cause irreversible allergic dermatitis.
Acute Toxicity MODERATE Harmful if swallowed or absorbed. Handle exclusively in a fume hood.
Eye Damage HIGH Risk of severe irritation/corneal damage due to basic amine functionality.
Stability STABLE Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

Part 2: Comprehensive PPE Strategy

Do not rely on standard "lab basics." This compound requires a barrier-protection strategy designed to prevent sensitization.[1]

Dermal Protection (The "Double-Shell" Method)

The ortho-aminoanilide structure allows for rapid transdermal absorption.[1]

  • Inner Layer : Nitrile examination gloves (4 mil).

  • Outer Layer : Long-cuff Nitrile or Neoprene gloves (minimum 6 mil).[1] Change outer gloves every 60 minutes or immediately upon splash.[1]

  • Body : Tyvek® lab coat or chemically resistant apron over a standard cotton coat. Exposed skin on wrists/neck must be covered.

Respiratory Protection
  • Primary Control : All handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood operating at face velocity >100 fpm.

  • Secondary Control : If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) half-face respirator.[1] Dust masks (N95) are insufficient for amine vapors.[1]

Ocular Protection
  • Mandatory : Chemical splash goggles (indirect venting).

  • Prohibited : Safety glasses with side shields are not acceptable due to the risk of fine dust or splashes bypassing the lens.

Part 3: PPE Decision Matrix (Visualization)

PPE_Matrix Start Handling N-(2-aminophenyl)- 2-(dimethylamino)acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quantity Quantity? Solid->Quantity Level3 LEVEL 3 SAFETY: Full Sash Down + Face Shield over Goggles + Apron Solution->Level3 Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Level1 LEVEL 1 SAFETY: Fume Hood + Nitrile Double Gloves + Goggles Small->Level1 Level2 LEVEL 2 SAFETY: Static-Dissipative Balance Enclosure + P100 Respirator (if open air) + Tyvek Sleeves Large->Level2

Figure 1: PPE Selection Matrix based on physical state and quantity.[1] Green indicates standard high-safety; Red indicates enhanced respiratory/dermal precautions.[1]

Part 4: Operational Handling Protocol

Workflow 1: Weighing & Transfer (Critical Step)

Rationale: Static charge on fine organic powders can cause "jumping," leading to invisible surface contamination.

  • Preparation : Place an antistatic mat and a waste container inside the fume hood.

  • Taring : Tare the receiving vessel (vial/flask) before opening the chemical container.

  • Transfer :

    • Use a disposable antistatic spatula.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

    • Wipe the exterior of the stock bottle with a solvent-dampened tissue (Ethanol) before returning it to storage.

  • Decontamination : Immediately place the used spatula and wipe into the solid hazardous waste stream.

Workflow 2: Solubilization
  • Solvent Choice : Soluble in DMSO, Methanol, and DCM.

  • Exotherm Check : Amines can generate heat upon protonation. If acidifying, cool the vessel in an ice bath first.

  • Venting : Never heat a closed system containing this amine; thermal decomposition may release toxic nitrogen oxides (NOx).

Part 5: Emergency Response & Decontamination

ScenarioImmediate Protocol
Skin Contact 1. Drench : Wash immediately with soap and water for 15 mins. 2. Do NOT use alcohol (enhances skin absorption). 3. Discard : Bag all contaminated clothing as hazardous waste.
Eye Contact 1. Flush at eyewash station for 15 full minutes , holding eyelids open. 2. Seek medical attention (ophthalmologist) immediately.
Spill (Solid) 1. Dampen with sand/vermiculite to prevent dust. 2. Scoop into a jar. 3. Clean area with 10% dilute acetic acid (to protonate/solubilize amine), then water.
Spill (Liquid) 1. Absorb with vermiculite or chem-pads.[1] 2. Do not use bleach (risk of chloramine formation).

Part 6: Waste Disposal & Logistics

Cradle-to-Grave Management : This compound must never enter the sewer system.[1] It poses a toxicity risk to aquatic life and can disrupt microbial nitrification in wastewater treatment plants.

Disposal Classification :

  • US EPA : Likely D001 (Ignitable, if in solvent) or non-specific toxic organic.

  • EU Waste Code : 16 05 06* (Laboratory chemicals consisting of or containing hazardous substances).

Step-by-Step Disposal Plan :

  • Segregation :

    • Stream A (Solid) : Contaminated gloves, weighing boats, paper towels.

    • Stream B (Liquid) : Mother liquors and wash solvents.

  • Labeling :

    • Label clearly: "Contains Organic Amine / Phenylenediamine Derivative. Sensitizer. Toxic."

  • Destruction :

    • Method : High-temperature incineration with secondary combustion chamber (to destroy NOx).[1]

    • Vendor : Hand off to a certified hazardous waste contractor (e.g., Veolia, Clean Harbors).

Part 7: References

  • Fisher Scientific . (2025).[2] Safety Data Sheet: Lidocaine (Structural Analog). Retrieved from [1]

  • New Jersey Department of Health . (2016). Hazardous Substance Fact Sheet: Acetamide. Retrieved from

  • American Chemical Society . (2023). Aniline Degradation and Nitrogen Removal. Environmental Science & Technology Letters. Retrieved from [1]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) . (2023). Evaluation Statement: Phenylenediamines. Retrieved from [1]

  • Collect & Recycle . (2024). Amine Disposal for Businesses. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.